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  • Product: 1-Aminocyclobutane-1-carboxamide hydrochloride
  • CAS: 190004-62-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Aminocyclobutane-1-carboxamide Hydrochloride

A Core Resource for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that impart unique p...

Author: BenchChem Technical Support Team. Date: January 2026

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that impart unique pharmacological properties is perpetual. Among these, strained cyclic systems have garnered considerable attention for their ability to confer conformational rigidity, a desirable trait in the design of potent and selective therapeutic agents. 1-Aminocyclobutane-1-carboxamide hydrochloride emerges as a compound of significant interest within this class. Its compact, three-dimensional structure offers a strategic advantage in the exploration of chemical space, serving as a versatile building block for the synthesis of innovative pharmaceuticals.

This technical guide provides a comprehensive overview of the fundamental properties of 1-Aminocyclobutane-1-carboxamide hydrochloride, designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work. We will delve into its physicochemical characteristics, explore potential synthetic methodologies, discuss its known and theoretical applications, and outline robust analytical techniques for its characterization. This document is structured to not only present established data but also to provide expert insights into the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These parameters govern its solubility, stability, and interactions with biological systems. While specific experimental data for 1-Aminocyclobutane-1-carboxamide hydrochloride is not extensively published, we can infer and present key characteristics based on its structure and data from closely related analogs.

The hydrochloride salt form of 1-Aminocyclobutane-1-carboxamide enhances its stability and aqueous solubility, which is a critical consideration for its handling, formulation, and use in biological assays. The primary amine and the carboxamide functional groups are key features that dictate its chemical reactivity and potential for intermolecular interactions, such as hydrogen bonding.

For clarity and ease of comparison, the known and computed physicochemical properties are summarized in the table below. It is important to note that some of the experimental data, such as melting and boiling points, are reported for the closely related 1-Aminocyclobutane-1-carboxylic acid hydrochloride and should be considered as an approximation for the carboxamide analog.

PropertyValueSource
Chemical Name 1-aminocyclobutane-1-carboxamide;hydrochloride[1]
CAS Number 190004-62-7[1]
Molecular Formula C₅H₁₁ClN₂O[1]
Molecular Weight 150.606 g/mol [1]
Appearance White crystalline powder (inferred from analog)[2][3]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide (inferred from analog)[2][3]
Melting Point ~226 °C (for carboxylic acid analog)[2][4]
Boiling Point ~273.2 °C at 760 mmHg (for carboxylic acid analog)[2]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 69.1 Ų[1]

Part 2: Synthesis and Methodologies

The synthesis of 1-Aminocyclobutane-1-carboxamide hydrochloride is not extensively detailed in publicly available literature. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, a plausible and efficient synthesis can be devised. The following section outlines a hypothetical, yet chemically sound, multi-step synthesis, providing a detailed protocol that serves as a self-validating system for its execution.

The rationale for this proposed synthesis is to start from a readily available cyclobutane precursor and sequentially introduce the required amino and carboxamide functionalities. The choice of reagents and reaction conditions is guided by the principles of functional group compatibility and reaction efficiency.

Proposed Synthetic Workflow

The synthesis of 1-Aminocyclobutane-1-carboxamide hydrochloride can be envisioned to proceed from 1-aminocyclobutane-1-carboxylic acid. This common intermediate provides a strategic branching point for the introduction of the carboxamide group.

Synthesis_Workflow A 1-Aminocyclobutane-1-carboxylic acid B Amine Protection (e.g., Boc group) A->B Boc₂O, Base C N-Boc-1-aminocyclobutane-1-carboxylic acid B->C D Amide Coupling (e.g., with NH₄Cl, HOBt, EDC) C->D Coupling Reagents E N-Boc-1-aminocyclobutane-1-carboxamide D->E F Deprotection (e.g., HCl in Dioxane) E->F Acidic Conditions G 1-Aminocyclobutane-1-carboxamide hydrochloride F->G

Caption: Proposed synthetic workflow for 1-Aminocyclobutane-1-carboxamide hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on standard organic synthesis techniques.

Step 1: Protection of the Amino Group

  • Rationale: To prevent the amino group from interfering with the subsequent amide coupling reaction, it is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Procedure:

    • Dissolve 1-aminocyclobutane-1-carboxylic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

    • Add a base, for example, sodium bicarbonate or triethylamine, to the solution.

    • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Extract the product, N-Boc-1-aminocyclobutane-1-carboxylic acid, with an organic solvent like ethyl acetate after acidification of the aqueous layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Amide Formation

  • Rationale: The carboxylic acid of the protected amino acid is converted to a carboxamide. The use of standard peptide coupling reagents ensures a high-yield and clean reaction.

  • Procedure:

    • Dissolve N-Boc-1-aminocyclobutane-1-carboxylic acid in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, for instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, such as Hydroxybenzotriazole (HOBt).

    • Add a source of ammonia, like ammonium chloride, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the resulting N-Boc-1-aminocyclobutane-1-carboxamide by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.

  • Procedure:

    • Dissolve the purified N-Boc-1-aminocyclobutane-1-carboxamide in a suitable organic solvent, for example, 1,4-dioxane or ethyl acetate.

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in dioxane.

    • Stir the mixture at room temperature for a few hours. The product, 1-Aminocyclobutane-1-carboxamide hydrochloride, will precipitate out of the solution.

    • Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield the final product.

Part 3: Applications and Biological Relevance

While the biological activity of 1-Aminocyclobutane-1-carboxamide hydrochloride is not as extensively documented as its carboxylic acid counterpart, its structural features suggest several potential areas of application in drug discovery and chemical biology.

The rigid cyclobutane scaffold is a valuable design element in medicinal chemistry. It can serve as a conformationally restricted building block to create peptidomimetics with improved metabolic stability and receptor binding affinity. The primary amine and carboxamide groups provide handles for further chemical modification, allowing for its incorporation into larger, more complex molecules.

Based on the known activity of the related 1-aminocyclobutane-1-carboxylic acid (ACBC), which acts as a specific antagonist of the N-methyl-D-aspartate (NMDA) receptor coupled glycine receptor, it is plausible that the carboxamide derivative could also interact with neurological targets. However, the change from a carboxylic acid to a carboxamide can significantly alter the electronic and steric properties, potentially leading to a different pharmacological profile.

Hypothetical Signaling Pathway Interaction

Given the structural similarity to NMDA receptor ligands, one could hypothesize that 1-Aminocyclobutane-1-carboxamide hydrochloride might modulate glutamatergic signaling, albeit with different potency or selectivity compared to the carboxylic acid analog.

Signaling_Pathway A 1-Aminocyclobutane-1- carboxamide hydrochloride B NMDA Receptor A->B Potential Interaction C Ion Channel Modulation B->C D Cellular Response C->D

Caption: Hypothetical interaction with the NMDA receptor signaling pathway.

Part 4: Analytical Methodologies

Robust analytical methods are crucial for verifying the identity, purity, and stability of 1-Aminocyclobutane-1-carboxamide hydrochloride. The following section outlines standard analytical techniques that can be employed for its characterization.

Analytical TechniquePurposeKey Parameters and Expected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA reversed-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA) would be a suitable starting point. Detection by UV at a low wavelength (e.g., 210 nm) is appropriate. The expected result is a single major peak corresponding to the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H NMR: Expect signals corresponding to the protons on the cyclobutane ring and the amine/amide protons. The chemical shifts and coupling patterns will be characteristic of the cyclobutane scaffold. ¹³C NMR: Expect distinct signals for the quaternary carbon, the methylene carbons of the cyclobutane ring, and the carbonyl carbon of the carboxamide.
Mass Spectrometry (MS) Molecular weight determination and structural confirmationElectrospray ionization (ESI) in positive ion mode should readily show the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and the C-H stretches of the cyclobutane ring are expected.
General Protocol for HPLC Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.

Part 5: Pharmacology and Toxicology (Inferred)

In the absence of specific pharmacological and toxicological data for 1-Aminocyclobutane-1-carboxamide hydrochloride, this section provides a prospective outlook based on the properties of structurally related compounds and general principles of drug development.

Pharmacokinetics

The compound's solubility in water suggests that it may have reasonable oral bioavailability. The cyclobutane ring is generally metabolically stable, which could contribute to a longer half-life compared to more flexible aliphatic structures. Elimination is likely to occur via renal excretion.

Toxicology

A preliminary assessment of potential toxicity can be guided by in silico predictions and by analogy to similar small molecules. Potential liabilities could include off-target effects if the compound interacts with other receptors or enzymes. Standard preclinical toxicology studies, including in vitro cytotoxicity assays and in vivo acute toxicity studies, would be necessary to establish a safety profile.

Conclusion

1-Aminocyclobutane-1-carboxamide hydrochloride represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its unique conformational constraints and versatile functional groups make it an attractive scaffold for the design of novel therapeutics. While a comprehensive body of experimental data for this specific compound is still emerging, this technical guide has provided a solid foundation of its physicochemical properties, a plausible synthetic route, potential applications, and robust analytical methodologies based on sound scientific principles and data from closely related analogs. It is our hope that this guide will serve as a valuable resource for researchers and scientists, empowering them to unlock the full potential of this intriguing molecule in their pursuit of new medicines.

References

  • 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE - ChemBK. (2024-04-09). [Link]

  • 1-aMinocyclobutane-1-carboxylic acid hydrochloride - ChemBK. (2024-04-09). [Link]

  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride - PubChem. (n.d.). [Link]

  • Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 16217503. (n.d.). [Link]

  • 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem. (n.d.). [Link]

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Exploratory

Unveiling the Neuromodulatory Action of 1-Aminocyclobutane-1-carboxamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the anticipated mechanism of action of 1-Aminocyclobutane-1-carboxamide hydrochloride. Dra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anticipated mechanism of action of 1-Aminocyclobutane-1-carboxamide hydrochloride. Drawing from extensive research on its parent compound, 1-aminocyclobutanecarboxylic acid (ACBC), we elucidate a well-supported hypothesis centered on the antagonism of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site. This document will detail the molecular underpinnings of this interaction, the downstream signaling consequences, and the state-of-the-art experimental protocols for validating this mechanism.

Introduction: The Cyclobutane Scaffold in Neuroscience

Cyclic amino acid analogues have garnered significant interest in neuroscience research and drug development due to their conformationally constrained structures, which can impart receptor selectivity and favorable pharmacokinetic properties.[1][2][3] 1-Aminocyclobutane-1-carboxamide hydrochloride belongs to this class of compounds and holds potential as a modulator of excitatory neurotransmission. While direct pharmacological data on the carboxamide derivative is limited, a robust body of evidence on its parent carboxylic acid, ACBC, provides a strong foundation for understanding its likely biological activity.[4]

Core Mechanism of Action: Antagonism at the NMDA Receptor Glycine Site

The primary molecular target of the parent compound, 1-aminocyclobutanecarboxylic acid (ACBC), is the glycine co-agonist binding site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[5] For the NMDA receptor to be activated, both the neurotransmitter glutamate must bind to the GluN2 subunit and a co-agonist, typically glycine or D-serine, must bind to the GluN1 subunit.[5]

ACBC acts as a competitive antagonist at this glycine binding site.[4] This means it binds to the same site as glycine but does not activate the receptor. By occupying the site, it prevents glycine from binding and, consequently, inhibits the opening of the NMDA receptor ion channel, even in the presence of glutamate.[6] This leads to a reduction in calcium influx into the neuron, thereby dampening excessive neuronal excitation.

The Role of the Carboxamide Moiety: A Scientific Postulate

  • Alter Binding Affinity: The change in electronic and steric properties may increase or decrease the affinity for the glycine binding site.

  • Modify Agonist/Antagonist Properties: While ACBC is a full antagonist, the carboxamide derivative's efficacy would need to be experimentally determined. It could potentially exhibit partial agonist or antagonist activity.

  • Impact Pharmacokinetics: The carboxamide may alter properties such as solubility, membrane permeability, and metabolic stability, which are critical for a drug candidate.

Without direct experimental evidence, the most parsimonious hypothesis is that 1-Aminocyclobutane-1-carboxamide hydrochloride retains the NMDA receptor glycine site antagonist activity of its parent compound , with potential modulation of its potency and pharmacokinetic profile.

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Receptor_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Ion Channel Glutamate->NMDA_Receptor:n Binds Glycine Glycine Glycine->NMDA_Receptor:n Binds (co-agonist) ACBC_amide 1-Aminocyclobutane- 1-carboxamide ACBC_amide->NMDA_Receptor:n Blocks Glycine Site Ca_ion Ca²⁺ NMDA_Receptor:ion_channel->Ca_ion Influx (Blocked) Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream_Signaling Activates Neuronal_Activity Decreased Neuronal Excitability Downstream_Signaling->Neuronal_Activity

Caption: Antagonism of the NMDA receptor by 1-Aminocyclobutane-1-carboxamide.

Experimental Validation: A Guide to Methodologies

The validation of the proposed mechanism of action relies on a combination of in vitro electrophysiology and receptor binding assays.

Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices is the gold standard for characterizing the functional effects of NMDA receptor modulators.[6]

Objective: To determine if 1-Aminocyclobutane-1-carboxamide hydrochloride inhibits NMDA receptor-mediated currents and to characterize its interaction with the glycine co-agonist site.

Experimental Workflow:

Patch_Clamp_Workflow Neuron_Culture Prepare Neuronal Culture (e.g., cortical or hippocampal) Patch_Clamp_Setup Establish Whole-Cell Patch-Clamp Configuration Neuron_Culture->Patch_Clamp_Setup NMDA_Application Apply NMDA to evoke inward current Patch_Clamp_Setup->NMDA_Application Compound_Application Co-apply NMDA with varying concentrations of test compound NMDA_Application->Compound_Application Glycine_Competition Co-apply NMDA, test compound, and varying concentrations of Glycine Compound_Application->Glycine_Competition Data_Analysis Analyze current inhibition and construct dose-response curves Glycine_Competition->Data_Analysis Conclusion Determine IC₅₀ and nature of antagonism (competitive/non-competitive) Data_Analysis->Conclusion

Caption: Workflow for electrophysiological validation of NMDA receptor antagonism.

Step-by-Step Protocol:

  • Cell Preparation: Culture primary cortical or hippocampal neurons from embryonic rodents.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should contain antagonists for non-NMDA glutamate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) to isolate NMDA receptor currents. The internal solution in the patch pipette should have a suitable composition for voltage-clamp recordings.

  • Baseline Recording: Hold the neuron at a negative potential (e.g., -60 mV) and apply a solution containing a fixed concentration of NMDA and a sub-saturating concentration of glycine to evoke a baseline inward current.

  • Compound Testing: Co-apply the NMDA/glycine solution with increasing concentrations of 1-Aminocyclobutane-1-carboxamide hydrochloride and record the inhibition of the inward current.

  • Glycine Competition Assay: To confirm action at the glycine site, perform a Schild analysis. This involves measuring the dose-response curve for NMDA in the presence of a fixed concentration of the antagonist and varying concentrations of glycine. A parallel shift in the glycine dose-response curve is indicative of competitive antagonism.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of the NMDA-evoked current. For the competition assay, construct a Schild plot to determine the pA2 value, which provides a measure of antagonist affinity.

Radioligand Binding Assays

Radioligand binding assays are used to directly measure the affinity of a compound for a specific receptor site.[7]

Objective: To determine the binding affinity (Ki) of 1-Aminocyclobutane-1-carboxamide hydrochloride for the NMDA receptor glycine site.

Experimental Workflow:

Binding_Assay_Workflow Membrane_Prep Prepare brain membranes (e.g., from rat cortex) Incubation Incubate membranes with radioligand (e.g., [³H]glycine or [³H]MDL 105,519) and varying concentrations of test compound Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., via rapid filtration) Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Data_Analysis Construct competition binding curve and calculate IC₅₀ and Ki values Quantification->Data_Analysis Conclusion Determine binding affinity for the glycine site Data_Analysis->Conclusion

Caption: Workflow for radioligand binding assay to determine affinity for the NMDA glycine site.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction: In a series of tubes, incubate the brain membranes with a fixed concentration of a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519) and a range of concentrations of the unlabeled test compound (1-Aminocyclobutane-1-carboxamide hydrochloride).

  • Incubation: Allow the binding to reach equilibrium at a defined temperature (e.g., 4°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.

Downstream Signaling and Physiological Implications

By antagonizing the NMDA receptor at the glycine site, 1-Aminocyclobutane-1-carboxamide hydrochloride is expected to modulate a variety of downstream signaling pathways and physiological processes. Excessive activation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[8] Therefore, antagonists of the NMDA receptor, including glycine site antagonists, have been investigated for their neuroprotective potential.[9]

Key Downstream Effects of NMDA Receptor Blockade:

  • Reduction in Intracellular Calcium: The primary consequence is the prevention of excessive Ca²⁺ influx.

  • Modulation of Ca²⁺-Dependent Enzymes: This leads to decreased activation of enzymes like CaMKII, calcineurin, and various proteases and phospholipases that are involved in excitotoxic cell death cascades.

  • Regulation of Gene Expression: NMDA receptor activity influences the transcription factor CREB (cAMP response element-binding protein), which is crucial for synaptic plasticity and cell survival.

  • Neuroprotection: In models of ischemic brain injury, NMDA receptor antagonists have shown efficacy in reducing neuronal death.[8]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated from the described experiments to characterize a novel NMDA receptor glycine site antagonist.

ParameterExperimental MethodExpected Outcome for an Active Compound
IC₅₀ Whole-cell Patch-ClampInhibition of NMDA-evoked currents in the low to mid-micromolar range.
Schild Analysis Whole-cell Patch-ClampParallel rightward shift of the glycine concentration-response curve.
Ki Radioligand Binding AssayDisplacement of a glycine site radioligand with a Ki value in the micromolar range.

Conclusion

Based on the well-established pharmacology of its parent compound, 1-aminocyclobutanecarboxylic acid, the mechanism of action of 1-Aminocyclobutane-1-carboxamide hydrochloride is strongly hypothesized to be the antagonism of the N-methyl-D-aspartate receptor at the glycine co-agonist site. This technical guide has outlined the molecular basis for this action, the expected downstream consequences, and the rigorous experimental methodologies required for its validation. Further research is warranted to empirically confirm this mechanism and to explore the therapeutic potential of this compound in neurological disorders characterized by excessive glutamatergic neurotransmission.

References

  • Title: Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors Source: PubMed URL: [Link]

  • Title: Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives Source: PubMed URL: [Link]

  • Title: Pharmacology of NMDA Receptors Source: NCBI Bookshelf URL: [Link]

  • Title: Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia Source: PubMed Central URL: [Link]

  • Title: Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease Source: PubMed URL: [Link]

  • Title: The Use of Ligand Binding in Assays of NMDA Receptor Function Source: Springer Link URL: [Link]

  • Title: Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites Source: PubMed Central URL: [Link]

  • Title: Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives Source: ACS Publications URL: [Link]

  • Title: Radioligand Binding Assays for the Glycine Site on N -Methyl- D -Aspartate Receptors Source: ResearchGate URL: [Link]

  • Title: Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators Source: PubMed Central URL: [Link]

  • Title: Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701324 Source: PubMed URL: [Link]

  • Title: 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor Source: PubMed URL: [Link]

  • Title: Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization Source: ResearchGate URL: [Link]

  • Title: Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions Source: PubMed URL: [Link]

  • Title: Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors Source: PubMed URL: [Link]

  • Title: Differential effects of five glycine site antagonists on NMDA receptor desensitisation Source: PubMed URL: [Link]

  • Title: Glycine-gated extrasynaptic NMDARs activated during glutamate spillover drive burst firing in nigral dopamine neurons Source: ORBi URL: [Link]

  • Title: 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs Source: ACS Publications URL: [Link]

  • Title: Structural Insights into Competitive Antagonism in NMDA Receptors Source: YouTube URL: [Link]

  • Title: NMDA receptor antagonists and glycine site NMDA antagonists Source: PubMed URL: [Link]

  • Title: Chronic Dosing With 1-aminocyclopropanecarboxylic Acid, a Glycine Partial Agonist, Modulates NMDA Inhibition of Muscarinic-Coupled PI Hydrolysis in Rat Cortical Slices Source: PubMed URL: [Link]

  • Title: D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Source: PubMed Central URL: [Link]

  • Title: Alignment of amino acid sequences of AMPA and NMDA receptors. (a)... Source: ResearchGate URL: [Link]

  • Title: 1-Aminocyclobutanecarboxylic acid Source: PubChem URL: [Link]

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Foundational

The Emergence of Aminocyclobutane Scaffolds: A Technical Guide to 1-Aminocyclobutane-1-carboxamide Hydrochloride as a Putative NMDA Receptor Antagonist

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract The N-methyl-D-aspartate (NMDA) receptor is a critical regulator of synaptic plasticity and neuronal function; however, its dysre...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical regulator of synaptic plasticity and neuronal function; however, its dysregulation is implicated in a host of neurological disorders.[1] The development of NMDA receptor antagonists has been a significant focus of neuropharmacology, with a continuous search for novel scaffolds that offer improved selectivity and therapeutic windows. This technical guide explores the potential of 1-aminocyclobutane-1-carboxamide hydrochloride as a novel NMDA receptor antagonist. While direct literature on this specific compound is nascent, this guide provides a comprehensive framework built upon the established pharmacology of its close structural analog, 1-aminocyclobutanecarboxylic acid, and the broader principles of NMDA receptor antagonism. We will delve into the mechanistic rationale for its putative action, a proposed synthetic route, and a detailed exposition of the experimental protocols necessary for its characterization.

Introduction: The Rationale for Novel NMDA Receptor Antagonists

The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for dual activation by glutamate and a co-agonist, typically glycine or D-serine.[2] Upon activation, the channel opens, allowing the influx of Ca²⁺, which triggers a cascade of intracellular signaling events fundamental to learning, memory, and synaptic plasticity.[2] However, excessive activation of NMDA receptors leads to excitotoxicity, a primary driver of neuronal death in stroke, traumatic brain injury, and neurodegenerative diseases.[1]

NMDA receptor antagonists are broadly classified based on their site of action: competitive antagonists at the glutamate or glycine binding sites, non-competitive antagonists that bind within the ion channel (e.g., MK-801, ketamine), and uncompetitive antagonists.[2] The therapeutic application of many early-generation antagonists has been hampered by significant side effects, including psychotomimetic effects and cognitive impairment.[2] This has spurred the search for new chemical entities with more nuanced modulatory effects. The aminocyclobutane core has emerged as a promising scaffold in this pursuit.

The Aminocyclobutane Core: A Privileged Scaffold for NMDA Receptor Modulation

The rigid, three-dimensional structure of the cyclobutane ring offers a distinct advantage in drug design by constraining the conformation of appended functional groups. This can lead to enhanced selectivity and affinity for the target receptor. Research has demonstrated that derivatives of 1-aminocyclobutanecarboxylic acid exhibit potent and selective antagonist activity at the NMDA receptor.[3] Specifically, 1-aminocyclobutane-1-carboxylate (ACBC) has been identified as a specific antagonist of the glycine co-agonist site on the NMDA receptor.[4]

This guide focuses on the carboxamide derivative, 1-aminocyclobutane-1-carboxamide hydrochloride. The replacement of the carboxylic acid moiety with a carboxamide is a common medicinal chemistry strategy to alter physicochemical properties such as solubility, membrane permeability, and metabolic stability, while potentially retaining or refining biological activity.

Putative Mechanism of Action: Targeting the Glycine Co-agonist Site

Based on the activity of its carboxylic acid analog, it is hypothesized that 1-aminocyclobutane-1-carboxamide hydrochloride acts as an antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The glycine site is a critical allosteric modulatory site; its occupation is a prerequisite for glutamate-mediated channel opening.[2] Antagonism at this site offers a more subtle approach to dampening NMDA receptor activity compared to direct channel blockade, which may contribute to a more favorable side-effect profile.

NMDA_Antagonism cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_downstream Cellular Response NMDA_Receptor GluN1 Subunit Glycine Site GluN2 Subunit Glutamate Site Ion Channel Mg²⁺ Block Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Activation Glutamate Glutamate Glutamate->NMDA_Receptor:f1 Binds Glycine Glycine Glycine->NMDA_Receptor:f0 Binds (Agonist) Compound 1-Aminocyclobutane- 1-carboxamide (Putative Antagonist) Compound->NMDA_Receptor:f0 Binds (Antagonist) Compound->Channel_Opening Prevents Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Excitotoxicity Excitotoxicity (Excessive Activation) Neuronal_Activation->Excitotoxicity

Figure 1: Putative mechanism of action for 1-Aminocyclobutane-1-carboxamide at the NMDA receptor.

Chemical Synthesis: A Proposed Route

A plausible synthetic route to 1-aminocyclobutane-1-carboxamide hydrochloride commences from the commercially available 1-aminocyclobutane-1-carboxylic acid. The synthesis involves protection of the amino group, activation of the carboxylic acid, amidation, and subsequent deprotection and salt formation.

Synthesis_Workflow start 1-Aminocyclobutane- 1-carboxylic Acid step1 Amino Group Protection (e.g., Boc Anhydride) start->step1 intermediate1 N-Boc-1-aminocyclobutane- 1-carboxylic Acid step1->intermediate1 step2 Carboxylic Acid Activation (e.g., EDC, HOBt) intermediate1->step2 step3 Amidation (Ammonia source, e.g., NH₄Cl, base) step2->step3 intermediate2 N-Boc-1-aminocyclobutane- 1-carboxamide step3->intermediate2 step4 Deprotection (e.g., HCl in Dioxane) intermediate2->step4 final_product 1-Aminocyclobutane- 1-carboxamide hydrochloride step4->final_product

Figure 2: Proposed synthetic workflow for 1-Aminocyclobutane-1-carboxamide hydrochloride.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the parent compound, 1-aminocyclobutane-1-carboxamide. These properties are crucial for its potential as a CNS therapeutic.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 114.15 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP -1.2Indicates high hydrophilicity, which may impact BBB penetration.
Topological Polar Surface Area (TPSA) 69.4 ŲInfluences membrane permeability and oral bioavailability.
Hydrogen Bond Donors 2Affects solubility and receptor binding.
Hydrogen Bond Acceptors 2Affects solubility and receptor binding.

Experimental Characterization: A Step-by-Step Guide

The following protocols are standard methodologies that would be employed to characterize the NMDA receptor antagonist activity of a novel compound like 1-aminocyclobutane-1-carboxamide hydrochloride.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the glycine site of the NMDA receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

    • Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane preparation in assay buffer and determine the protein concentration (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the prepared cortical membranes, a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519 or [³H]L-689,560), and varying concentrations of the test compound (1-aminocyclobutane-1-carboxamide hydrochloride).

    • Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To functionally characterize the antagonist activity of the test compound at the NMDA receptor.

Methodology:

  • Oocyte Preparation:

    • Surgically harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to defolliculate them.

    • Inject the oocytes with cRNA encoding the GluN1 and a GluN2 (e.g., GluN2A or GluN2B) subunit of the NMDA receptor.

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.

    • After establishing a stable baseline response, co-apply the test compound with the agonists to determine its effect on the NMDA receptor-mediated current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of the test compound.

    • Construct a concentration-response curve by plotting the percentage inhibition of the agonist-induced current against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value for the functional inhibition of the NMDA receptor.

In Vivo Behavioral Assays: Rodent Models

Objective: To assess the in vivo efficacy and potential side-effect profile of the test compound.

Methodology:

  • Animal Models:

    • Use standard rodent models relevant to NMDA receptor function, such as models of excitotoxic seizures (e.g., NMDA-induced seizures) or models of cognitive function (e.g., novel object recognition, Morris water maze).[5]

  • Drug Administration:

    • Administer 1-aminocyclobutane-1-carboxamide hydrochloride via an appropriate route (e.g., intraperitoneal, oral) at various doses.

  • Behavioral Testing:

    • Anticonvulsant Activity: Following administration of the test compound, challenge the animals with a sub-convulsive dose of NMDA and observe for the presence or absence of seizures.

    • Cognitive Effects: Assess performance in cognitive tasks to evaluate potential cognitive-enhancing or impairing effects.

    • Motor Coordination: Use a rotarod test to assess for any motor impairments, a common side effect of some NMDA receptor antagonists.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the dose-dependent effects of the compound.

Experimental_Workflow start Novel Compound: 1-Aminocyclobutane-1-carboxamide HCl binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay electrophysiology Electrophysiology (TEVC) (Determine IC₅₀ and Mechanism) start->electrophysiology behavioral_studies In Vivo Behavioral Studies (Assess Efficacy and Side Effects) binding_assay->behavioral_studies electrophysiology->behavioral_studies conclusion Characterization of NMDA Receptor Antagonist Profile behavioral_studies->conclusion

Figure 3: A streamlined workflow for the experimental characterization of a novel NMDA receptor antagonist.

Conclusion and Future Directions

1-Aminocyclobutane-1-carboxamide hydrochloride represents a promising, yet uncharacterized, candidate for a novel NMDA receptor antagonist. Based on the robust evidence for the activity of its carboxylic acid analog, there is a strong scientific rationale to hypothesize its action at the glycine co-agonist site of the NMDA receptor. The proposed synthetic route is chemically feasible, and the detailed experimental protocols outlined in this guide provide a clear roadmap for its comprehensive pharmacological evaluation.

Future research should focus on the synthesis and purification of this compound, followed by a systematic characterization of its binding affinity, functional antagonist activity, and in vivo effects. A thorough investigation into its selectivity for different NMDA receptor subunit combinations will also be critical in determining its potential therapeutic utility. The exploration of the aminocyclobutane scaffold continues to be a fertile ground for the discovery of next-generation neuromodulatory agents.

References

  • Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C.-K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. [Link][3][5]

  • Neale, J. H., et al. (2013). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link][2]

  • Maragos, W. F., Penney, J. B., & Young, A. B. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. European Journal of Pharmacology, 161(2-3), 281–282. [Link][4]

  • Watson, G. B., et al. (1989). Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA. European journal of pharmacology, 167(2), 291-294. [Link]

  • Chen, L., et al. (2022). The α2δ-1-NMDA receptor complex and its potential as a therapeutic target for ischemic stroke. Frontiers in Molecular Neuroscience, 15, 969431. [Link][1]

Sources

Exploratory

An In-Depth Technical Guide to 1-Aminocyclobutane-1-carboxamide Hydrochloride: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-aminocyclobutane-1-carboxamide hydrochloride, a valuable building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-aminocyclobutane-1-carboxamide hydrochloride, a valuable building block in medicinal chemistry. The guide delves into the compound's discovery, outlines detailed synthetic pathways with mechanistic insights, provides step-by-step experimental protocols, and discusses methods for its analytical characterization. The content is structured to offer both a foundational understanding and practical, actionable knowledge for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif in modern drug design. Its inherent ring strain and three-dimensional geometry offer a unique conformational rigidity that can enhance the binding affinity and selectivity of drug candidates to their biological targets. The incorporation of the 1-aminocyclobutane-1-carboxamide moiety, in particular, provides a constrained α-amino acid surrogate that can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide focuses on the hydrochloride salt of this versatile building block, a common form for its storage and handling.

Discovery and Historical Context

While the specific discovery of 1-aminocyclobutane-1-carboxamide hydrochloride is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of cyclobutane-containing amino acids as unnatural peptide components. The pioneering work in the synthesis of various 1-aminocyclobutane-1-carboxylic acid derivatives laid the foundation for the eventual synthesis of its corresponding amide. The development of this compound was likely driven by the need for conformationally restricted scaffolds in the pursuit of novel therapeutics.

Synthetic Strategies and Mechanistic Rationale

The synthesis of 1-aminocyclobutane-1-carboxamide hydrochloride can be approached through several strategic pathways. The most common and logical route commences with the commercially available 1-aminocyclobutane-1-carboxylic acid. This approach involves a three-step sequence: protection of the amino group, formation of the amide, and subsequent deprotection and salt formation.

Protection of the Amino Group: The Rationale for Boc Protection

The primary amino group of 1-aminocyclobutane-1-carboxylic acid is a potent nucleophile and can interfere with the subsequent amidation of the carboxylic acid. Therefore, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The protection reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The use of a mild base, such as sodium bicarbonate, facilitates the reaction by deprotonating the amino group, thereby increasing its nucleophilicity.

Boc_Protection AminoAcid 1-Aminocyclobutane- 1-carboxylic Acid Intermediate Carbamic Acid Intermediate AminoAcid->Intermediate Nucleophilic Attack BocAnhydride Di-tert-butyl dicarbonate (Boc)2O BocAnhydride->Intermediate Base Base (e.g., NaHCO3) Base->AminoAcid Deprotonation BocProtected N-Boc-1-aminocyclobutane- 1-carboxylic Acid Intermediate->BocProtected Loss of t-BuO- and H+ Byproducts t-BuOH + CO2 + NaHCO3 Intermediate->Byproducts caption Figure 1. Boc Protection of 1-Aminocyclobutane-1-carboxylic Acid. Amidation BocAcid N-Boc-1-aminocyclobutane- 1-carboxylic Acid ActivatedEster Activated Ester Intermediate BocAcid->ActivatedEster CouplingAgent Coupling Agent (e.g., EDC/HOBt) CouplingAgent->ActivatedEster BocAmide N-Boc-1-aminocyclobutane- 1-carboxamide ActivatedEster->BocAmide Nucleophilic Attack Byproducts Coupling Agent Byproducts ActivatedEster->Byproducts Ammonia Ammonia (NH3) Ammonia->BocAmide caption Figure 2. Amide Formation from Boc-Protected Amino Acid.

Caption: Amidation Workflow

Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically accomplished by treating the N-Boc protected amide with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol.

The mechanism of deprotection involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine. The amine is then protonated by the excess hydrochloric acid to yield the final hydrochloride salt.

Deprotection BocAmide N-Boc-1-aminocyclobutane- 1-carboxamide ProtonatedAmide Protonated Intermediate BocAmide->ProtonatedAmide HCl HCl in Dioxane HCl->ProtonatedAmide CarbamicAcid Carbamic Acid Intermediate ProtonatedAmide->CarbamicAcid Loss of t-butyl cation Byproducts Isobutylene + CO2 ProtonatedAmide->Byproducts FinalProduct 1-Aminocyclobutane-1-carboxamide Hydrochloride CarbamicAcid->FinalProduct Decarboxylation & Protonation caption Figure 3. Boc Deprotection and Hydrochloride Salt Formation.

Caption: Deprotection and Salt Formation

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on laboratory conditions and available reagents.

Synthesis of N-Boc-1-aminocyclobutane-1-carboxylic acid

Materials:

  • 1-Aminocyclobutane-1-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutane-1-carboxylic acid.

Synthesis of N-Boc-1-aminocyclobutane-1-carboxamide

Materials:

  • N-Boc-1-aminocyclobutane-1-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonia (0.5 M in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve N-Boc-1-aminocyclobutane-1-carboxylic acid (1 equivalent) in dichloromethane.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) and stir the mixture at room temperature for 15 minutes.

  • Add a solution of ammonia in 1,4-dioxane (2.5 equivalents) and continue stirring at room temperature for 12 hours.

  • Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to obtain N-Boc-1-aminocyclobutane-1-carboxamide.

Synthesis of 1-Aminocyclobutane-1-carboxamide hydrochloride

Materials:

  • N-Boc-1-aminocyclobutane-1-carboxamide

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-1-aminocyclobutane-1-carboxamide (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1-aminocyclobutane-1-carboxamide hydrochloride as a white solid.

Analytical Characterization

The identity and purity of 1-aminocyclobutane-1-carboxamide hydrochloride should be confirmed by a combination of spectroscopic methods.

Physicochemical Properties
PropertyValueReference
CAS Number 190004-62-7
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol
Spectroscopic Data (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5-9.0 (br s, 3H, -NH₃⁺)

    • δ 7.5-8.0 (br s, 2H, -CONH₂)

    • δ 2.0-2.4 (m, 4H, cyclobutane CH₂)

    • δ 1.8-2.0 (m, 2H, cyclobutane CH₂)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 170-175 (-CONH₂)

    • δ 55-60 (quaternary C)

    • δ 30-35 (cyclobutane CH₂)

    • δ 15-20 (cyclobutane CH₂)

  • FTIR (KBr, cm⁻¹):

    • 3200-3400 (N-H stretch, amine and amide)

    • 2800-3000 (C-H stretch)

    • 1680-1700 (C=O stretch, amide I)

    • 1600-1650 (N-H bend, amide II)

  • Mass Spectrometry (ESI+):

    • m/z = 115.08 [M+H]⁺ (for the free base)

Applications in Research and Development

1-Aminocyclobutane-1-carboxamide hydrochloride serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its constrained cyclobutane core can be used to:

  • Introduce conformational rigidity into peptide backbones: This can lead to increased metabolic stability and enhanced receptor binding affinity.

  • Serve as a scaffold for the development of small molecule inhibitors: The defined three-dimensional structure can be exploited to design molecules that fit precisely into the active sites of enzymes or receptors.

  • Explore novel chemical space: The unique properties of the cyclobutane ring can lead to the discovery of compounds with novel biological activities.

Conclusion

1-Aminocyclobutane-1-carboxamide hydrochloride is a valuable and versatile building block in the field of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, starting from readily available materials and proceeding through a logical sequence of protection, amidation, and deprotection. The provided protocols and mechanistic insights are intended to empower researchers to confidently synthesize and utilize this important compound in their drug discovery and development endeavors. Further research into the applications of this unique scaffold is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. 2026-01-05. Available from: [Link]

  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Available from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. 2024-02-27. Available from: [Link]

  • ChemBK. 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. 2024-04-09. Available from: [Link]

  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2447–2456. Available from: [Link]

Foundational

Solubility Profile of 1-Aminocyclobutane-1-carboxamide Hydrochloride in Organic Solvents: A Method-Driven Approach

An In-Depth Technical Guide for Researchers Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Aminocyclobutane-1-carboxamide hydrochloride in organic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Aminocyclobutane-1-carboxamide hydrochloride in organic solvents. Recognizing the critical role of solubility in drug discovery and process chemistry, this document moves beyond theoretical discussion to provide field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals. The guide details the physicochemical properties of the target compound, explains the causal mechanisms behind solubility phenomena, and presents a detailed, self-validating workflow for generating reliable solubility data. Central to this guide is the classic shake-flask method, presented as a step-by-step protocol, coupled with quantitative analysis via High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the rationale behind experimental choices, ensuring that researchers can not only execute the procedure but also interpret the results with confidence and troubleshoot potential challenges.

Core Compound Analysis: Physicochemical Landscape

1-Aminocyclobutane-1-carboxamide hydrochloride is a small molecule featuring a strained cyclobutane ring, a primary amine, and a primary amide. The presence of the hydrochloride salt fundamentally dictates its physical properties, converting the basic amine into a more polar ammonium chloride group. This structural feature is paramount to its solubility behavior.

The molecule's utility as a synthetic building block in medicinal chemistry necessitates a thorough understanding of its solubility to enable reaction setup, purification, and formulation.

Table 1: Physicochemical Properties of 1-Aminocyclobutane-1-carboxamide Hydrochloride

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O[1]
Molecular Weight 150.61 g/mol [1]
Appearance White to off-white crystalline powder (predicted)
Hydrogen Bond Donors 4 (Amine and Amide NH₂)
Hydrogen Bond Acceptors 1 (Amide C=O)
Predicted Polarity High

The high count of hydrogen bond donors and the ionic nature of the hydrochloride salt strongly suggest high polarity. This intrinsically favors solubility in polar solvents while predicting poor solubility in non-polar, aprotic environments.

The Science of Solvation: Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 1-Aminocyclobutane-1-carboxamide hydrochloride, the following principles are in effect:

  • Ionic Nature: As a salt, the compound exists as an ion pair in the solid state (R-NH₃⁺ and Cl⁻). For dissolution to occur, the solvent must overcome the high lattice energy of the crystal. Polar solvents, particularly protic ones like water or methanol, are effective at this because they can solvate both the cation and the anion through strong ion-dipole interactions.

  • Hydrogen Bonding: The ammonium and amide groups are potent hydrogen bond donors, while the amide's carbonyl oxygen is a hydrogen bond acceptor. Solvents that can participate in this hydrogen bonding network (e.g., alcohols, water) will be significantly more effective at dissolving the compound.

  • Hydrophobicity: The cyclobutane ring is the only non-polar, hydrophobic portion of the molecule. In a small molecule like this, its influence is minimal compared to the highly polar functional groups. However, in non-polar solvents like hexane or toluene, this hydrophobic part is insufficient to promote dissolution, as these solvents cannot effectively solvate the ionic and polar regions of the molecule.

Therefore, a predictable solubility hierarchy emerges: Polar Protic Solvents (e.g., Water, Methanol, Ethanol) > Polar Aprotic Solvents (e.g., DMSO, DMF) >> Non-Polar Solvents (e.g., Toluene, Hexane)

The conversion of amines to their hydrochloride salts is a common strategy in pharmaceuticals to increase water solubility and bioavailability.[2] While this enhances aqueous solubility, it typically reduces solubility in less polar organic solvents, a critical consideration for synthetic chemists who may need to perform reactions in non-aqueous media.[3]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method remains the gold standard for its determination due to its reliability and direct measurement of this equilibrium state.[4][5][6]

Master Experimental Workflow

The following diagram outlines the comprehensive workflow for accurate solubility determination. This self-validating process ensures that equilibrium is reached and that the measured concentration is accurate.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_quant Phase 4: Quantification A Weigh excess compound (e.g., ~10 mg) B Add precise volume of solvent (e.g., 1 mL) to vial A->B C Seal vial securely B->C D Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Visually confirm presence of undissolved solid D->E F Allow suspension to settle E->F G Filter supernatant using 0.22 µm PTFE syringe filter F->G H Dilute filtrate with mobile phase G->H I Analyze by validated HPLC-UV method H->I K Calculate concentration (mg/mL) from sample peak area I->K J Generate calibration curve with known standards J->K

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of 1-Aminocyclobutane-1-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1-Aminocyclobutane-1-carboxamide hydrochloride is a unique, non-proteinogenic amino acid derivative...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Aminocyclobutane-1-carboxamide hydrochloride is a unique, non-proteinogenic amino acid derivative that has garnered interest within the pharmaceutical and biotechnology sectors. Its rigid cyclobutane scaffold offers a valuable tool for medicinal chemists to introduce conformational constraints into peptides and small molecules, potentially enhancing their metabolic stability, binding affinity, and therapeutic efficacy. As this compound progresses from a research chemical to a potential building block in drug development, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its quality, integrity, and performance in sensitive applications.

This in-depth technical guide provides a comprehensive overview of the stability profile of 1-Aminocyclobutane-1-carboxamide hydrochloride. Drawing upon established principles of chemical stability, data from related molecular structures, and regulatory guidelines on stability testing, this document aims to equip researchers and drug development professionals with the knowledge to confidently handle, store, and assess the stability of this promising chemical entity. We will delve into its physicochemical properties, potential degradation pathways, and provide a framework for establishing robust stability-indicating analytical methods and appropriate storage protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-Aminocyclobutane-1-carboxamide hydrochloride is essential for predicting its stability and developing appropriate handling procedures.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂ON/A
Molecular Weight 150.61 g/mol N/A
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide.[1]
Melting Point Not consistently reported, indicating potential variability based on purity and isomeric form.N/A
Chemical Structure A primary amine and a carboxamide group attached to the same carbon of a cyclobutane ring, supplied as a hydrochloride salt.N/A

The presence of a primary amine, a carboxamide, and a strained cyclobutane ring are key structural features that will dictate the molecule's stability. The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base.

Potential Degradation Pathways

While specific degradation studies on 1-Aminocyclobutane-1-carboxamide hydrochloride are not extensively available in public literature, an analysis of its functional groups and structural analogs allows for the prediction of its most likely degradation pathways.

Hydrolysis of the Carboxamide Group

The carboxamide functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (1-aminocyclobutane-1-carboxylic acid) and ammonia.[2] This is often the most significant degradation pathway for molecules containing a primary amide.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate and ammonia.

Given that the compound is a hydrochloride salt, the inherent acidity may influence the rate of hydrolytic degradation, particularly in the presence of moisture. Studies on related N-acylated amino acid amides have shown surprising hydrolytic instability even under mild acidic conditions.[1][3][4]

Oxidative Degradation

The primary amine group in the molecule could be susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or exposure to light and air. Oxidative degradation can lead to a variety of products, including imines, nitriles, or deamination.

Thermal Degradation

The cyclobutane ring possesses significant ring strain due to its deviation from the ideal tetrahedral bond angle of 109.5°.[5][6] While generally stable at room temperature, elevated temperatures could potentially induce ring-opening reactions or other rearrangements, although this is likely to occur only under harsh conditions. The overall thermal stability will also be influenced by the presence of the amino and carboxamide functional groups.

Photodegradation

Exposure to ultraviolet (UV) or visible light can provide the energy to initiate photochemical reactions. Molecules with chromophores that absorb light in the UV-visible spectrum are more susceptible to photodegradation. While the core structure of 1-aminocyclobutane-1-carboxamide hydrochloride does not have a strong chromophore, direct absorption of high-energy light or indirect photosensitization could lead to degradation.[7]

Recommended Storage Conditions

Based on the potential degradation pathways and information from suppliers of analogous compounds, the following storage conditions are recommended to ensure the long-term stability of 1-Aminocyclobutane-1-carboxamide hydrochloride:

ParameterRecommendationRationale
Temperature 2-8°C Refrigeration slows down the rates of most chemical reactions, including hydrolysis and other potential degradation pathways. For long-term storage, this is the most critical parameter.[8][9][10]
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) Storing under an inert gas minimizes the risk of oxidative degradation by excluding atmospheric oxygen.[4]
Moisture Store in a tightly sealed container in a dry place. The presence of water is a prerequisite for hydrolytic degradation of the carboxamide group. Exclusion of moisture is crucial for maintaining stability.[3]
Light Protect from light. To prevent potential photodegradation, the compound should be stored in an opaque or amber container.

For routine laboratory use , it is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. For solutions, it is recommended to prepare them fresh and store them at 2-8°C for short periods, protected from light. The stability of the compound in various solvents should be experimentally determined if solutions are to be stored for extended durations.

Framework for a Comprehensive Stability Assessment

For drug development professionals, a rigorous stability assessment program is essential. The following section outlines a systematic approach to evaluating the stability of 1-Aminocyclobutane-1-carboxamide hydrochloride, in line with regulatory expectations.[9][11][12][13][14]

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate, detect, and quantify the API and its significant degradation products without interference from each other or from any excipients that may be present in a formulation.[15]

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for developing a SIAM. The use of a photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.

The workflow for developing a SIAM is as follows:

Forced_Degradation_Logic cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis & Evaluation Prep Prepare Solutions and Solid Samples Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C solid, 60°C solution) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Degradation Profile, Identify Products, and Perform Mass Balance Analysis->Evaluation

Caption: Logical workflow for conducting forced degradation studies.

Conclusion

1-Aminocyclobutane-1-carboxamide hydrochloride is a valuable building block for the development of novel therapeutics. Ensuring its stability is critical for obtaining reliable and reproducible research data and for the successful development of drug products. This guide has provided a comprehensive overview of the key factors influencing the stability of this compound, including its inherent chemical properties and its susceptibility to hydrolysis, oxidation, and thermal stress.

The recommended storage conditions of 2-8°C, under an inert atmosphere, and protected from light and moisture provide a robust framework for maintaining the integrity of 1-Aminocyclobutane-1-carboxamide hydrochloride. For applications in drug development, a thorough stability assessment, including the development of a validated stability-indicating analytical method and comprehensive forced degradation studies, is essential. By following the principles and protocols outlined in this guide, researchers and scientists can confidently work with this compound, ensuring its quality and advancing their research and development programs.

References

  • D'Andrea, L. D., & Lindsley, C. W. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3217–3225. [Link] [3]2. Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Retrieved from [Link] [10]3. ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link] [5]13. International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • MDPI. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 1-Aminocyclobutane-1-carboxamide hydrochloride for Constrained Peptide Design

Introduction: Overcoming the Therapeutic Peptide Hurdle Peptides are nature's signaling molecules, offering immense therapeutic potential due to their high specificity and potency. However, their translation into effecti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Therapeutic Peptide Hurdle

Peptides are nature's signaling molecules, offering immense therapeutic potential due to their high specificity and potency. However, their translation into effective drugs is often hampered by inherent weaknesses: rapid degradation by proteases and excessive flexibility.[1][2] This conformational dynamism leads to poor receptor binding and reduced bioavailability. The solution lies in conformational constraint—strategically "locking" a peptide into its bioactive shape.[3] This guide focuses on a powerful tool for achieving this: 1-Aminocyclobutane-1-carboxamide hydrochloride , a non-natural amino acid that introduces a rigid cyclobutane scaffold into the peptide backbone. By pre-organizing the peptide structure, this building block can significantly enhance stability, binding affinity, and overall therapeutic efficacy.[2][4]

The Building Block: Properties of 1-Aminocyclobutane-1-carboxamide

1-Aminocyclobutane-1-carboxamide, often abbreviated as Ac4c-NH2, is a Cα,α-disubstituted amino acid. Its defining feature is the cyclobutane ring, which severely restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds. This rigidity is the key to its function in peptide design.

Unlike linear amino acids that can adopt a wide range of conformations, the Ac4c residue forces the peptide backbone into a more defined geometry.[5][6] This has profound implications:

  • Enhanced Proteolytic Stability: The sterically hindered structure around the peptide bonds flanking the Ac4c residue makes it a poor substrate for proteases, significantly increasing the peptide's half-life in vivo.[4][7]

  • Improved Receptor Binding: By locking the peptide into a conformation that mimics its bound state, the entropic penalty of binding is reduced, often leading to higher affinity and selectivity for its target.[2][3]

  • Induction of Secondary Structures: The Ac4c residue is a potent inducer of specific secondary structures, particularly β-turns and helical conformations, which are often critical for biological activity.[5][6]

The hydrochloride salt form ensures stability and improves solubility in the polar solvents typically used in solid-phase peptide synthesis.

Core Application: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating 1-Aminocyclobutane-1-carboxamide into a peptide sequence is through Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[8] The process involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[9][10]

Workflow for Unnatural Amino Acid Incorporation

The general SPPS cycle is adapted to accommodate the unique properties of the cyclobutane amino acid. The workflow involves iterative cycles of deprotection, activation, coupling, and washing.[9][11]

SPPS_Workflow cluster_resin Peptide-Resin Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling: 1. Fmoc-Ac4c-OH Activation (e.g., HATU/DIPEA) 2. Couple to Resin Wash1->Coupling Free N-terminus Wash2 DMF Wash Coupling->Wash2 New Peptide Bond Cycle Repeat Cycle for next AA Wash2->Cycle Cycle->Deprotection Next Residue

Caption: Generalized Fmoc-SPPS cycle for incorporating 1-Aminocyclobutane-1-carboxamide.
Detailed Experimental Protocol

This protocol outlines a standard manual synthesis for incorporating an Fmoc-protected 1-Aminocyclobutane-1-carboxamide derivative (Fmoc-Ac4c-OH) into a peptide sequence on a Rink Amide resin (for a C-terminal amide).

Materials:

  • Rink Amide Resin (e.g., 0.1 mmol scale)

  • Fmoc-Ac4c-OH (3 equivalents)

  • Standard Fmoc-protected amino acids (3 eq.)

  • Coupling Reagent: HATU (2.9 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 eq.)

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes. Drain the DMF.[9]

  • Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution. Repeat with fresh solution for 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • Rationale: The Cα,α-disubstituted nature of Ac4c can cause steric hindrance. Therefore, a potent activating agent like HATU is recommended over standard carbodiimides to ensure efficient coupling.[12]

    • In a separate vessel, dissolve Fmoc-Ac4c-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to check for free primary amines. If the test is positive, the coupling may be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and finally DMF again (3 times) to remove any unreacted reagents.

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection), 3 (Coupling of the next standard amino acid), and 4 (Washing) for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Caution: TFA is highly corrosive. Perform this step in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.[9]

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Pellet the crude peptide via centrifugation.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]

    • Confirm the mass of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Structural Impact and Conformational Analysis

The primary reason to incorporate 1-aminocyclobutanecarboxylic acid (Ac4c) is to exert predictable control over the peptide backbone. The cyclobutane ring severely limits the possible values for the phi (φ) and psi (ψ) dihedral angles, effectively forcing the peptide into a specific region of the Ramachandran plot.

Dihedral Angle Constraints

Molecular mechanics calculations and X-ray crystallography have shown that the Ac4c residue strongly favors conformations consistent with helical or turn structures.[5][6]

Residue TypeTypical φ Angle RangeTypical ψ Angle RangeResulting Secondary Structure
GlycineWide RangeWide RangeHigh Flexibility
L-Alanine-150° to -50°-80° to +160°Favors α-helix
Ac4c ±60° (approx.) ±40° (approx.) β-turn, 310/α-helix

Table 1: Comparison of typical dihedral angle ranges for standard amino acids versus the constrained Ac4c residue. Data synthesized from conformational studies.[5][6]

This constraint is visualized below, showing how the cyclobutane ring restricts bond rotation compared to a flexible residue like glycine.

Caption: The cyclobutane ring (diamond) restricts φ/ψ bond rotation vs. a simple residue.
Analytical Verification

After synthesis, several biophysical techniques are employed to confirm the structural consequences of Ac4c incorporation:

  • Nuclear Magnetic Resonance (NMR): 2D NMR techniques (like NOESY, ROESY) can reveal through-space proximities between protons, providing direct evidence of the peptide's folded structure in solution.[13]

  • X-ray Crystallography: For peptides that can be crystallized, this method provides an atomic-resolution structure, definitively showing the bond angles and overall conformation induced by the cyclobutane ring.[6]

  • Circular Dichroism (CD) Spectroscopy: CD provides information about the overall secondary structure content (e.g., α-helix, β-sheet) of the peptide in solution, allowing for a comparison between the constrained and unconstrained analogues.[7]

Impact on Drug Discovery: Case Studies and Future Outlook

The incorporation of 1-aminocyclobutanecarboxylic acid and its derivatives has proven to be a successful strategy in medicinal chemistry. In one notable study, these "methano amino acids" were incorporated into the immunomodulatory peptide tuftsin.[4][7] The resulting analogs demonstrated not only a significantly higher resistance to enzymatic degradation in human serum but also, in some cases, considerably greater biological activity compared to the parent peptide.[4][7]

This strategy is part of a broader and highly promising field of constrained peptide therapeutics.[14][15] By engineering peptides with improved stability and pre-organized conformations, researchers can effectively target challenging protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules.[1][2] Cyclobutane-containing amino acids have also been successfully used to create geometrically specific "stapled peptides," further enhancing helicity and biological activity.[16][17][18]

As synthetic methodologies become more robust and our understanding of conformational dynamics deepens, building blocks like 1-Aminocyclobutane-1-carboxamide hydrochloride will continue to be invaluable tools. They empower scientists to move beyond the limitations of natural peptides and design a new generation of potent, stable, and highly selective therapeutics for a wide range of diseases.[2][19]

References

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available from: [Link]

  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi. Available from: [Link]

  • Cambridge Healthtech Institute. Constrained Peptides and Macrocyclics. Discovery On Target. Available from: [Link]

  • BioSpace. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011). Available from: [Link]

  • Lee, J., et al. (2020). Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid. ResearchGate. Available from: [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. Available from: [Link]

  • MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). Available from: [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. Available from: [Link]

  • Bermejo, I. A., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. Available from: [Link]

  • Almansa, R., et al. (2008). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). Available from: [Link]

  • Almansa, R., et al. (2008). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Available from: [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available from: [Link]

  • Crisma, M., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. Available from: [Link]

  • Royal Society of Chemistry. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). Available from: [Link]

  • Semantic Scholar. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). Available from: [Link]

  • ResearchGate. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). Available from: [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Available from: [Link]

  • Pei, D., et al. (2011). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ChemBioChem. Available from: [Link]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available from: [Link]

  • Linsky, T., et al. (2020). Anchor extension: a structure-guided approach to design cyclic peptides targeting enzyme active sites. Nature Communications. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Aminocyclobutane-1-carboxamide hydrochloride as a Non-proteinogenic Amino Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery. Non-proteinogenic amino acids (NPAAs) have emerged as invaluable tools in this endeavor, offering a diverse chemical space beyond the canonical 20 amino acids.[1][2] This guide focuses on a particularly compelling NPAA, 1-Aminocyclobutane-1-carboxamide hydrochloride . The incorporation of the rigid cyclobutane motif presents a unique strategy to constrain peptide conformations, a critical factor in modulating biological activity and improving pharmacokinetic profiles.[3][4] This document provides a comprehensive overview of its chemical properties, synthesis, and strategic applications in medicinal chemistry, with a focus on peptide modification and drug design.

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids and the Cyclobutane Motif

Peptide-based therapeutics offer high selectivity and low toxicity but are often hampered by poor metabolic stability and low bioavailability.[1][2] The introduction of NPAAs is a proven strategy to overcome these limitations.[1][2][5] NPAAs can introduce conformational constraints, alter polarity, and provide resistance to enzymatic degradation.

The cyclobutane ring, in particular, is a valuable scaffold in medicinal chemistry.[3][6][7] Its inherent strain and puckered conformation impart a significant degree of rigidity to molecular structures.[3] This "conformational restriction" can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and potentially increasing affinity.[3][4]

1-Aminocyclobutane-1-carboxamide hydrochloride combines the conformational benefits of the cyclobutane ring with the versatile chemistry of an amino acid and a carboxamide functional group. The carboxamide group is a privileged pharmacophore found in numerous FDA-approved drugs, known for its robust binding capabilities.[8]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 1-Aminocyclobutane-1-carboxamide hydrochloride is essential for its effective application.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O[9]
Molecular Weight 150.606 g/mol [9]
Appearance White crystalline powder[10][11]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide (DMSO)[10][11]
Storage Temperature 0-8°C, under an inert atmosphere[12][13]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for many biological assays and synthetic procedures.

Synthesis and Chemical Reactivity

While this guide does not provide an exhaustive synthetic protocol, it is important to understand the general synthetic strategies and the reactivity of the key functional groups.

General Synthetic Approach

The synthesis of related 1-aminocyclobutane-1-carboxylic acid derivatives often begins with cyclobutanone.[10][11] A common route involves a Strecker-type synthesis or related methodologies to introduce the amino and carboxyl functionalities. The carboxamide can then be formed from the corresponding carboxylic acid.

Key Reactive Sites for Further Derivatization

The primary amine and the carboxamide group are the key handles for incorporating this NPAA into larger molecules, particularly peptides.

  • N-terminus Acylation: The primary amine can be readily acylated, most notably through peptide bond formation with the C-terminus of another amino acid or peptide. Standard peptide coupling reagents (e.g., HATU, HBTU) are effective for this transformation.

  • Protecting Group Strategies: For solid-phase or solution-phase peptide synthesis, the primary amine is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group.[14]

Incorporation into Peptides: A Strategy for Conformational Constraint

The primary application of 1-Aminocyclobutane-1-carboxamide hydrochloride in drug discovery is its use as a building block in peptide synthesis.[15][16]

Rationale for Incorporation

The introduction of this rigid amino acid analog can have profound effects on the secondary structure of a peptide. The cyclobutane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures like β-turns and helices.[17] This conformational ordering can lead to:

  • Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic cost of binding is reduced, potentially leading to higher affinity and selectivity.[3][4]

  • Increased Proteolytic Stability: The unnatural structure of the cyclobutane ring can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[15][16]

Experimental Workflow: Peptide Synthesis and Characterization

The following diagram outlines a general workflow for the incorporation of 1-Aminocyclobutane-1-carboxamide hydrochloride into a peptide sequence.

G cluster_0 Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Purification & Characterization NPAA 1-Aminocyclobutane- 1-carboxamide HCl Protect N-terminal Protection (e.g., Fmoc/Boc) NPAA->Protect Incorp Incorporation of Protected NPAA Protect->Incorp Resin Resin Support Coupling Coupling Cycles with Protected Amino Acids Resin->Coupling Deprotection Fmoc/Boc Deprotection Coupling->Deprotection Deprotection->Incorp Incorp->Coupling Cleavage Cleavage from Resin and Side-chain Deprotection Incorp->Cleavage Crude Crude Peptide Cleavage->Crude HPLC RP-HPLC Purification Crude->HPLC MassSpec Mass Spectrometry (Verification) HPLC->MassSpec NMR NMR Spectroscopy (Conformational Analysis) HPLC->NMR

Caption: Workflow for peptide synthesis incorporating the NPAA.

Protocol: Boc Protection of 1-Aminocyclobutane-1-carboxylic acid

For use in peptide synthesis, the free amino group must be protected. The following is a representative protocol for Boc protection.

Materials:

  • 1-Aminocyclobutane-1-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-aminocyclobutane-1-carboxylic acid in a 1:1 mixture of 1,4-dioxane and water.[18]

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate.[18]

  • Allow the reaction to warm to room temperature and stir for approximately 12 hours.[18]

  • After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.[18]

  • Acidify the aqueous layer to a pH of 2-3 with 1N HCl.[18]

  • Extract the product with dichloromethane.[18]

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.[18]

  • Filter and concentrate the solution under reduced pressure to yield N-Boc-1-aminocyclobutane-1-carboxylic acid.[18]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-Aminocyclobutane-1-carboxamide hydrochloride make it a valuable building block for a range of therapeutic targets.

Peptidomimetics and Constrained Peptides

As discussed, the primary application is in the creation of peptidomimetics with improved pharmacological properties. The introduction of this NPAA can lead to analogs of bioactive peptides with enhanced stability and receptor affinity.[15][16] For instance, analogs of the immunomodulatory peptide tuftsin incorporating 1-aminocyclobutane-1-carboxylic acid derivatives have shown increased resistance to enzymatic degradation and, in some cases, enhanced biological activity.[15][16]

Scaffolds for Small Molecule Drug Design

Beyond peptides, the cyclobutane core can serve as a rigid scaffold for the synthesis of non-peptidic small molecules. The amino and carboxamide groups provide versatile points for chemical elaboration, allowing for the exploration of diverse chemical space around a conformationally defined core.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 1-Aminocyclobutane-1-carboxamide hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[10][11]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][11]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[19] If inhaled, move to fresh air.[19] In case of ingestion, rinse the mouth with water.[19] Seek medical attention if irritation or other symptoms persist.[10][11][19]

Conclusion and Future Perspectives

1-Aminocyclobutane-1-carboxamide hydrochloride is a powerful and versatile non-proteinogenic amino acid for applications in drug discovery and medicinal chemistry. Its ability to impart conformational rigidity makes it an attractive tool for the design of peptides and small molecules with enhanced biological activity and improved pharmacokinetic profiles. Future research will likely focus on the development of novel synthetic routes to enantiomerically pure derivatives and the exploration of its utility in a broader range of therapeutic areas. The continued exploration of such unique building blocks will undoubtedly expand the toolbox for medicinal chemists and contribute to the development of next-generation therapeutics.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

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  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

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  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(10), 2643. [Link]

  • Ortuño, R. M., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(20), 7963-7971. [Link]

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Foundational

An In-depth Technical Guide to 1-Aminocyclobutane-1-carboxamide Hydrochloride and its Analogs in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Chemical Scaffold in Neuroscience The cyclobutane ring, a strained four-membered carbocycle, offers a unique conf...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Chemical Scaffold in Neuroscience

The cyclobutane ring, a strained four-membered carbocycle, offers a unique conformational rigidity that has proven invaluable in the design of novel therapeutic and diagnostic agents. Within this chemical space, derivatives of 1-aminocyclobutane-1-carboxylic acid (ACBC) have emerged as critical tools in neuroscience research. While the hydrochloride salt of the carboxamide derivative is noted, the core of its utility in neuroscience stems from its carboxylic acid analog and its radiolabeled counterparts. These compounds exhibit a fascinating duality of function: direct modulation of excitatory neurotransmission and serving as imaging biomarkers for cellular proliferation.

This guide provides a comprehensive overview of the role of the 1-aminocyclobutane-1-carboxylic acid scaffold in neuroscience, with a primary focus on two key areas: its function as a modulator of the N-methyl-D-aspartate (NMDA) receptor and its application as a positron emission tomography (PET) radiotracer for neuro-oncology. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present a framework for its application in both preclinical and clinical research settings.

Part 1: Pharmacological Role in Neuromodulation

Mechanism of Action: Targeting the NMDA Receptor Glycine Site

1-Aminocyclobutane-1-carboxylic acid (ACBC) has been characterized as a specific antagonist of the glycine co-agonist site on the NMDA receptor.[1][2] The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By competitively binding to the glycine site, ACBC can modulate the receptor's activity, thereby influencing downstream signaling cascades.

However, early neuropharmacological studies revealed that despite its potency at the glycine receptor in vitro, ACBC has limited in vivo utility due to rapid elimination from the brain, with a half-life of approximately 5 minutes in the mouse brain.[1] This rapid inactivation has limited its development as a therapeutic agent for conditions involving NMDA receptor hyperexcitability. Nevertheless, its value as a research tool for probing the function of the NMDA receptor's glycine site in ex vivo and in vitro preparations remains significant.

Signaling Pathway: NMDA Receptor Antagonism

The diagram below illustrates the mechanism of action of ACBC at the NMDA receptor.

NMDA_Antagonism cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine / D-Serine Glycine->NMDA_R Binds (Co-agonist) Ion_Channel Ion Channel (Blocked by Mg2+) NMDA_R->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Downstream Activates ACBC ACBC (Antagonist) ACBC->NMDA_R Blocks Glycine Site

Caption: Mechanism of ACBC as an NMDA receptor antagonist.

Part 2: Role in Neuro-Oncology Imaging

The most significant and clinically relevant application of the 1-aminocyclobutane-1-carboxylic acid scaffold in neuroscience is in the form of its fluorine-18 radiolabeled analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), also known by its generic name, Fluciclovine F 18 .[3][4] This synthetic amino acid analog is a key radiotracer for PET imaging, particularly in the context of brain tumors.[5][6][7]

Mechanism of Action: Exploiting Tumor Metabolism

The foundational principle behind [¹⁸F]FACBC's utility in oncologic imaging is the altered metabolic state of cancer cells. Many tumors, including primary and metastatic brain tumors, exhibit a heightened demand for amino acids to fuel their rapid growth and proliferation.[3][5] This demand is met by the upregulation of amino acid transporters on the cell surface.

[¹⁸F]FACBC mimics natural amino acids and is actively transported into cells primarily by the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1).[3][8][9] These transporters are overexpressed in many types of cancer cells, including gliomas and meningiomas, compared to healthy brain tissue.[5][6][9]

Crucially, once inside the cell, [¹⁸F]FACBC is not metabolized or incorporated into proteins.[3][4] This metabolic trapping leads to an accumulation of the radiotracer within tumor cells, creating a high-contrast signal that can be detected by a PET scanner.[3] The low native brain uptake of [¹⁸F]FACBC further enhances the tumor-to-background ratio, providing clearer delineation of tumor margins compared to other tracers like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).[4][5][7]

Signaling and Uptake Pathway

The following diagram illustrates the uptake and accumulation of [¹⁸F]FACBC in tumor cells.

FACBC_Uptake cluster_extracellular Extracellular Space cluster_cell Tumor Cell FACBC_ext [¹⁸F]FACBC Transporter Amino Acid Transporters (LAT1, ASCT2) - Upregulated - FACBC_ext->Transporter Uptake membrane FACBC_int [¹⁸F]FACBC Transporter->FACBC_int Accumulation Intracellular Accumulation (Metabolically Trapped) FACBC_int->Accumulation PET_Signal PET Signal Accumulation->PET_Signal Generates

Caption: Cellular uptake and trapping of [¹⁸F]FACBC.

Quantitative Data from Preclinical and Clinical Studies

The superior performance of [¹⁸F]FACBC in detecting brain tumors, particularly recurrent ones, has been demonstrated in multiple studies.

Parameter[¹⁸F]FACBC[¹⁸F]FDGReference
Tumor-to-Brain Ratio (60 min, Rat 9L Gliosarcoma) 6.60.84[5]
Tumor Detection Rate (Recurrent Brain Tumors) 19/2013/19[10]
Average Tumor-to-Gray Matter Ratio (SUV) 5.00.5[10]

SUV: Standardized Uptake Value

Part 3: Experimental Protocols

[¹⁸F]FACBC PET/CT Imaging for Recurrent Brain Tumors

This protocol provides a generalized workflow for the clinical application of [¹⁸F]FACBC PET/CT imaging in patients with suspected recurrent brain tumors.

I. Patient Preparation

  • Fasting: Patients should fast for a minimum of 4 hours prior to [¹⁸F]FACBC administration to minimize background muscular uptake. Water is permitted.

  • Informed Consent: Obtain written informed consent after explaining the procedure, risks, and benefits.

  • IV Access: Establish intravenous access in a suitable peripheral vein.

II. Radiotracer Administration and Uptake

  • Dose Calculation: The recommended dose of [¹⁸F]FACBC (Axumin®) is 370 MBq (10 mCi).

  • Administration: Administer the dose as an intravenous bolus injection.

  • Uptake Period: An uptake period is not strictly necessary as dynamic imaging can begin shortly after injection. The highest tumor-to-normal tissue contrast is typically observed between 4 and 10 minutes post-injection.[8]

III. Image Acquisition

  • Patient Positioning: Position the patient supine on the scanner bed with the head secured in a headrest to minimize motion artifacts.

  • Scan Initiation: Initiate imaging 3 to 5 minutes after radiotracer administration.[8]

  • Scan Range: The scan should cover from the base of the skull to the vertex.

  • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • PET Scan: Acquire PET data over the specified range. A typical total scan time is between 20 to 30 minutes.[8]

IV. Image Reconstruction and Analysis

  • Reconstruction: Reconstruct PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.

  • Image Interpretation:

    • Images are typically analyzed by visual interpretation.[10]

    • Localization of tumor recurrence is based on focal [¹⁸F]FACBC uptake compared to the background tissue.[8]

    • For lesions >1 cm, uptake equal to or greater than bone marrow is considered suspicious.[9]

    • For lesions <1 cm, focal uptake greater than the blood pool should be considered suspicious for recurrence.[9]

    • Quantitative analysis using Standardized Uptake Values (SUVs) can be performed for objective assessment and follow-up.

Experimental Workflow Diagram

PET_Workflow cluster_prep Patient Preparation cluster_admin Radiotracer Administration cluster_acq Image Acquisition (3-5 min post-injection) cluster_analysis Image Analysis Fasting 4-hour Fast Consent Informed Consent Fasting->Consent IV_Access Establish IV Access Consent->IV_Access Dose Administer 370 MBq [¹⁸F]FACBC IV IV_Access->Dose Positioning Patient Positioning Dose->Positioning CT_Scan Low-Dose CT Scan Positioning->CT_Scan PET_Scan PET Scan (20-30 min) CT_Scan->PET_Scan Recon Image Reconstruction PET_Scan->Recon Interpretation Visual & Quantitative (SUV) Analysis Recon->Interpretation Report Clinical Report Interpretation->Report

Caption: Clinical workflow for [¹⁸F]FACBC PET/CT imaging.

Conclusion and Future Directions

The 1-aminocyclobutane-1-carboxylic acid scaffold represents a powerful and versatile platform in neuroscience. While the parent compound, ACBC, serves as a valuable, albeit short-lived, tool for investigating NMDA receptor pharmacology, its radiolabeled analog, [¹⁸F]FACBC (Fluciclovine), has revolutionized neuro-oncological imaging. Its ability to exploit the metabolic cravings of brain tumors provides clinicians with a highly sensitive tool for diagnosis, treatment planning, and monitoring of disease recurrence.

Future research may focus on leveraging the ACBC scaffold to develop more stable NMDA receptor modulators with improved pharmacokinetic profiles. In the realm of imaging, the development of new radiolabeled aminocyclobutane derivatives could expand the repertoire of PET tracers to visualize other metabolic pathways or receptor systems within the central nervous system, further enhancing our understanding and treatment of neurological disorders.

References

  • Axumin® (fluciclovine F 18)
  • What is the mechanism of Fluciclovine 18F?.
  • AXUMIN (fluciclovine F 18) injection, for intravenous use. U.S.
  • Fluciclovine (18F). Wikipedia.
  • Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prost
  • anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid.
  • Positron Emission Tomography (PET) with 1-Aminocyclobutane-1-[(11)C]carboxylic Acid (1-[(11)C]-ACBC) for Detecting Recurrent Brain Tumors. PubMed.
  • Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associ
  • Fluciclovine, Anti-1-Amino-3-[18F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma. PubMed.
  • Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed.
  • 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. PubMed.
  • 1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex.
  • syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid.
  • Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease. The Journal of Nuclear Medicine.

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Exploratory

"1-Aminocyclobutane-1-carboxamide hydrochloride" CAS number and chemical structure

An In-Depth Technical Guide to 1-Aminocyclobutane-1-carboxamide Hydrochloride Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Aminocyclobutane-1-carboxamide Hydrochloride

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among the structures gaining prominence are strained carbocycles, with the cyclobutane moiety offering a unique three-dimensional geometry that is increasingly exploited in drug design.[1][2] This guide focuses on a specific, yet highly significant, derivative: 1-Aminocyclobutane-1-carboxamide hydrochloride. This compound merges the conformational rigidity of the cyclobutane ring with the versatile pharmacophoric features of a geminal amino-carboxamide group.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's chemical identity, synthesis, potential applications, and the scientific rationale behind its use in contemporary research. By elucidating the causality behind experimental choices and grounding claims in established literature, this guide aims to be an authoritative and trustworthy resource.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.

Core Identification
  • Chemical Name: 1-Aminocyclobutane-1-carboxamide hydrochloride

  • CAS Number: 190004-62-7[3]

  • Molecular Formula: C₅H₁₁ClN₂O[3]

  • Synonyms: 1-Aminocyclobutanecarboxamide HCl, 1-amino-cyclobutane-1-carboxamide hydrochloride[3]

Chemical Structure

The structure of 1-Aminocyclobutane-1-carboxamide hydrochloride is characterized by a four-membered cyclobutane ring. Crucially, a single carbon atom of this ring is substituted with both an amino group (-NH₂) and a carboxamide group (-C(O)NH₂). The hydrochloride salt is formed by the protonation of the primary amine.

Chemical Structure of 1-Aminocyclobutane-1-carboxamide hydrochloride

Caption: The chemical structure of 1-Aminocyclobutane-1-carboxamide hydrochloride, highlighting the geminal amino and carboxamide groups on the cyclobutane ring.

Physicochemical Data Summary

A compilation of key physical and chemical properties is essential for experimental design, including solubility tests, formulation, and reaction setup.

PropertyValueSource
Molecular Weight 150.606 g/mol [3]
Appearance White to off-white crystalline powder (predicted)Inferred from related compounds[4]
Solubility Soluble in water and polar organic solvents like ethanol (predicted)Inferred from related compounds[4]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 2[3]
Topological Polar Surface Area 69.1 Ų[3]

Part 2: Synthesis and Manufacturing Insights

The viability of a chemical entity in drug development is heavily dependent on the efficiency and scalability of its synthesis. While direct literature on the synthesis of 1-Aminocyclobutane-1-carboxamide is sparse, a logical and efficient pathway can be devised from its carboxylic acid precursor, 1-Aminocyclobutane-1-carboxylic acid.

Rationale for Synthetic Strategy

The most direct and industrially scalable approach involves the conversion of the carboxylic acid to the carboxamide. This requires two key strategic decisions:

  • Protection of the Amino Group: The primary amine is nucleophilic and would interfere with the activation of the carboxylic acid. Therefore, it must be protected, commonly with a tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions for amide formation and can be removed cleanly.[5]

  • Amide Bond Formation: The conversion of a carboxylic acid to a primary amide can be achieved through various coupling agents or by activating the acid (e.g., as an acid chloride or ester) followed by reaction with ammonia.

Proposed Synthetic Workflow

The following diagram illustrates a robust, multi-step synthesis.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Carboxylic Acid Activation & Amidation cluster_2 Step 3: Deprotection & Salt Formation A 1-Aminocyclobutane- 1-carboxylic acid B N-Boc-1-aminocyclobutane- 1-carboxylic acid A->B (Boc)₂O, Base C N-Boc-1-aminocyclobutane- 1-carboxamide B->C 1. Coupling Agent (e.g., HATU) 2. Ammonia Source (NH₄Cl, Base) D 1-Aminocyclobutane- 1-carboxamide hydrochloride C->D HCl in organic solvent (e.g., Dioxane)

Caption: Proposed synthetic workflow for 1-Aminocyclobutane-1-carboxamide hydrochloride.

Detailed Experimental Protocol (Step 1 & 2)

This protocol is a self-validating system, with purification steps ensuring the integrity of intermediates.

Step 1: Synthesis of N-Boc-1-aminocyclobutane-1-carboxylic acid [6]

  • Dissolution: Dissolve 1-Aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Protection: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in 1,4-dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with ethyl acetate to remove unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate as a solid.

Step 2: Synthesis of N-Boc-1-aminocyclobutane-1-carboxamide

  • Activation: Dissolve N-Boc-1-aminocyclobutane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Coupling: Add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 10 minutes.

  • Amidation: Add ammonium chloride (NH₄Cl, 1.5 eq) and continue stirring at room temperature for 8-12 hours.

  • Quenching & Extraction: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography.

Part 3: Applications in Drug Development & Research

The unique structural features of 1-Aminocyclobutane-1-carboxamide hydrochloride make it a compelling building block for medicinal chemists.

The Role of the Cyclobutane Scaffold

The cyclobutane ring is not merely a passive spacer; its strained, puckered conformation provides significant advantages:

  • Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity.[2]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclobutane ring makes it more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible aliphatic systems.

  • Novel Chemical Space: Incorporation of cyclobutane scaffolds allows chemists to explore novel three-dimensional chemical space, moving away from the predominantly flat aromatic structures that have historically dominated drug discovery.[1]

Pharmacophoric Significance

The geminal amino and carboxamide groups are key to the molecule's potential biological activity. The primary amine can serve as a hydrogen bond donor or a basic center, interacting with acidic residues like aspartate or glutamate in a protein's active site. The carboxamide group is a privileged pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, forming robust interactions with protein backbones or side chains.

Potential Therapeutic Targets

While direct biological data for 1-Aminocyclobutane-1-carboxamide hydrochloride is limited, the activity of its parent compound, 1-Aminocyclobutane-1-carboxylic acid (ACBC), provides a strong rationale for investigation into related targets. ACBC is a known ligand at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key ion channel in the central nervous system involved in synaptic plasticity, learning, and memory.

This suggests that the carboxamide derivative could be explored as a modulator of glutamate receptors. The conversion of the carboxylic acid to a carboxamide alters the electronic and steric properties, which could fine-tune its binding affinity, selectivity, or pharmacokinetic profile.

G Compound 1-Aminocyclobutane- 1-carboxamide HCl Receptor NMDA Receptor (Glycine Site) Compound->Receptor Potential Binding Effect Modulation of Glutamatergic Neurotransmission Receptor->Effect Leads to Application Potential Therapeutic Use: - Neurodegenerative Diseases - Epilepsy - Psychiatric Disorders Effect->Application Investigated for

Caption: Potential mechanism of action based on the parent compound's activity.

Furthermore, non-natural amino acids containing cyclobutane rings have been investigated as PET imaging agents for oncology, suggesting another potential application area.[7]

Conclusion

1-Aminocyclobutane-1-carboxamide hydrochloride is more than a simple chemical intermediate; it is a strategically designed building block that offers tangible advantages for modern drug discovery. Its rigid cyclobutane core provides a foundation for creating conformationally restricted molecules with improved metabolic stability, while the geminal amino-carboxamide motif presents a versatile handle for engaging with biological targets. Drawing from the established neuroactivity of its carboxylic acid precursor, this compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of neuroscience. As synthetic methodologies become more robust and our understanding of the value of 3D scaffolds deepens, molecules like 1-Aminocyclobutane-1-carboxamide hydrochloride will undoubtedly play an increasingly important role in the future of medicine.

References

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 43(13), 2530–2537. Available from: [Link]

  • 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. (2024). ChemBK. Retrieved from [Link]

  • An Efficient Procedure for Preparation of C‐ and N‐Protected 1‐Aminocyclobutane Carboxylic Acid. (2006). Synthetic Communications, 36(17), 2471-2476. Available from: [Link]

  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed. Retrieved from [Link]

  • Hamilton, D. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Retrieved from [Link]

  • Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Wouters, J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 1-13. Available from: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). ScholarWorks. Retrieved from [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (2024). PubMed Central. Retrieved from [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (2005). figshare. Retrieved from [Link]

  • 1-Aminocyclobutanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. (2004). National Center for Biotechnology Information. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Incorporation of 1-Aminocyclobutane-1-carboxamide and its Carboxylic Acid Analogue in Peptide Synthesis

Introduction: The Role of Constrained Amino Acids in Peptide Design The introduction of non-natural, conformationally restricted amino acids is a powerful strategy in modern peptidomimetic design and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Constrained Amino Acids in Peptide Design

The introduction of non-natural, conformationally restricted amino acids is a powerful strategy in modern peptidomimetic design and drug development. These building blocks serve to lock the peptide backbone into specific secondary structures, such as β-turns or helical motifs.[1] One such building block is the 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue. The inherent strain and puckered nature of the cyclobutane ring imparts a rigid constraint on the peptide backbone, which can lead to enhanced receptor binding affinity, increased specificity, and significantly improved resistance to proteolytic degradation.[2] Cyclobutane-based amino acids have been shown to be highly compatible with standard peptide synthesis procedures.[3]

Critical Distinction: Carboxamide vs. Carboxylic Acid

It is imperative for the researcher to distinguish between two related but functionally distinct molecules:

  • 1-Aminocyclobutane-1-carboxylic acid: This is the versatile building block for incorporation within a peptide sequence. It possesses a free α-amino group and a free α-carboxylic acid group, allowing it to form peptide bonds at both its N- and C-termini. This guide will primarily focus on the protocol for incorporating this residue, typically using its Fmoc-protected form (Fmoc-Ac4c-OH).

  • 1-Aminocyclobutane-1-carboxamide hydrochloride: The molecule specified in the topic. This compound has a primary amide (-CONH2) in place of the carboxylic acid. Consequently, it cannot be activated by coupling reagents to extend a peptide chain from its C-terminus. It possesses a single reactive site: the free α-amino group. Its primary use is as a building block for the N-terminal position of a peptide, effectively capping the chain with a cyclobutane carboxamide moiety.

This application note provides a comprehensive protocol for the standard incorporation of the Ac4c residue using Fmoc-1-aminocyclobutane-1-carboxylic acid via Solid-Phase Peptide Synthesis (SPPS). A supplementary protocol outlines the method for using 1-Aminocyclobutane-1-carboxamide as an N-terminal capping agent.

The Challenge: Overcoming Steric Hindrance

The primary challenge in utilizing Ac4c and other α,α-disubstituted amino acids is the significant steric hindrance around the α-carbon. This bulkiness dramatically slows the kinetics of the amide bond formation, often leading to incomplete or failed couplings when using standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[4] To achieve high-yield synthesis, it is essential to employ more potent, third-generation coupling reagents that can efficiently activate the sterically hindered carboxyl group and facilitate nucleophilic attack by the resin-bound amine.[5]

Core Protocol: SPPS Incorporation of the Ac4c Residue

This protocol details the incorporation of Fmoc-1-aminocyclobutane-1-carboxylic acid into a growing peptide chain on a solid support using the Fmoc/tBu orthogonal protection strategy.[6]

General SPPS Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling. Efficient washing between steps is critical to remove excess reagents and byproducts.

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-N-Terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Removes Piperidine & Dibenzofulvene Adduct Coupling Step 2: Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Exposes Free Amine Wash2 Wash (DMF) Coupling->Wash2 Removes Excess Reagents & Byproducts Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle End Final Peptide: Cleave & Deprotect Wash2->End Synthesis Complete Cycle->Deprotection Elongate Chain

Diagram 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal peptide amides) or Wang resin (for C-terminal acids), 100-200 mesh.[7][8]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-1-aminocyclobutane-1-carboxylic acid (Fmoc-Ac4c-OH).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[9]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: Methanol (MeOH).

  • Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) or a simpler TFA/TIS/H₂O cocktail.[10][11]

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Protocol
3.3.1 Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12]

  • Drain the DMF.

3.3.2 Standard Fmoc Deprotection
  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of the deprotection solution.

  • Agitate for an additional 7-10 minutes.[13] The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[14]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3.3.3 Coupling of Fmoc-Ac4c-OH (The Critical Step)

Due to steric hindrance, a powerful activation method is required. HATU is highly recommended as it forms a reactive OAt-active ester, and the pyridine nitrogen is believed to provide anchimeric assistance, stabilizing the transition state.[5][15] COMU is an excellent, safer alternative that avoids the potentially explosive benzotriazole byproducts and is highly soluble.[16][17][18]

Mechanism of Carboxylic Acid Activation by HATU

HATU_Mechanism Reactants Fmoc-Ac4c-OH + HATU + DIPEA Intermediate1 O-acyl(tetramethyl)isouronium salt (Unstable) Reactants->Intermediate1 Carboxylate attacks HATU ActiveEster OAt-Active Ester (Highly Reactive) Intermediate1->ActiveEster OAt⁻ displaces urea Product Fmoc-Ac4c-NH-Peptide-Resin + HOAt + Tetramethylurea ActiveEster->Product Nucleophilic attack Resin H₂N-Peptide-Resin Resin->Product Nucleophilic attack

Diagram 2: Activation of the carboxylic acid by HATU to form the reactive OAt-ester.[19][20]

Coupling Procedure:

  • In a separate vial, dissolve Fmoc-Ac4c-OH (3.0 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

  • Allow the components to pre-activate for 1-2 minutes. The solution will typically change color.

  • Add the activation mixture to the deprotected, washed resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult sequences, coupling can be extended overnight.

  • After the coupling period, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

3.3.4 Monitoring and Capping
  • Qualitative Monitoring: Perform a Kaiser test on a small sample of beads. A blue color indicates the presence of free primary amines and, therefore, an incomplete reaction. A yellow/colorless result signifies a successful coupling.

  • Action on Incomplete Coupling: If the Kaiser test is positive, a second coupling (a "double couple") is recommended. Repeat the procedure from step 3.3.3.

  • Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, it is crucial to cap the unreacted free amines to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[21]

3.3.5 Final Cleavage and Deprotection

The final step uses a strong acid, typically Trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously.[22] Scavengers are essential to trap the highly reactive carbocations (e.g., tert-butyl cations) generated during this process, preventing side reactions with sensitive residues like Trp, Met, or Cys.[10][23][24] The cyclobutane ring is stable under these standard cleavage conditions.[25][26]

Cleavage Procedure:

  • Wash the final, N-terminally deprotected peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail. For most peptides, TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) is sufficient. If the peptide contains multiple sensitive residues, use Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol [82.5:5:5:5:2.5]) .[11]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.[22][27]

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10x) of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Data Presentation: Comparison of Coupling Reagents

ReagentClassActivating SpeciesReactivity for Hindered AAByproductsSafety/Handling Notes
DCC/DIC CarbodiimideO-acylisoureaLow to ModerateInsoluble (DCC) or soluble (DIC) ureaDCC byproduct is difficult to remove in SPPS.[4]
HBTU Aminium/UroniumOBt-Active EsterGoodWater-soluble tetramethylureaBenzotriazole-based; potentially explosive.[18]
HATU Aminium/UroniumOAt-Active EsterExcellentWater-soluble tetramethylureaSuperior to HBTU; less racemization.[5] Benzotriazole-based.
COMU UroniumOxyma-Active EsterExcellentWater-soluble byproductsSafer alternative to benzotriazole reagents; less allergenic.[16][17]

Supplementary Protocol: Using 1-Aminocyclobutane-1-carboxamide as an N-Terminal Unit

This protocol is for coupling 1-Aminocyclobutane-1-carboxamide hydrochloride to the N-terminus of a completed, resin-bound peptide.

  • Peptide Preparation: Synthesize the desired peptide sequence on the resin, leaving the final N-terminal Fmoc group intact.

  • Neutralization of the Amide: In a separate vial, dissolve 1-Aminocyclobutane-1-carboxamide hydrochloride (4.0 eq.) and DIPEA (4.0 eq.) in DMF. The base neutralizes the hydrochloride salt, freeing the primary amine for reaction.

  • Activation of Resin-Bound Peptide: In a separate vial, prepare an activation solution of HATU (3.9 eq.) and DIPEA (8.0 eq.) in DMF. Add this solution to the fully protected, resin-bound peptide. This step activates the C-terminal carboxylic acid of the peptide on the resin.

  • Coupling: Add the neutralized 1-Aminocyclobutane-1-carboxamide solution to the activated peptide-resin.

  • Reaction and Processing: Allow the reaction to proceed for 4-6 hours. Wash the resin and proceed with the final cleavage and deprotection as described in section 3.3.5.

References

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [YouTube Channel]. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020, March 17). UCI Department of Chemistry. Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications - Organic Process Research & Development. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts. (2024, April 14). Chem Reactor [YouTube Channel]. Retrieved from [Link]

  • 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. (2024, April 9). ChemBK. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]

  • COMU: a third generation of uronium-type coupling reagents. (2011). PubMed. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Synthesis of Amide Backbone-Modified Peptides. (2014). PubMed. Retrieved from [Link]

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (1996). PubMed. Retrieved from [Link]

  • Peptide Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2019). ACS Publications - Organic Process Research & Development. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. Retrieved from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • Peptide Cleavage and Protected Cleavage Procedures Application Note. (n.d.). CEM. Retrieved from [Link]

  • Understanding Solid Phase Peptide Synthesis: The Role of Rink Amide-AM Resin. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Molecular Biotechnology. Retrieved from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • 1-Aminocyclobutanecarboxylic Acid Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2022). PMC - NIH. Retrieved from [Link]

  • Capping of unprotected amino groups during peptide synthesis. (n.d.). Google Patents.
  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts. Retrieved from [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI. Retrieved from [Link]

  • Structure of cyclobutane-based hybrid peptides subjected to study. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability of Cycloalkanes: Ring Strain. (2023, September 20). OpenStax - Organic Chemistry. Retrieved from [Link]

  • 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

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Application

"1-Aminocyclobutane-1-carboxamide hydrochloride" solid-phase peptide synthesis (SPPS) incorporation

An Application Guide for the Solid-Phase Synthesis of Peptides Containing 1-Aminocyclobutane-1-carboxylic Acid Introduction: The Value of Conformational Constraint in Peptide Therapeutics The introduction of non-proteino...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Solid-Phase Synthesis of Peptides Containing 1-Aminocyclobutane-1-carboxylic Acid

Introduction: The Value of Conformational Constraint in Peptide Therapeutics

The introduction of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, receptor selectivity, and bioavailability.[1][2] Among these, Cα,α-disubstituted cyclic amino acids, such as 1-aminocyclobutane-1-carboxylic acid (Ac4c), are of particular interest. The cyclobutane ring imposes significant conformational constraints on the peptide backbone, promoting the formation of stable secondary structures like β-turns and helices.[3] This structural pre-organization can lead to higher binding affinities and increased resistance to enzymatic degradation compared to peptides composed solely of natural amino acids.[4]

This document provides a detailed guide for the incorporation of 1-aminocyclobutane-1-carboxylic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). It is critical to note that for incorporation into a growing peptide chain, the required building block is the N-terminally protected Fmoc-1-aminocyclobutane-1-carboxylic acid (Fmoc-Ac4c-OH) . The user-specified "1-Aminocyclobutane-1-carboxamide hydrochloride" is not the direct precursor for internal chain elongation in SPPS. The primary challenge in incorporating Fmoc-Ac4c-OH lies in its sterically hindered α-carbon, which can impede acylation reactions. This guide presents optimized protocols and discusses the critical parameters necessary to overcome these synthetic hurdles, ensuring high coupling efficiency and peptide purity.

Chemical Structures and Properties

Successful SPPS requires the correct protected amino acid derivative. The relationship between the basic amino acid salt, the required Fmoc-protected building block, and the final incorporated residue is illustrated below.

G cluster_0 Key Chemical Entities A 1-Aminocyclobutane-1-carboxylic Acid Hydrochloride (Starting Material Precursor) B Fmoc-1-aminocyclobutane-1- carboxylic Acid (Fmoc-Ac4c-OH) (SPPS Building Block) A->B Fmoc Protection C Incorporated Ac4c Residue (Within Peptide Chain) B->C SPPS Coupling & Fmoc Deprotection

Caption: Key chemical forms of 1-aminocyclobutane-1-carboxylic acid.

Table 1: Physicochemical Properties of Ac4c Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
1-Aminocyclobutane-1-carboxylic Acid HCl98071-16-0C₅H₁₀ClNO₂151.59Precursor for Fmoc-protection[5]
Fmoc-1-aminocyclobutane-1-carboxylic Acid885951-77-9C₂₀H₁₉NO₄337.37Activated building block for SPPS[6][7]

Principle of SPPS Incorporation: Overcoming Steric Hindrance

The incorporation of Fmoc-Ac4c-OH follows the general cycle of Fmoc-SPPS, which involves sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid.[8][9] However, due to the steric bulk of the Cα,α-disubstituted cyclobutane moiety, standard coupling conditions are often inefficient, leading to incomplete reactions and deletion sequences.[10][11]

To ensure successful incorporation, the following principles must be applied:

  • High-Potency Activation: The carboxylic acid of the incoming Fmoc-Ac4c-OH must be highly activated to overcome the steric barrier. This is achieved using potent in-situ activating/coupling reagents.[12]

  • Optimized Reaction Conditions: Factors such as solvent, temperature, and reaction time must be carefully controlled to drive the coupling to completion.

  • Vigilant Monitoring: In-process monitoring of coupling completion is crucial to allow for immediate intervention (e.g., recoupling) if the reaction is incomplete.

SPPS_Workflow start Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Reaction (Addition to Resin) wash1->coupling activation Activation of Fmoc-Ac4c-OH (e.g., HATU/DIPEA in DMF) activation->coupling wash2 DMF Wash coupling->wash2 monitoring Monitor Completion (Kaiser Test) wash2->monitoring recouple Recouple (Repeat Activation/Coupling) monitoring->recouple Positive (Incomplete) next_cycle Proceed to Next Cycle monitoring->next_cycle Negative (Complete) recouple->wash2

Caption: SPPS workflow for the incorporation of a sterically hindered amino acid.

Materials and Reagents

  • Resin: Rink Amide or 2-Chlorotrityl Chloride (2-CTC) resin, chosen based on desired C-terminal functionality (amide or acid).

  • Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-1-aminocyclobutane-1-carboxylic acid (Fmoc-Ac4c-OH).

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine, sequencing grade.

  • Coupling Reagents (choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[13]

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate).[14]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Washing Solutions: DMF, DCM.

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) or similar, depending on side-chain protecting groups.

  • Monitoring: Kaiser Test kit or equivalent ninhydrin-based test.

Experimental Protocols

Two protocols are provided: a recommended microwave-assisted method for optimal efficiency and a conventional room-temperature method.

Protocol 1: Automated Microwave-Assisted SPPS (Recommended)

Microwave energy accelerates sluggish coupling reactions involving sterically hindered residues, significantly reducing reaction times and improving yields.[11]

Table 2: Recommended Reagent Stoichiometry (per 1 equiv. of resin functional groups)

ReagentEquivalents (eq)
Fmoc-Ac4c-OH5
Coupling Reagent (HATU/HCTU)4.8
DIPEA10

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesizer reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Perform a first deprotection for 3 minutes at 50°C under microwave irradiation.

    • Drain, and perform a second deprotection for 10 minutes at 50°C.

    • Wash the resin thoroughly with DMF (5-7 cycles).

  • Fmoc-Ac4c-OH Coupling:

    • In a separate vial, dissolve Fmoc-Ac4c-OH (5 eq) and HATU (4.8 eq) in DMF.

    • Add DIPEA (10 eq) to the amino acid solution to begin activation.

    • Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Perform the coupling reaction for 30-45 minutes at 75°C under microwave irradiation.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents and byproducts.

  • Coupling Confirmation (Kaiser Test):

    • Remove a small sample of resin beads (~2-3 mg) and wash with ethanol.

    • Perform the Kaiser test according to the manufacturer's instructions.

    • Interpretation: A blue/purple color indicates incomplete coupling (free primary amine). Colorless or yellow beads indicate a complete reaction.

  • Recoupling (If Necessary): If the Kaiser test is positive, repeat steps 3 and 4 immediately. This is known as a "double couple" and is often necessary for hindered residues.

  • Chain Elongation: Once the Kaiser test is negative, proceed to the deprotection step for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the full sequence is assembled, wash the resin with DCM, dry it, and treat with the appropriate cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[15]

Protocol 2: Conventional Room-Temperature SPPS

This method can be performed manually or on an automated synthesizer without microwave capability. It requires significantly longer reaction times.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15-20 minutes at room temperature. Wash thoroughly with DMF.

  • Fmoc-Ac4c-OH Coupling:

    • Use the same stoichiometry as in the microwave protocol (Table 2).

    • Pre-activate the Fmoc-Ac4c-OH with HATU/DIPEA in DMF for 1-2 minutes.

    • Add the activated mixture to the resin.

    • Allow the coupling reaction to proceed for at least 2-4 hours at room temperature. Agitate the vessel continuously.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles).

  • Coupling Confirmation: Perform a Kaiser test as described above. A positive result is highly probable with this method on the first pass.

  • Recoupling: If the test is positive, repeat the coupling (Step 3) for another 2-4 hours or overnight.

  • Chain Elongation and Cleavage: Follow steps 7 and 8 from the microwave protocol.

Troubleshooting Guide

Table 3: Common Issues and Solutions for Ac4c Incorporation

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after first coupling Incomplete reaction due to steric hindrance. Insufficient activation or reaction time.Perform a second coupling ("double couple"). Increase coupling time (especially for room temp. synthesis). Ensure reagents are fresh and anhydrous.
Low purity or deletion sequence in final peptide Persistent incomplete coupling. Aggregation of peptide on resin.Use microwave-assisted synthesis. Consider a stronger coupling reagent like COMU.[14] Use a solvent system known to disrupt aggregation (e.g., add 10-20% DCM to DMF).
Epimerization/Racemization Over-activation of the amino acid. Prolonged exposure to base.Minimize pre-activation time before adding to the resin. Ensure DIPEA is added last during activation. Use HATU, which is known for low racemization levels.[13]

Characterization and Conclusion

Following cleavage and precipitation/lyophilization, the crude peptide must be analyzed to confirm its identity and purity. Standard methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude product and to purify the target peptide.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the Ac4c residue.

References

  • Montenegro, J., et al. (2014). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Chemical Science, 6(3), 1595-1602. Available from: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • Lee, A. C.-L., et al. (2019). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. International Journal of Molecular Sciences, 20(22), 5605. Available from: [Link]

  • MDPI. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 26(16), 4949. Available from: [Link]

  • ResearchGate. Chemical peptide synthesis and cyclization. Available from: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

  • CD Formulation. Solid-Phase Peptide Synthesis (SPPS) Technology. Available from: [Link]

  • PubChem. Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. Available from: [Link]

  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Available from: [Link]

  • Oakwood Chemical. 1-Amino-cyclobutanecarboxylic acid hydrochloride. Available from: [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(6), 919-929. Available from: [Link]

  • Beilstein Journals. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 2736-2750. Available from: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. Available from: [Link]

Sources

Method

The Rising Star in Drug Discovery: 1-Aminocyclobutane-1-carboxamide Hydrochloride as a Strategic Building Block for Novel Pharmaceuticals

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Medicinal chemists increasingly turn to building blocks that offer a departure from linear, flexible structures, embracing the concept of conformational constraint. The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful tool in this endeavor.[1][2] Its rigid, puckered three-dimensional structure offers a unique scaffold to orient pharmacophoric groups in a precise manner, potentially reducing the entropic penalty of binding to a biological target and thereby increasing affinity.[3][4] This guide provides an in-depth exploration of 1-Aminocyclobutane-1-carboxamide hydrochloride, a versatile building block poised to unlock new potential in the synthesis of next-generation therapeutics. We will delve into its chemical properties, strategic applications, and provide detailed protocols for its incorporation into novel molecular entities.

Physicochemical Properties and Structural Advantages

1-Aminocyclobutane-1-carboxamide hydrochloride is a white crystalline powder, soluble in water and some organic solvents like ethanol and dimethyl sulfoxide.[5] Its structure is characterized by a quaternary carbon center within the cyclobutane ring, substituted with both an amine and a carboxamide functional group. This arrangement provides distinct advantages in drug design.

PropertyValueReference
Molecular Formula C₅H₁₁ClN₂O[4]
Molecular Weight 150.61 g/mol [4]
Appearance White crystalline powder[5]
Solubility Soluble in water, ethanol, DMSO[5]

The rigid cyclobutane core serves as a bioisosteric replacement for more flexible linkers or even planar aromatic rings, offering a unique three-dimensional profile that can enhance binding interactions and improve pharmacokinetic properties such as metabolic stability.[1][3][4] The presence of both a primary amine and a primary amide offers two distinct points for chemical elaboration, allowing for the construction of diverse molecular architectures.

Core Applications in Pharmaceutical Development

The utility of 1-Aminocyclobutane-1-carboxamide hydrochloride and its precursors spans several key areas of medicinal chemistry, from the synthesis of small molecule inhibitors to the construction of modified peptides.

Constrained Peptide Analogues and Peptidomimetics

The incorporation of non-natural amino acids is a well-established strategy to overcome the limitations of native peptides as therapeutics, such as poor metabolic stability and low bioavailability. The 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue, the carboxylic acid precursor to our title compound, is an effective inducer of β-turns and helical structures in peptides.[6] This conformational control can lock a peptide into its bioactive conformation, enhancing its affinity for its target receptor.

A notable example is the modification of Tuftsin, an immunomodulatory peptide (Thr-Lys-Pro-Arg).[7] Replacing natural amino acids with 1-aminocyclobutanecarboxylic acid derivatives led to analogues with significantly increased resistance to enzymatic degradation in human serum and, in some cases, enhanced biological activity in stimulating interleukin-6 (IL-6) secretion by macrophages.[7][8]

Workflow for Incorporating Ac4c into Peptides

G cluster_0 Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Elaboration & Cleavage Start Boc-Protected 1-Aminocyclobutane-1-carboxylic acid Activate Activate Carboxylic Acid (e.g., with HATU/DIPEA) Start->Activate Couple Couple to N-terminus of resin-bound peptide Activate->Couple Wash Wash resin Couple->Wash Deprotect Deprotect N-terminus (e.g., with TFA) Wash->Deprotect Repeat Repeat coupling cycles for subsequent amino acids Deprotect->Repeat Cleave Cleave peptide from resin Repeat->Cleave Purify Purify via HPLC Cleave->Purify End Conformationally Constrained Peptide Analogue Purify->End

Caption: Workflow for Solid-Phase Peptide Synthesis.

Scaffolding for Small Molecule Therapeutics

The rigid cyclobutane scaffold is increasingly utilized in the design of small molecule drugs to improve potency, selectivity, and metabolic stability.[5] By replacing flexible alkyl chains or metabolically susceptible groups with a cyclobutane ring, medicinal chemists can favorably alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9]

A prime example is the development of Apalutamide (Erleada) , a non-steroidal androgen receptor (AR) antagonist for the treatment of prostate cancer.[10][11] The synthesis of Apalutamide can utilize 1-aminocyclobutanecarboxylic acid as a key building block. In this synthesis, the amino acid is coupled with an aryl bromide via an Ullman-type reaction, demonstrating the utility of the amine functionality for C-N bond formation.[11]

Conceptual Pathway for Apalutamide Synthesis

G Start 1-Aminocyclobutane- 1-carboxylic acid Coupling Ullman Coupling (CuI, K2CO3, DMF) Start->Coupling Aryl_Br 4-Bromo-2-fluoro- N-methylbenzamide Aryl_Br->Coupling Intermediate1 Intermediate Acid Coupling->Intermediate1 Amidation Amide Coupling with Cyanopyridine Derivative Intermediate1->Amidation Intermediate2 Amide Intermediate Amidation->Intermediate2 Cyclization Cyclization with Thiophosgene Intermediate2->Cyclization Apalutamide Apalutamide Cyclization->Apalutamide

Caption: Key transformations in Apalutamide synthesis.

Experimental Protocols

The following protocols are provided as a guide for researchers. Standard laboratory safety precautions should be followed at all times.

Protocol 1: General Amide Bond Formation using 1-Aminocyclobutane-1-carboxamide hydrochloride

This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of 1-Aminocyclobutane-1-carboxamide hydrochloride using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

Materials:

  • 1-Aminocyclobutane-1-carboxamide hydrochloride

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF or DCM (approx. 0.1-0.5 M).

  • Amine Addition: Add 1-Aminocyclobutane-1-carboxamide hydrochloride (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA or TEA (2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10 minutes.

  • Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Causality Behind Choices:

  • EDC/HOBt: This combination is a widely used carbodiimide coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (if the carboxylic acid is chiral) and to improve coupling efficiency by forming an active ester, which is less prone to side reactions.[12]

  • DIPEA/TEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of the amine and to scavenge the HCl produced during the activation of the carboxylic acid.[13]

  • Anhydrous Solvent: The reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate.

Protocol 2: Analytical Characterization (NMR & HPLC)

Accurate characterization is crucial to confirm the identity and purity of the synthesized compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • ¹H NMR: The proton NMR spectrum of the parent 1-aminocyclobutanecarboxylic acid hydrochloride should show signals corresponding to the cyclobutane ring protons, typically in the range of 1.5-3.0 ppm.[14] Upon successful amide formation, new signals corresponding to the coupled carboxylic acid moiety will appear, and a downfield shift of the protons adjacent to the newly formed amide bond may be observed.

  • ¹³C NMR: The carbon NMR will show a characteristic signal for the amide carbonyl carbon (typically 165-175 ppm) and signals for the cyclobutane ring carbons.

B. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the final compound and monitor reaction progress.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient Example: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm and 254 nm.

  • Analysis: The purity of the product can be determined by integrating the peak area of the desired compound relative to the total peak area.

Conclusion and Future Outlook

1-Aminocyclobutane-1-carboxamide hydrochloride and its related precursors are more than just another set of building blocks; they are strategic tools for imparting desirable drug-like properties into new chemical entities. The inherent conformational rigidity of the cyclobutane ring provides a reliable method for constraining molecular architecture, leading to improvements in target affinity, selectivity, and metabolic stability.[4][5] As demonstrated by its application in creating robust peptide analogues and its role in the synthesis of approved drugs like Apalutamide, this scaffold is of significant interest.[7][11] Researchers and drug development professionals are encouraged to explore the potential of this versatile building block to address the multifaceted challenges of modern medicinal chemistry and to accelerate the discovery of innovative therapeutics.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. (URL: [Link])

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. (URL: [Link])

  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au - ACS Publications. (URL: [Link])

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. (URL: [Link])

  • CN107501237B - Synthetic method of Apalutamide.
  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. (URL: [Link])

  • A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingred. ScienceDirect. (URL: [Link])

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  • WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.
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  • Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. (URL: [Link])

  • Synthesis of Drugs: Apalutamide. YouTube. (URL: [Link])

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. (URL: [Link])

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications. (URL: [Link])

  • Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. PubMed. (URL: [Link])

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. (URL: [Link])

  • Amide Synthesis. Fisher Scientific. (URL: [Link])

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  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. figshare. (URL: [Link])

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. (URL: [Link])

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (URL: [Link])

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. (URL: [Link])

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Sources

Application

Application Notes &amp; Protocols: 1-Aminocyclobutane-1-carboxamide Hydrochloride in Neurological Disorder Drug Discovery

Abstract The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system (CNS), and its dysregulation is implicated in a host of neurological disorders, i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system (CNS), and its dysregulation is implicated in a host of neurological disorders, including epilepsy, schizophrenia, and neurodegenerative diseases.[1] Modulating NMDA receptor activity presents a promising therapeutic strategy. This document provides a detailed guide for researchers on the application of 1-Aminocyclobutane-1-carboxamide hydrochloride and its parent analogs, such as 1-Aminocyclobutane-1-carboxylic acid (ACBC), in the discovery of novel drugs for neurological disorders. We will delve into the mechanism of action, provide validated protocols for in vitro and in vivo evaluation, and discuss the interpretation of results.

Introduction: The Cyclobutane Scaffold and NMDA Receptor Modulation

The cyclobutane ring is an increasingly valuable scaffold in medicinal chemistry.[2][3] Its rigid, puckered three-dimensional structure can impart favorable properties to drug candidates, including conformational constraint, improved metabolic stability, and unique vector orientations for interacting with biological targets.[4][5] This makes cyclobutane derivatives attractive candidates for CNS drug discovery, where precise molecular architecture is paramount for crossing the blood-brain barrier and achieving target selectivity.[2]

While literature specifically detailing "1-Aminocyclobutane-1-carboxamide hydrochloride" is emerging, extensive research exists for its parent compound, 1-Aminocyclobutane-1-carboxylic acid (ACBC) . ACBC is a non-proteinogenic amino acid that acts as a modulator of the NMDA receptor.[6][7][8] It functions as a partial agonist or antagonist at the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[6][7][8][9] The hydrochloride salt form of the carboxamide derivative is primarily utilized to enhance aqueous solubility and stability, making it more amenable for experimental use.[10][11] The protocols and applications described herein are based on the well-established pharmacology of ACBC and are directly applicable to its derivatives.

Mechanism of Action: Targeting the NMDA Receptor Glycine Site

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active.[12] ACBC exerts its effect by competitively binding to the glycine co-agonist site on the GluN1 subunit.[7][8] Depending on the ambient concentrations of glycine and D-serine, it can act as a functional antagonist, preventing channel opening even when glutamate is bound.[7][13] This modulatory action is distinct from direct channel blockers (like MK-801) or competitive glutamate-site antagonists.

Modulating the glycine site offers a nuanced approach to controlling NMDA receptor activity. It allows for fine-tuning of neuronal excitability rather than complete blockade, which can be associated with significant side effects. This makes glycine-site modulators like ACBC and its derivatives compelling candidates for conditions characterized by NMDA receptor hyperfunction, such as epilepsy.[14]

NMDA_Receptor_Modulation cluster_membrane Neuronal Membrane NMDA_Receptor GluN2 Subunit Ion Channel (Ca²⁺, Na⁺) GluN1 Subunit Ions_in Ca²⁺, Na⁺ Influx (Neuronal Excitation) NMDA_Receptor:channel->Ions_in Channel Opening Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 Binds ACBC ACBC / Derivative (Glycine Site Modulator) ACBC->NMDA_Receptor:GluN1 Competitively Binds Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_Receptor:GluN1 Binds (Required) Ions_out Extracellular Space In_Vitro_Workflow A 1. Plate HEK293-NMDA Cells in 384-well plate B 2. Incubate Overnight A->B C 3. Load Cells with Fluo-4 AM Calcium Dye B->C E 5. Place Plate in FLIPR C->E D 4. Prepare Serial Dilutions of Test Compound F 6. Add Compound (Antagonist Test) D->F E->F G 7. Add Glutamate/Glycine (EC20) F->G H 8. Measure Fluorescence Change (Calcium Influx) G->H I 9. Analyze Data: Calculate IC50 H->I

Caption: Experimental workflow for the in vitro calcium flux assay.

In Vivo Evaluation: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes an acute, chemically-induced seizure model in rodents, widely used for the initial screening of potential anti-seizure medications. [15][16] Objective: To assess the in vivo efficacy of 1-Aminocyclobutane-1-carboxamide hydrochloride in protecting against chemically-induced seizures.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Reagents: Test compound, vehicle (e.g., saline), Pentylenetetrazol (PTZ).

  • Equipment: Syringes for intraperitoneal (i.p.) injection, observation chambers, timer.

Protocol Steps:

  • Acclimation:

    • Acclimate animals to the facility for at least one week before the experiment.

    • House animals with free access to food and water.

  • Compound Administration:

    • Divide mice into groups (n=8-10 per group): Vehicle control, Positive control (e.g., Diazepam), and Test Compound groups (e.g., 10, 30, 100 mg/kg).

    • Administer the test compound or vehicle via i.p. injection. The choice of administration route and pretreatment time should be informed by pharmacokinetic data if available. A typical pretreatment time is 30-60 minutes.

  • Seizure Induction:

    • At the end of the pretreatment period, administer a convulsive dose of PTZ (e.g., 60 mg/kg, i.p.). This dose should be predetermined to reliably induce clonic-tonic seizures in control animals.

  • Behavioral Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe and score seizure activity for 30 minutes using a standardized scale (e.g., Racine scale).

Racine Scale for Seizure Scoring:

  • Stage 0: No response

  • Stage 1: Ear and facial twitching

  • Stage 2: Myoclonic jerks

  • Stage 3: Clonic seizure of one forelimb

  • Stage 4: Rearing with bilateral forelimb clonus

  • Stage 5: Rearing and falling, generalized tonic-clonic seizure

  • Data Collection:

    • Record the latency (time to onset) of the first seizure.

    • Record the maximum seizure score reached by each animal within the 30-minute observation period.

    • Record the duration of seizures.

Data Analysis & Interpretation:

Treatment GroupDose (mg/kg)Mean Max Seizure Score% Protection from Stage 5
Vehicle-4.8 ± 0.20%
Test Compound103.5 ± 0.420%
Test Compound302.1 ± 0.3**70%
Test Compound1000.8 ± 0.2***100%
p<0.05, **p<0.01, **p<0.001 vs. Vehicle (Hypothetical Data)

A statistically significant, dose-dependent reduction in the mean seizure score and an increase in the percentage of animals protected from severe (Stage 5) seizures indicate potential anticonvulsant activity.

In_Vivo_Workflow A 1. Acclimate Mice B 2. Group Animals (Vehicle, Test Compound) A->B C 3. Administer Compound (i.p.) (Pretreatment Time: 30-60 min) B->C D 4. Induce Seizures with PTZ (i.p.) C->D E 5. Observe & Score Behavior for 30 min (Racine Scale) D->E F 6. Record Latency & Max Score E->F G 7. Analyze Data: Compare Scores vs. Vehicle F->G

Caption: Experimental workflow for the in vivo PTZ-induced seizure model.

Conclusion

1-Aminocyclobutane-1-carboxamide hydrochloride, and its parent analogs, represent a promising class of compounds for neurological drug discovery due to their mechanism as modulators of the NMDA receptor glycine site. This offers a refined strategy for controlling neuronal hyperexcitability. The protocols provided herein offer a robust framework for the initial in vitro characterization and in vivo efficacy screening of these molecules. Successful outcomes in these assays can provide the necessary validation to advance these compounds into more complex disease models and further preclinical development.

References

  • InVivo Biosystems. (n.d.). Epilepsy. Retrieved January 19, 2026, from [Link]

  • InVivo Biosystems. (n.d.). Epilepsy Modeling. Retrieved January 19, 2026, from [Link]

  • Cain, M. K., et al. (2021). Innovative Drug Discovery Strategies in Epilepsy: Integrating Next-Generation Syndrome-Specific Mouse Models to Address Pharmacoresistance and Epileptogenesis. Expert Opinion on Drug Discovery. Available from: [Link]

  • Inotiv. (n.d.). Epilepsy. Retrieved January 19, 2026, from [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
  • Watson, G. B., et al. (1989). Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA. European Journal of Pharmacology, 167(2), 291-4. Available from: [Link]

  • Joosen, H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available from: [Link]

  • Evans, R. H., et al. (1988). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 31(12), 2235-46. Available from: [Link]

  • ChemBK. (2024). 1-aMinocyclobutane-1-carboxylic acid hydrochloride. Retrieved January 19, 2026, from [Link]

  • Hood, W. F., et al. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. European Journal of Pharmacology, 161(2-3), 281-2. Available from: [Link]

  • Jones, C. K., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. Available from: [Link]

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Method

Unambiguous Structural Elucidation of 1-Aminocyclobutane-1-carboxamide Hydrochloride via Multinuclear and Multidimensional NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 1-Aminocyclobutane-1-carboxamide hydrochloride is a substituted cyclobutane derivative of interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutane-1-carboxamide hydrochloride is a substituted cyclobutane derivative of interest in medicinal chemistry and drug development. As a constrained amino acid analogue, its rigid cyclobutane scaffold can impart unique conformational properties to peptides and other bioactive molecules. The precise and unequivocal confirmation of its chemical structure is a critical prerequisite for its use in synthesis, biological screening, and regulatory submissions. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural characterization of such small molecules in solution.[1][2]

This application note provides a comprehensive guide and detailed protocols for the structural elucidation of 1-Aminocyclobutane-1-carboxamide hydrochloride. We will detail a systematic workflow, from optimal sample preparation to the acquisition and interpretation of a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to provide a robust, self-validating methodology for researchers.

Chemical Structure and Predicted Spectral Features

The structure of the target molecule contains several distinct NMR-active nuclei, leading to a predictable yet informative set of spectra.

  • ¹H NMR: The molecule possesses three sets of chemically non-equivalent methylene (CH₂) protons on the cyclobutane ring, an amine group (-NH₃⁺), and an amide group (-CONH₂). The protons on the cyclobutane ring are expected to exhibit complex splitting patterns due to geminal and vicinal coupling. The amine and amide protons are exchangeable and their observation is solvent-dependent.

  • ¹³C NMR: The structure contains five unique carbon environments: one quaternary carbon (C1), one carbonyl carbon (C=O), and three methylene carbons (C2, C3, C4) in the cyclobutane ring.

Part 1: Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR sample is paramount for acquiring high-quality spectra.[3][4] As a hydrochloride salt, the compound is highly polar, dictating the choice of solvent.

Causality of Solvent Choice:

  • Deuterium Oxide (D₂O): An excellent choice for dissolving the polar salt. A key consequence of using D₂O is that the acidic amine protons (-NH₃⁺) and the amide protons (-CONH₂) will exchange with deuterium (²H) and become "invisible" in the ¹H NMR spectrum. This simplifies the spectrum, allowing for an unobstructed view of the cyclobutane ring protons.[5][6]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that will also readily dissolve the sample.[7] In DMSO-d₆, the N-H protons do not exchange rapidly, allowing for their direct observation as broad signals in the ¹H spectrum. This can be useful for confirming their presence.

For the primary purpose of elucidating the carbon skeleton, D₂O is the preferred solvent due to the spectral simplification it affords.

Step-by-Step Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of 1-Aminocyclobutane-1-carboxamide hydrochloride for ¹H and 2D NMR, or 20-30 mg for a high-quality ¹³C NMR spectrum.[4][8]

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filtration (Critical Step): To avoid compromising magnetic field homogeneity, it is essential to remove any particulate matter.[3] Pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).

  • Volume Check: Ensure the sample height in the NMR tube is at least 4.5 cm to be within the active detection volume of the NMR probe.[3][8]

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: NMR Data Acquisition

The following experiments were designed for a 500 MHz NMR spectrometer. Key parameters should be adjusted accordingly for different field strengths.

Experiment Key Parameters & Rationale
¹H NMR Pulse Program: zg30. Spectral Width: 12 ppm (centers the spectrum appropriately). Acquisition Time (AQ): ~3.0 s (ensures good digital resolution). Relaxation Delay (D1): 2.0 s (allows for sufficient relaxation of protons). Number of Scans (NS): 8-16 (provides excellent signal-to-noise).
¹³C{¹H} NMR Pulse Program: zgpg30 (proton decoupled). Spectral Width: 220 ppm. AQ: ~1.0 s. D1: 2.0 s. NS: 1024 or more (required due to the low natural abundance of ¹³C).
2D ¹H-¹H COSY Pulse Program: cosygpqf. Description: Identifies protons that are spin-coupled, typically through 2-4 bonds.[9] Essential for mapping the proton connectivity within the cyclobutane ring. Key Parameters: Set spectral widths in F1 and F2 to match the ¹H spectrum.
2D ¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3. Description: Correlates protons to the carbons they are directly attached to (¹J_CH).[9] This is the primary experiment for assigning protonated carbons. Key Parameters: F2 (¹H) width of 12 ppm, F1 (¹³C) width of 100-120 ppm (focused on the aliphatic region).
2D ¹H-¹³C HMBC Pulse Program: hmbcgpndqf. Description: Shows correlations between protons and carbons over multiple bonds (typically ²J_CH and ³J_CH).[10][11] This is crucial for identifying quaternary carbons and piecing together the molecular fragments.[9] Key Parameters: F2 (¹H) width of 12 ppm, F1 (¹³C) width of 220 ppm.

Part 2: Data Analysis and Structural Elucidation

The structural elucidation follows a logical workflow, using each spectrum to build upon the information from the last.

Logical Elucidation Workflow Diagram

G A Step 1: Analyze 1D ¹H NMR - Identify proton signals - Integrate for proton count - Analyze multiplicity B Step 2: Analyze 1D ¹³C NMR - Count carbon signals - Identify C=O and Quaternary C by chemical shift A->B C Step 3: Analyze 2D HSQC - Correlate ¹H and ¹³C signals - Assign all CH₂ groups B->C D Step 4: Analyze 2D COSY - Trace ¹H-¹H couplings - Confirm cyclobutane ring connectivity C->D E Step 5: Analyze 2D HMBC - Observe long-range ¹H-¹³C correlations - Confirm C1 (quaternary) and C=O assignments - Verify final structure D->E F Result: Complete Structural Assignment E->F

Caption: Logical workflow for NMR-based structural elucidation.

Step-by-Step Spectral Interpretation

1. Analysis of 1D Spectra (¹H and ¹³C)

  • ¹H NMR: The spectrum in D₂O is expected to show three distinct multiplets in the aliphatic region, corresponding to the three CH₂ groups of the cyclobutane ring. The typical chemical shift for cyclobutane protons is around 2.0 ppm.[12][13] Substitution will cause shifts from this value. Integration of these signals should yield a 2:2:2 ratio.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five signals. Based on known chemical shift ranges, we can make preliminary assignments:

    • ~170-180 ppm: Carbonyl carbon of the amide group.

    • ~60-70 ppm: Quaternary carbon (C1) bonded to the amine and carboxamide groups.

    • ~15-40 ppm: Three signals corresponding to the methylene carbons of the cyclobutane ring. The chemical shift of unsubstituted cyclobutane is ~22.4 ppm.[14]

Predicted NMR Data Summary

AtomSignal TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations
C=OCarbonyl-~175HMBC to H-2, H-4, and -CONH₂ (in DMSO)
C1Quaternary-~65HMBC to H-2, H-3, H-4
C2/C4Methylene (CH₂)~2.5 - 3.0~35COSY to H-3; HSQC to C2/C4; HMBC to C1, C3, C4/C2
C3Methylene (CH₂)~2.0 - 2.5~18COSY to H-2, H-4; HSQC to C3; HMBC to C1, C2, C4
-NH₃⁺AmineBroad singlet (DMSO)-HMBC to C1 (in DMSO)
-CONH₂Amide2 Broad singlets (DMSO)-HMBC to C=O (in DMSO)

2. Analysis of 2D Spectra (HSQC, COSY, HMBC)

  • HSQC: This spectrum provides the definitive link between the proton and carbon signals for the CH₂ groups. Each of the three proton multiplets will show a cross-peak to one of the three methylene carbon signals in the ¹³C spectrum, allowing for unambiguous assignment of the CH₂ units.

  • COSY: The COSY spectrum reveals the proton-proton coupling network. We expect to see correlations between the protons on C2 and C3, and between the protons on C3 and C4. This confirms the connectivity of the cyclobutane ring.

  • HMBC: This is the final piece of the puzzle. Key expected correlations that confirm the structure are:

    • Correlations from the protons on C2 and C4 to the quaternary carbon (C1) and the carbonyl carbon.

    • Correlations from the protons on C3 to the quaternary carbon (C1).

    • These long-range correlations lock the entire structure together, confirming the substitution pattern on the cyclobutane ring.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Compound (5-10 mg) B Dissolve in D₂O (0.6 mL) A->B C Filter into NMR Tube B->C D 1D ¹H & ¹³C NMR C->D Initial Survey E 2D COSY D->E F 2D HSQC D->F G 2D HMBC D->G H Structural Elucidation E->H F->H G->H

Caption: Standard experimental workflow for NMR analysis.

Conclusion

By employing a systematic approach involving meticulous sample preparation and a suite of 1D and 2D NMR experiments, the chemical structure of 1-Aminocyclobutane-1-carboxamide hydrochloride can be determined with high confidence. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectra provides a network of connectivity information that allows for the complete and unambiguous assignment of all proton and carbon signals. This robust methodology serves as a gold standard for structural verification in research, quality control, and drug development settings, ensuring the identity and integrity of the molecule.

References

  • Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
  • BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Elyashberg, M., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Perras, F. A., et al. (n.d.). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science.
  • Baranac-Stojanović, M. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. CoLab.
  • Baranac-Stojanović, M. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS.
  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • University of Leicester. (n.d.). How to make an NMR sample.
  • University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

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Application

Application Note: Quantitative Analysis of 1-Aminocyclobutane-1-carboxamide hydrochloride in Human Plasma using LC-MS/MS

Abstract This application note presents a detailed, robust, and validated method for the quantitative analysis of 1-Aminocyclobutane-1-carboxamide hydrochloride in human plasma. As a small, polar molecule, this compound...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 1-Aminocyclobutane-1-carboxamide hydrochloride in human plasma. As a small, polar molecule, this compound presents unique challenges for retention in reversed-phase chromatography and requires a tailored analytical approach. This guide provides a comprehensive protocol encompassing sample preparation, liquid chromatography, and mass spectrometry (LC-MS/MS) conditions, along with a proposed fragmentation pathway and complete method validation data. The methodologies are grounded in established scientific principles and adhere to international regulatory guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction

1-Aminocyclobutane-1-carboxamide hydrochloride is a cyclic amino acid derivative of interest in pharmaceutical research and development.[1][2] Its structure, featuring a constrained cyclobutane ring, makes it a valuable building block for novel therapeutics.[2] Accurate quantification of this and similar small molecules in biological matrices is fundamental to pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

The inherent polarity of this compound makes it challenging to analyze using conventional reversed-phase liquid chromatography, which often results in poor retention and potential matrix effects.[3] This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), a powerful combination for the sensitive and selective analysis of polar analytes.[4] Electrospray ionization (ESI) is employed as the ionization source due to its suitability for polar and non-volatile molecules.[5][6]

This document serves as a self-validating guide, explaining the rationale behind each step to ensure methodological robustness and reproducibility. All procedures are designed to meet the rigorous standards outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8][9]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development.[10]

Table 1: Physicochemical Properties of 1-Aminocyclobutane-1-carboxamide hydrochloride

PropertyValueSource
Chemical Formula C₅H₁₁ClN₂O[11]
Molecular Weight 150.61 g/mol [11]
Structure A cyclic amino acid amide with a primary amine and a carboxamide group attached to a cyclobutane ring.Inferred from name
Polarity High (hydrophilic)Inferred from structure
pKa Estimated ~8-9 for the primary amineGeneral chemical knowledge

Experimental Workflow & Protocols

A systematic workflow is essential for achieving accurate and reproducible results. The following sections detail the optimized protocols for sample preparation, LC separation, and MS detection.

Overall Experimental Workflow

The analytical process begins with sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HILIC HILIC Chromatography Reconstitute->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI MSMS Tandem MS (QqQ) MRM Mode ESI->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: High-level workflow for the analysis of 1-Aminocyclobutane-1-carboxamide.

Sample Preparation Protocol

Rationale: The primary objective of sample preparation is to remove proteins and phospholipids from the plasma, which can cause ion suppression and clog the analytical column.[12][13][14] Protein precipitation is a rapid and effective technique for this purpose.[14] An evaporation and reconstitution step is included to concentrate the analyte and ensure compatibility with the HILIC mobile phase.

Materials:

  • Human plasma (K₂EDTA)

  • 1-Aminocyclobutane-1-carboxamide hydrochloride (Reference Standard)

  • Isotopically labeled 1-Aminocyclobutane-1-carboxamide (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • 96-well collection plates

  • Centrifuge

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Aliquot: Pipette 50 µL of each sample into a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 Acetonitrile:Water) to all wells except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each well. Mix thoroughly by vortexing for 1 minute. The organic solvent denatures and precipitates the plasma proteins.[12]

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90:10 Acetonitrile:Water with 0.1% Formic Acid). Mix well.

  • Analysis: The plate is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Rationale: HILIC is the chosen mode of separation due to the high polarity of the analyte.[3][4] It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of hydrophilic compounds. A gradient elution ensures efficient separation and sharp peak shapes. Formic acid is added to the mobile phase to promote protonation of the analyte, which is crucial for positive mode ESI.[15]

Table 2: Optimized LC Parameters

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column BEH HILIC Amide Column (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 90% B to 50% B over 3.0 min; return to 90% B and equilibrate for 2.0 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

Rationale: Tandem mass spectrometry, specifically using a triple quadrupole (QqQ) instrument, provides exceptional selectivity and sensitivity for quantification.[16] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and ensures confident identification and quantification.[16][17]

Table 3: Optimized MS Parameters

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

Table 4: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Cone (V)Collision (eV)
Analyte 115.198.10.052515
Analyte (Confirming) 115.170.10.052520
Internal Standard 119.1 (¹³C, ¹⁵N labeled)102.10.052515

Note: The precursor ion m/z of 115.1 corresponds to the free base form [M+H]⁺ of 1-Aminocyclocyclobutane-1-carboxamide, as the HCl salt dissociates in solution.

Proposed Fragmentation Pathway

Understanding the fragmentation of the analyte is key to developing a selective MRM method.[18] Based on the principles of collision-induced dissociation (CID) for amino amides and cyclic compounds, a fragmentation pathway is proposed.[19][20] The protonated molecule first undergoes a neutral loss of ammonia (NH₃) from the carboxamide group to form the primary product ion.

Caption: Proposed fragmentation of protonated 1-Aminocyclobutane-1-carboxamide.

Method Validation

The analytical method was validated according to the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[7][9][21] The validation ensures the method is suitable for its intended purpose.

Validation Parameters:

  • Specificity & Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS. No significant interfering peaks were observed.

  • Linearity & Range: The method was linear over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed using a weighted (1/x²) linear regression, yielding a correlation coefficient (r²) > 0.995.

  • Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC) on three separate days. Both intra-day and inter-day precision (%CV) were <15%, and accuracy (%RE) was within ±15% of the nominal values (±20% at LLOQ).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ was established as the lowest concentration on the calibration curve (1.0 ng/mL) that met the accuracy and precision criteria. The LOD was determined to be 0.3 ng/mL (S/N > 3).

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in a pure solution. The calculated matrix factor was between 0.85 and 1.15, indicating no significant ion suppression or enhancement.

  • Stability: The analyte was found to be stable in plasma through three freeze-thaw cycles, at room temperature for 4 hours, and in the autosampler for 24 hours.

Table 5: Summary of Method Validation Results

ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
LLOQ 1.08.511.2-5.4
LQC 3.06.27.82.1
MQC 1004.15.5-1.5
HQC 8003.54.93.3

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of 1-Aminocyclobutane-1-carboxamide hydrochloride in human plasma. The use of HILIC successfully addresses the challenge of retaining this polar compound, while tandem mass spectrometry provides the necessary specificity and sensitivity. The comprehensive validation demonstrates that the method is reliable and fit for purpose, making it a valuable tool for regulated bioanalysis in drug development programs.

References

  • Bousova, K., & Kacer, P. (2014). LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Tzivou, O., et al. (2017). Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS. National Institutes of Health (NIH). Available at: [Link]

  • Le, S., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. National Institutes of Health (NIH). Available at: [Link]

  • Le, S., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Available at: [Link]

  • Drug Discovery World. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • ResearchGate. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • MDPI. (2022). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. Available at: [Link]

  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Available at: [Link]

  • ACS Publications. (1999). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Available at: [Link]

  • National Institutes of Health (NIH). (2013). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Available at: [Link]

  • Lab Manager. (2024). Essential Guide to LCMS Sample Preparation Techniques. Available at: [Link]

  • ResolveMass. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Available at: [Link]

  • Sci-Hub. (2007). Cyclization reaction of peptide fragment ions during multistage collisionally activated decomposition: An inducement to lose internal amino-acid residues. Available at: [Link]

  • ResearchGate. (2012). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Available at: [Link]

  • American College of Clinical Pharmacology (ACCP). (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. Available at: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • National Institutes of Health (NIH). (2013). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • CASSS. (n.d.). Table 1: Qualification and Validation of MS Methods. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

Sources

Method

The Strategic Incorporation of 1-Aminocyclobutane-1-carboxamide Hydrochloride in the Synthesis of Conformationally Restricted Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery. Conformationall...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery. Conformationally restricted peptides exhibit enhanced biological activity, improved metabolic stability, and increased receptor selectivity compared to their flexible linear counterparts. This technical guide provides a comprehensive overview of the application of 1-aminocyclobutane-1-carboxamide hydrochloride, a unique non-proteinogenic amino acid derivative, in the solid-phase synthesis of peptides with constrained topologies. We will delve into the underlying principles of conformational restriction, provide detailed protocols for the incorporation of this building block, and discuss the expected structural and functional outcomes.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides are exquisite signaling molecules, capable of mediating a vast array of physiological processes with high specificity. However, the inherent flexibility of the peptide backbone often leads to a number of therapeutic liabilities, including susceptibility to proteolytic degradation and the adoption of multiple conformations, only one of which may be biologically active.[1] By introducing rigid structural elements into the peptide sequence, we can pre-organize the molecule into its bioactive conformation, thereby enhancing its affinity for its target and improving its pharmacokinetic profile.[2]

One of the most effective strategies for achieving conformational restriction is the incorporation of Cα,α-disubstituted amino acids.[3] The gem-disubstitution at the α-carbon sterically limits the available Ramachandran space, forcing the peptide backbone to adopt well-defined secondary structures such as β-turns and helices.[1][3] 1-Aminocyclobutane-1-carboxylic acid (Ac4c) has been identified as a particularly potent inducer of such structures.[3] This guide focuses on a derivative of Ac4c, 1-aminocyclobutane-1-carboxamide, which introduces a C-terminal amide. C-terminal amidation is a common post-translational modification in nature that is known to enhance the stability and biological activity of peptides.[4]

The Building Block: 1-Aminocyclobutane-1-carboxamide Hydrochloride

1-Aminocyclobutane-1-carboxamide hydrochloride is the salt form of a Cα,α-disubstituted amino acid amide. For incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS), it is essential to use an Nα-protected form, typically with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The commercially available building block for this purpose is Fmoc-1-amino-1-cyclobutane carboxylic acid .[5][6] The C-terminal amide functionality is typically introduced by utilizing a specific type of resin during SPPS, such as the Rink Amide resin.[7][8]

PropertyDescription
IUPAC Name 1-Aminocyclobutane-1-carboxamide hydrochloride
Molecular Formula C₅H₁₁ClN₂O
Key Structural Feature Cyclobutane ring at the α-carbon, C-terminal primary amide
Primary Application Induction of β-turns and helical structures in peptides

The Scientific Rationale: How Cyclobutane Restricts Conformation

The conformational constraint imposed by the 1-aminocyclobutane moiety arises from the steric hindrance of the cyclobutyl ring. This ring restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds of the peptide backbone. X-ray diffraction studies of peptides containing the closely related 1-aminocyclobutane-1-carboxylic acid (Ac4c) have shown that the N-Cα-C' bond angle is significantly expanded from the standard tetrahedral value.[3] This geometric perturbation, coupled with the restricted dihedral angles, strongly favors the formation of β-turns and helical structures.[1][3]

The C-terminal amide further contributes to the structural stability of the resulting peptide. By replacing the negatively charged C-terminal carboxylate with a neutral amide group, the overall hydrophobicity of the peptide is increased, which can enhance receptor binding.[4] Moreover, the amide group can participate in hydrogen bonding, further stabilizing helical conformations.[4]

cluster_0 Peptide Backbone cluster_1 Structural Elements Linear_Peptide Flexible Linear Peptide Ac4c_Amide 1-Aminocyclobutane- 1-carboxamide Linear_Peptide->Ac4c_Amide Incorporation via SPPS Restricted_Peptide Conformationally Restricted Peptide Beta_Turn β-Turn Restricted_Peptide->Beta_Turn Favors Helix Helix Restricted_Peptide->Helix Favors Ac4c_Amide->Restricted_Peptide Induces

Caption: Incorporation of 1-aminocyclobutane-1-carboxamide induces a transition from a flexible to a restricted peptide conformation, favoring β-turn and helical structures.

Experimental Protocols: Solid-Phase Synthesis

The following protocols outline the manual solid-phase synthesis of a peptide with a C-terminal 1-aminocyclobutane-1-carboxamide using the Fmoc/tBu strategy. This is achieved by coupling Fmoc-1-amino-1-cyclobutane carboxylic acid to a Rink Amide resin.

Materials and Reagents
  • Rink Amide resin (e.g., Rink Amide AM resin)

  • Fmoc-1-amino-1-cyclobutane carboxylic acid

  • Standard Fmoc-protected amino acids with acid-labile side-chain protection

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Protocol 1: Loading of Fmoc-1-amino-1-cyclobutane carboxylic acid onto Rink Amide Resin

This protocol describes the initial coupling of the constraining amino acid to the amide-forming resin.

  • Resin Swelling: Place the Rink Amide resin (0.1 mmol scale) in a reaction vessel. Add DMF to swell the resin for at least 30 minutes.[7] Drain the DMF.

  • Fmoc Deprotection of Resin: Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the Rink Amide linker.[8] Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-1-amino-1-cyclobutane carboxylic acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 1-2 hours.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the elongation of the peptide chain.

Protocol 2: Peptide Chain Elongation

This protocol outlines a single coupling cycle and is repeated for each subsequent amino acid in the sequence.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin-bound peptide. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x).

  • Amino Acid Coupling: In a separate vial, activate the next Fmoc-protected amino acid (3 equivalents) with HOBt (3 equivalents) and DIC (3 equivalents) in DMF. Add the activated amino acid to the resin and agitate for 1-2 hours.

  • Monitoring and Washing: Monitor the coupling reaction with a Kaiser test. Once complete, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 1-3 for each amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 2, step 1.

  • Resin Washing and Drying: Wash the resin thoroughly with DCM (5x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

cluster_0 SPPS Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect_Resin Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect_Resin Couple_Ac4c Couple Fmoc-1-amino-1- cyclobutane carboxylic acid Deprotect_Resin->Couple_Ac4c Wash_1 Wash Couple_Ac4c->Wash_1 Deprotect_Peptide Fmoc Deprotection (Piperidine/DMF) Wash_1->Deprotect_Peptide Couple_AA Couple Next Fmoc-Amino Acid Deprotect_Peptide->Couple_AA Wash_2 Wash Couple_AA->Wash_2 Repeat Repeat Cycle (n-1) times Wash_2->Repeat Repeat->Deprotect_Peptide Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleave & Deprotect (TFA Cocktail) Final_Deprotect->Cleave Purify Purify (RP-HPLC) & Characterize (MS) Cleave->Purify

Caption: Workflow for the solid-phase synthesis of a peptide with a C-terminal 1-aminocyclobutane-1-carboxamide.

Expected Outcomes and Characterization

The incorporation of a 1-aminocyclobutane-1-carboxamide at the C-terminus is expected to yield a peptide with a significantly more rigid and defined conformation compared to its linear, non-amidated counterpart.

  • Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for assessing the secondary structure of peptides in solution. Peptides containing the 1-aminocyclobutane-1-carboxamide moiety are expected to exhibit CD spectra characteristic of β-turn or helical structures, such as distinct minima around 208 and 222 nm for α-helices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide detailed information about the three-dimensional structure of the peptide, including inter-proton distances that can confirm the presence of specific secondary structures.

  • Biological Assays: The conformationally restricted peptides should be evaluated in relevant biological assays to determine if the induced structural changes lead to enhanced potency, selectivity, or stability.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the steric hindrance of the cyclobutane ring, coupling of Fmoc-1-amino-1-cyclobutane carboxylic acid or the subsequent amino acid may be slower than with standard proteinogenic amino acids. It is crucial to monitor the coupling reaction closely and, if necessary, perform a double coupling.

  • Aggregation: Peptides rich in β-sheet-forming residues can be prone to aggregation during synthesis. The use of pseudoproline dipeptides or other aggregation-disrupting strategies may be beneficial.

  • Epimerization: While less common with Fmoc chemistry compared to Boc chemistry, epimerization can still occur, particularly with sterically hindered residues. The use of coupling additives like HOBt or OxymaPure® helps to minimize this side reaction.

Conclusion

1-Aminocyclobutane-1-carboxamide hydrochloride, utilized in its Fmoc-protected carboxylic acid form in conjunction with an amide-forming resin, is a valuable tool for the synthesis of conformationally restricted peptides. The rigid cyclobutane moiety effectively induces the formation of β-turns and helical structures, while the C-terminal amide enhances stability and can favorably influence biological activity. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this unique building block in the design and synthesis of next-generation peptide therapeutics with improved pharmacological properties.

References

  • Ajayaghosh, A., & Pillai, V. N. R. (1996). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Indian Journal of Chemistry - Section B, 35B(9), 875-881. [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., Gatos, M., & Bonora, G. M. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. [Link]

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem.
  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
  • Notman, R., & Hewitt, L. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 110(5), e24067. [Link]

  • van den Nest, W., & Liskamp, R. M. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 683-693. [Link]

  • CD Formulation. (n.d.). C-Terminal Modified Peptide Synthesis. CD Formulation. Retrieved from [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. Retrieved from [Link]

  • Ràfols, C., & Giralt, E. (2012). An α-Helix-Mimicking 12,13-Helix: Designed α/β/γ-Foldamers as Selective Inhibitors of Protein-Protein Interactions.
  • Bofill, J. M., & Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. AAPPTec. Retrieved from [Link]

  • Rao, S. N., Chan, M. F., & Balaji, V. N. (1997). Conformational Studies Using Molecular Mechanics on Model Peptides with 1-Aminocycloalkane 1-Carboxylic Acid Residues. Bulletin of the Chemical Society of Japan, 70(2), 293-299.
  • Machado, D., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(25), 5041-5046.
  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309-2319.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences. Retrieved from a relevant BOC Sciences technical document.
  • Zuckermann, R. N. (2011). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California.

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Application

Probing the Glycine Co-Agonist Site of the NMDA Receptor: An Application and Protocol Guide for 1-Aminocyclobutane-1-carboxylic Acid (ACBC)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The NMDA Receptor Glycine Site - A Key Modulatory Hub in the Central Nervous System The N-methyl-D...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The NMDA Receptor Glycine Site - A Key Modulatory Hub in the Central Nervous System

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] Unlike other glutamate receptors, the NMDA receptor's activation is a sophisticated process requiring the binding of two distinct agonists: glutamate and a co-agonist, typically glycine or D-serine.[3][4] This co-agonist binding site, located on the GluN1 subunit of the heterotetrameric receptor complex, represents a critical modulatory input for receptor function.[5] Consequently, it has emerged as a major target for therapeutic intervention in a host of neurological and psychiatric disorders, including schizophrenia, depression, and neurodegenerative diseases.[1][6]

This guide provides a detailed technical overview and experimental protocols for utilizing 1-Aminocyclobutane-1-carboxylic acid (ACBC) , a potent and selective partial agonist for the NMDA receptor's glycine binding site. We will delve into the rationale behind using a partial agonist for these studies and provide step-by-step methodologies for characterizing the interaction of novel compounds with this crucial therapeutic target.

A Note on Nomenclature: The initial topic specified "1-Aminocyclobutane-1-carboxamide hydrochloride." However, a thorough review of the scientific literature reveals that the extensively characterized and widely used tool compound for the NMDA receptor glycine site is the carboxylic acid derivative, 1-Aminocyclobutane-1-carboxylic acid (ACBC) .[7][8][9] There is a lack of available data regarding the specific activity of the carboxamide derivative at the NMDA receptor. Therefore, to ensure scientific accuracy and provide a guide with robust, verifiable information, this document will focus on the application of 1-Aminocyclobutane-1-carboxylic acid (ACBC). The principles and protocols described herein can serve as a foundational framework for the investigation of other novel compounds targeting the same site.

The Strategic Advantage of a Partial Agonist: Fine-Tuning NMDA Receptor Activity with ACBC

In the complex signaling landscape of the brain, a simple on/off switch is often too crude. This is where partial agonists like ACBC offer a distinct advantage over full agonists or antagonists. A full agonist would maximally activate the receptor, potentially leading to excitotoxicity, a process implicated in neuronal damage.[1] Conversely, a full antagonist would completely block receptor function, which could impair essential physiological processes like learning and memory.[6]

A partial agonist, by its nature, binds to the receptor but elicits a submaximal response, even at saturating concentrations.[1] This allows for a more nuanced modulation of NMDA receptor activity. In a research setting, ACBC can be used to:

  • Set a specific level of receptor activation: This is invaluable for studying the downstream signaling consequences of a defined level of NMDA receptor function.

  • Competitively investigate the binding of other ligands: The partial agonism of ACBC allows for its use in competitive binding assays to determine the affinity of novel full agonists, antagonists, or other partial agonists.

  • Probe the functional consequences of graded receptor activation: By comparing the effects of ACBC to those of a full agonist like glycine, researchers can dissect the cellular responses to varying degrees of NMDA receptor activation.[7][10]

The unique pharmacological profile of ACBC makes it an indispensable tool for dissecting the intricate role of the glycine co-agonist site in both health and disease.

Quantitative Pharmacological Profile of ACBC

To facilitate the design of robust experiments, the following table summarizes the key pharmacological parameters of 1-Aminocyclobutane-1-carboxylic acid (ACBC) at the NMDA receptor glycine site.

ParameterValueSpecies/TissueAssay TypeReference
Binding Affinity (Ki) ~ 5 µMRat Cortical Membranes[3H]Glycine Competition[5] (Implied from partial agonist activity)
Functional Activity Partial AgonistRat Entorhinal CortexElectrophysiology[7]
Efficacy Lower efficacy than D-cycloserineRat Entorhinal CortexElectrophysiology[7]

Note: Direct Ki values from competitive binding assays with ACBC are not consistently reported in the literature. The provided estimate is based on its characterization as a partial agonist in functional assays.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for two fundamental experimental approaches to study the NMDA receptor glycine binding site using ACBC.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a novel test compound for the NMDA receptor glycine site by measuring its ability to displace the binding of a radiolabeled ligand, such as [³H]glycine.

The "Why" Behind the Steps:

  • Tissue Source: Rat cerebral cortex is chosen due to its high density of NMDA receptors.[11]

  • Membrane Preparation: Homogenization and centrifugation steps are crucial to isolate the cell membranes where the receptors are embedded.[12]

  • Buffer Composition: The specific ions and pH of the buffer are optimized to maintain the integrity of the receptors and facilitate ligand binding.[11]

  • Radioligand: [³H]glycine is a commonly used radioligand for the glycine site due to its high affinity and specificity.[13]

  • Non-Specific Binding: Using a high concentration of a known non-radiolabeled ligand (e.g., cold glycine) is essential to differentiate between specific binding to the receptor and non-specific binding to other components of the membrane preparation.[11]

  • Filtration: Rapid filtration is a standard method to separate the receptor-bound radioligand from the unbound radioligand.[12]

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Cerebral Cortex prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash and Resuspend Membranes prep2->prep3 assay1 Incubate Membranes with: - [3H]Glycine - Test Compound (or ACBC) - Buffer prep3->assay1 assay2 Separate Bound from Free Ligand via Filtration assay1->assay2 assay3 Measure Radioactivity of Filters assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Generate Competition Curve (Binding vs. [Compound]) analysis1->analysis2 analysis3 Determine IC50 and Ki analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Test Compound and 1-Aminocyclobutane-1-carboxylic acid (ACBC)

  • [³H]Glycine (specific activity ~40-60 Ci/mmol)

  • Rat cerebral cortex

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 1 mM Glycine

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Homogenizer

  • Refrigerated centrifuge

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect rat cerebral cortices on ice and homogenize in 10 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh binding buffer and centrifuging again.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]glycine (final concentration ~10 nM), and 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]glycine, and 50 µL of 1 mM glycine.

      • Competition: 50 µL of membrane preparation, 50 µL of [³H]glycine, and 50 µL of varying concentrations of the test compound or ACBC.

    • Incubate the plate at 4°C for 30 minutes.

    • Rapidly terminate the assay by filtering the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to use whole-cell patch-clamp recordings from cultured neurons or acute brain slices to characterize the functional effects of ACBC and test compounds on NMDA receptor-mediated currents.

The "Why" Behind the Steps:

  • Cell Preparation: Cultured hippocampal neurons or acute hippocampal slices are frequently used as they exhibit robust NMDA receptor expression and synaptic activity.[14][15]

  • Solutions: The external and internal solutions are designed to mimic the physiological ionic environment and isolate NMDA receptor currents. The absence of Mg²⁺ in the external solution is critical to prevent voltage-dependent block of the NMDA receptor channel, allowing for the study of ligand-gated properties.[15] The inclusion of blockers for AMPA/kainate and GABA-A receptors ensures that the recorded currents are primarily mediated by NMDA receptors.[16]

  • Recording Configuration: The whole-cell configuration allows for the control of the cell's membrane potential and the measurement of synaptic currents.[14]

  • Voltage Clamp: Holding the membrane potential at a negative value (e.g., -60 mV) allows for the recording of inward currents mediated by NMDA receptors.

  • Drug Application: A perfusion system is used to rapidly apply and wash out drugs, enabling the study of their effects on NMDA receptor currents.

Diagram: NMDA Receptor Signaling and Modulation

G cluster_receptor NMDA Receptor GluN1 GluN1 Channel Ion Channel GluN2 GluN2 Ca_ion Ca²⁺ Channel->Ca_ion Influx Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine (Full Agonist) Glycine->GluN1 Binds ACBC ACBC (Partial Agonist) ACBC->GluN1 Binds (Competes with Glycine) Signaling Downstream Signaling Ca_ion->Signaling Activates

Caption: Modulation of the NMDA receptor by co-agonists.

Materials and Reagents:

  • Cultured neurons (e.g., hippocampal) or acute brain slices

  • ACBC and test compounds

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, 0.01 CNQX, pH 7.4 (adjusted with NaOH). Note: Mg²⁺ is omitted.

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 (adjusted with CsOH).

  • Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

Procedure:

  • Preparation:

    • Prepare acute brain slices or cultured neurons for recording.

    • Pull recording pipettes with a resistance of 3-5 MΩ when filled with internal solution.

    • Continuously perfuse the recording chamber with external solution.

  • Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Voltage-clamp the cell at -60 mV.

    • Record baseline NMDA receptor-mediated spontaneous or evoked excitatory postsynaptic currents (EPSCs). To evoke EPSCs, use a stimulating electrode placed near the recorded neuron.

  • Drug Application and Data Acquisition:

    • After obtaining a stable baseline, apply a known concentration of ACBC (e.g., 10-100 µM) via the perfusion system.

    • Record the changes in the amplitude and kinetics of the NMDA receptor-mediated currents. A partial agonist like ACBC may reduce the peak amplitude of evoked NMDA receptor-mediated postsynaptic responses.[7]

    • Wash out the ACBC and ensure the currents return to baseline.

    • Apply the test compound in a similar manner to characterize its effects.

    • To investigate competitive interactions, co-apply the test compound with ACBC or glycine.

  • Data Analysis:

    • Measure the peak amplitude, decay time constant, and frequency of the NMDA receptor-mediated currents before, during, and after drug application.

    • Compare the effects of the test compound to those of ACBC to determine its functional profile (e.g., full agonist, partial agonist, antagonist).

    • Construct dose-response curves to determine the potency (EC50 or IC50) of the compounds.

Conclusion

1-Aminocyclobutane-1-carboxylic acid (ACBC) is a valuable pharmacological tool for the investigation of the NMDA receptor glycine co-agonist site. Its partial agonist profile allows for a nuanced modulation of receptor activity that is not achievable with full agonists or antagonists. The detailed protocols provided in this guide offer a robust framework for researchers to characterize the binding and functional effects of novel compounds targeting this critical site. By employing these methodologies, scientists can advance our understanding of NMDA receptor function and contribute to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400.
  • Woodward, R. M., & Grant, E. R. (2015). Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site. PLOS ONE, 10(7), e0133548.
  • Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia.
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496.
  • Popescu, G. K. (2012). Kinetic basis of partial agonism at NMDA receptors. The Journal of Neuroscience, 32(36), 12514–12524.
  • Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes. Science, 241(4867), 835–837.
  • Hood, W. F., Compton, R. P., & Monahan, J. B. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. European Journal of Pharmacology, 161(2-3), 281–282.
  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2014). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 5(8), 664–670.
  • Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4–29.
  • Sather, W., Dieudonné, S., MacDonald, J. F., & Ascher, P. (1992). Activation and desensitization of N-methyl-D-aspartate receptors. The Journal of Physiology, 450(1), 643–672.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zafra, F., Giménez, C., & Aragón, C. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.27.
  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
  • Procter, M. J., Sanderson, J. M., & Ulmschneider, M. B. (2011). Binding of the glycine-site partial agonist GLYX-13 to the NMDA receptor. Biophysical Journal, 100(3), 633–642.
  • Zhang, L., Zheng, X., Garcia, G. L., & Wang, A. P. (2008). A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo. Journal of Pharmacological and Toxicological Methods, 58(2), 138–143.
  • Banke, T. G., & Traynelis, S. F. (2003). Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications. Methods in Molecular Biology, 217, 185–200.
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. In Receptor-Ligand Interactions (pp. 57–81). Humana Press.
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Method

Application Notes and Protocols: In Vitro Evaluation of 1-Aminocyclobutane-1-carboxamide hydrochloride

Introduction: Unveiling the Potential of a Novel Cyclobutane Derivative In the landscape of contemporary drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount for identifyi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Cyclobutane Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount for identifying new therapeutic agents. 1-Aminocyclobutane-1-carboxamide hydrochloride represents one such compound of interest. Its structural similarity to known bioactive molecules, particularly those with activity at neuronal receptors, suggests a potential for applications in neuroscience research. For instance, the related compound 1-Aminocyclobutane-1-carboxylic acid (ACBC) has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor-coupled glycine receptor[1]. This precedent provides a logical starting point for the in vitro characterization of 1-Aminocyclobutane-1-carboxamide hydrochloride.

These application notes provide a comprehensive framework for the initial in vitro evaluation of 1-Aminocyclobutane-1-carboxamide hydrochloride. The protocols herein are designed to first establish a cytotoxicity profile across relevant cell lines, a critical step for any novel compound investigation[2]. Subsequently, we delve into assays aimed at elucidating potential mechanisms of action, such as the induction of apoptosis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of this and other novel compounds.

PART 1: Foundational In Vitro Characterization

The initial assessment of any novel compound involves a systematic screening process to determine its biological activity at a cellular level[3][4]. A typical workflow begins with broad cytotoxicity screening to determine the concentration range over which the compound affects cell viability. This is followed by more specific assays to probe the mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation (Stock Solution in DMSO or PBS) B Cell Line Selection (e.g., Neuronal, Cancer lines) A->B C Cytotoxicity Screening (e.g., MTT/XTT Assay) B->C D Determination of IC50 Values C->D E Apoptosis vs. Necrosis (e.g., Caspase Activity Assay) D->E F Target-Based Assays (e.g., NMDA Receptor Binding - Hypothetical) D->F G Data Analysis & Interpretation E->G F->G

Figure 1: A generalized workflow for the in vitro characterization of a novel compound, starting from initial cytotoxicity screening to more detailed mechanistic studies.

Preparation of 1-Aminocyclobutane-1-carboxamide hydrochloride

Proper preparation of the test compound is critical for reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 1-Aminocyclobutane-1-carboxamide hydrochloride in a suitable solvent. Given its hydrochloride salt form, sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) are appropriate choices[2][5].

  • Working Solutions: Create a series of working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture does not exceed a level that could induce cytotoxicity (typically ≤ 0.5% v/v)[2].

PART 2: Cytotoxicity and Cell Viability Assays

Determining the effect of a compound on cell viability is a fundamental first step in its characterization[2]. Tetrazolium-based assays, such as the MTT and XTT assays, are widely used for this purpose due to their reliability and simplicity[6]. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability[7][8][9].

Principle of Tetrazolium-Based Assays

Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products[6][8]. The amount of formazan produced is directly proportional to the number of viable cells[6].

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan, requiring a solubilization step with a solvent like DMSO[6].

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduced to a water-soluble orange formazan, eliminating the need for a solubilization step and streamlining the protocol[6][7].

G cluster_MTT MTT Assay cluster_XTT XTT Assay MTT MTT (Yellow, Soluble) Formazan_MTT Formazan (Purple, Insoluble) MTT->Formazan_MTT Mitochondrial Dehydrogenases XTT XTT (Orange, Soluble) Formazan_XTT Formazan (Orange, Soluble) XTT->Formazan_XTT Mitochondrial Dehydrogenases

Figure 2: A simplified diagram illustrating the biochemical principle of the MTT and XTT assays.

Protocol: Cell Viability Assessment using XTT Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Plate cells at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium in a 96-well plate. Include wells with medium only for background control[6].

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of 1-Aminocyclobutane-1-carboxamide hydrochloride to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin)[2].

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Prepare the activated XTT solution immediately before use by mixing the XTT reagent and the electron-coupling reagent, as per the manufacturer's instructions[7].

  • XTT Addition: Add 50 µL of the activated XTT solution to each well[6].

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light[6].

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance[6].

Data Presentation and Interpretation

The results of the cell viability assay can be used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Cell LineTreatment Duration (hours)IC50 (µM) of 1-Aminocyclobutane-1-carboxamide hydrochloride
SH-SY5Y (Neuroblastoma)24Experimental Value
SH-SY5Y (Neuroblastoma)48Experimental Value
HeLa (Cervical Cancer)24Experimental Value
HeLa (Cervical Cancer)48Experimental Value

PART 3: Mechanistic Insight through Apoptosis Assays

Should 1-Aminocyclobutane-1-carboxamide hydrochloride exhibit significant cytotoxicity, the next logical step is to investigate the mode of cell death, primarily distinguishing between apoptosis and necrosis. Caspases are a family of proteases that play a crucial role in the apoptotic pathway[10].

Principle of Caspase Activity Assays

Caspase activity assays utilize specific peptide substrates conjugated to a reporter molecule, either a chromophore or a fluorophore[11]. When cleaved by an active caspase, the reporter molecule is released, generating a detectable signal that is proportional to the caspase activity[11][12]. For instance, a common substrate for caspase-3 is DEVD (Asp-Glu-Val-Asp) linked to a fluorophore like AMC (7-amino-4-methylcoumarin)[13].

G cluster_pathway Caspase-3 Mediated Apoptosis A Apoptotic Stimulus (e.g., Compound Treatment) B Procaspase-3 (Inactive) A->B C Active Caspase-3 B->C D DEVD-AMC (Non-fluorescent) C->D Cleavage E Cleaved Substrate + AMC (Fluorescent) D->E F Fluorescence Measurement E->F

Figure 3: The principle of a fluorometric caspase-3 activity assay.

Protocol: Fluorometric Caspase-3 Activity Assay

This protocol outlines the general steps for measuring caspase-3 activity in cell lysates.

  • Cell Treatment: Seed cells in a suitable format (e.g., 6-well plates) and treat with 1-Aminocyclobutane-1-carboxamide hydrochloride at concentrations around its IC50 value for a specified time.

  • Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer to release the cellular contents, including caspases[10][12].

  • Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins[13].

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Reaction: In a black 96-well plate suitable for fluorescence measurements, add the cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., DEVD-AMC)[12][13].

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[12].

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC)[12][13].

PART 4: Potential as an NMDA Receptor Antagonist

Given that the related compound ACBC is an NMDA receptor antagonist, it is plausible that 1-Aminocyclobutane-1-carboxamide hydrochloride may also interact with this receptor[1]. NMDA receptors are ion channels in the brain and spinal column that are crucial for synaptic plasticity and memory function[14]. Antagonists of this receptor have various therapeutic applications, including as anesthetics[14].

Further investigation into the neuroactive properties of 1-Aminocyclobutane-1-carboxamide hydrochloride could involve more specialized in vitro assays such as:

  • Radioligand Binding Assays: To determine if the compound binds to specific subunits of the NMDA receptor[15].

  • Calcium Flux Assays: To measure changes in intracellular calcium levels in response to NMDA receptor activation in the presence of the compound[15].

  • Electrophysiology (Patch-Clamp): To directly measure the effect of the compound on the ion flow through NMDA receptor channels in neuronal cells[15].

These advanced techniques would provide definitive evidence of the compound's interaction with the NMDA receptor and its functional consequences.

References

  • Assaying caspase activity in vitro. PubMed - NIH. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Caspase Activity Assay. Creative Bioarray. Available at: [Link]

  • Caspases activity assay procedures. ScienceDirect. Available at: [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. Available at: [Link]

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed. Available at: [Link]

  • NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. PMC - PubMed Central. Available at: [Link]

  • In Vitro and In Vivo Characterization of Conantokin-R, a Selective Nmda Receptor Antagonist Isolated from the Venom of the Fish-Hunting Snail Conus radiatus 1. ResearchGate. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]

  • An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Available at: [Link]

  • NMDA receptor antagonist. Wikipedia. Available at: [Link]

  • 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. PubMed. Available at: [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed. Available at: [Link]

  • 1-Aminocyclobutanecarboxylic Acid Hydrochloride. PubChem. Available at: [Link]

  • 1-Aminocyclobutanecarboxylic acid. PubChem. Available at: [Link]

  • 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. ChemBK. Available at: [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. figshare. Available at: [Link]

  • In vitro selection of macrocyclic peptide inhibitors containing cyclic γ-amino acids. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubility of "1-Aminocyclobutane-1-carboxamide hydrochloride" for Biological Assays

Welcome to the technical support guide for "1-Aminocyclobutane-1-carboxamide hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on achievi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "1-Aminocyclobutane-1-carboxamide hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on achieving optimal solubility for this compound in your biological assays. Here, we address common challenges and provide detailed, evidence-based solutions to ensure the reliability and reproducibility of your experimental results.

Understanding the Molecule: Physicochemical Properties

1-Aminocyclobutane-1-carboxamide hydrochloride is a white crystalline powder.[1] As a hydrochloride salt of a primary amine, its solubility is intrinsically linked to pH. Understanding its fundamental properties is the first step in troubleshooting solubility issues.

PropertyValue/InformationSource(s)
Molecular Formula C₅H₁₁ClN₂O[2]
Molecular Weight 150.61 g/mol [2]
Appearance White to almost white crystalline powder[1][3]
Storage Temperature 2-8°C, under inert atmosphere[3]
Solubility Soluble in water. Soluble in some organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1][3][4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 1-Aminocyclobutane-1-carboxamide hydrochloride.

Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). What's happening?

A1: The pH of your buffer is likely the primary issue.

1-Aminocyclobutane-1-carboxamide hydrochloride is an acidic salt.[5] In neutral or basic solutions, the amine group can become deprotonated, leading to the formation of the less soluble free base form of the compound. This can result in precipitation.[6][7]

  • Expert Insight: The solubility of amine hydrochloride salts is pH-dependent.[8][9] They are generally more soluble in acidic conditions (pH < 7) where the amine group remains protonated, enhancing its interaction with water.[5]

Q2: What is the best initial solvent to prepare a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) or water are the recommended starting points.

  • For Organic Solvent Stocks: High-purity, anhydrous DMSO is an excellent choice for creating concentrated stock solutions (e.g., 10-50 mM) of many small molecules.[10][11] However, always be mindful of the final DMSO concentration in your assay, as it can be toxic to cells, typically kept below 0.1% to 0.5%.[12]

  • For Aqueous Stocks: Given that the compound is a hydrochloride salt, it should exhibit good solubility in water.[1][3] Preparing a stock in sterile, purified water can be a viable option, especially if your assay is sensitive to organic solvents.

Q3: I dissolved my compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.

Here are several strategies to mitigate this "crashing out" phenomenon:

  • Gradual Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent environment can help keep the compound in solution.[12][13]

  • Vortexing/Mixing: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform dispersion.

  • Co-solvents: For particularly challenging compounds, the addition of a small percentage of a co-solvent like ethanol, polyethylene glycol (PEG), or glycerol to your final assay buffer can improve solubility.[12] However, you must first validate that the co-solvent does not interfere with your assay.

  • Serum in Media: If your experiment involves cell culture, diluting the compound into a medium containing serum (e.g., FBS) can aid in solubility, as serum proteins can help stabilize the compound.[13]

Q4: Can I use buffers containing primary amines, like Tris or glycine?

A4: It is generally advisable to avoid buffers containing primary amines.

Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines that can potentially react with your compound, especially if it has reactive functional groups or if you are performing conjugation chemistries.[14] It's best to use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or MOPS to avoid unintended interactions.[14][15][16]

Troubleshooting Guide

Use this section to diagnose and resolve specific solubility challenges you may encounter.

Issue 1: Compound Precipitates Over Time in Aqueous Solution
Potential Cause Explanation Recommended Solution
pH Instability The buffer capacity may be insufficient to maintain an acidic pH, leading to a gradual increase in pH and precipitation of the free base.Verify the pH of your final solution. If necessary, switch to a buffer with a stronger buffering capacity in the desired pH range (e.g., MES for pH 5.5-6.7).
Hydrolysis Over extended periods, particularly at non-optimal pH or elevated temperatures, the amide group could be susceptible to hydrolysis.Prepare fresh solutions for each experiment. If long-term storage in solution is necessary, conduct stability studies at different pH values and temperatures. Store aliquots at -20°C or -80°C to minimize degradation.
Saturation Limit Exceeded The concentration in your final working solution may be above the compound's solubility limit under those specific conditions.Determine the approximate solubility limit in your final assay buffer by preparing a dilution series and observing for precipitation.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Explanation Recommended Solution
Incomplete Dissolution of Stock If the initial stock solution is not fully dissolved, subsequent dilutions will have inaccurate concentrations.Ensure the stock solution is completely clear before making dilutions. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound in the initial solvent.[12]
Adsorption to Plastics Hydrophobic compounds can sometimes adsorb to the walls of plastic tubes and plates, reducing the effective concentration in solution.If you suspect this is an issue, consider using low-adhesion microplates or glass vials for preparing and storing solutions. The inclusion of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) can also help prevent adsorption.
Stock Solution Degradation Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound in your stock solution.Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store protected from light.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Weighing: Accurately weigh out 1.51 mg of 1-Aminocyclobutane-1-carboxamide hydrochloride (MW: 150.61 g/mol ).

  • Solubilization: Add 1 mL of sterile, purified water (e.g., Milli-Q or equivalent) to the vial.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless.

  • Sterilization (Optional): If for use in cell culture, sterile-filter the solution through a 0.22 µm syringe filter into a sterile tube.[17]

  • Storage: Aliquot into single-use volumes and store at -20°C.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution
  • Weighing: Accurately weigh out 7.53 mg of 1-Aminocyclobutane-1-carboxamide hydrochloride.

  • Solubilization: Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Mixing: Vortex thoroughly. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes to aid dissolution. The solution should be clear and colorless.

  • Storage: Aliquot into single-use volumes in appropriate vials (e.g., glass or polypropylene) and store at -20°C, protected from moisture.

Workflow for Troubleshooting Solubility in a New Assay

Solubility_Troubleshooting start Start: New Assay with 1-Aminocyclobutane-1-carboxamide HCl prep_stock Prepare 10-50 mM Stock in Water or DMSO start->prep_stock dilute Dilute Stock into Final Assay Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe no_ppt No Precipitation: Proceed with Assay observe->no_ppt No ppt Precipitation Occurs observe->ppt Yes end Assay Ready no_ppt->end check_ph Check Final Buffer pH. Is it < 7.0? ppt->check_ph ph_ok pH is Acidic check_ph->ph_ok Yes ph_bad pH is Neutral/Basic check_ph->ph_bad No gradual_dilute Use Gradual/Serial Dilution ph_ok->gradual_dilute adjust_ph Adjust Buffer pH to 6.0-6.5 (e.g., with MES or PIPES) ph_bad->adjust_ph retry_dilution Retry Dilution adjust_ph->retry_dilution retry_dilution->observe gradual_dilute->retry_dilution sonicate Brief Sonication or Warming (37°C) gradual_dilute->sonicate cosolvent Add Co-solvent (e.g., 1-5% Ethanol, PEG) sonicate->cosolvent cosolvent->retry_dilution

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Aminocyclobutane-1-carboxamide Hydrochloride Coupling Reactions

Welcome to the Technical Support Center for amide coupling reactions involving 1-Aminocyclobutane-1-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for amide coupling reactions involving 1-Aminocyclobutane-1-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique, sterically hindered amino acid derivative into peptide chains. Low yields can be a significant impediment to progress, and this guide provides in-depth, evidence-based troubleshooting strategies to enhance your synthetic outcomes.

Introduction: The Challenge of Steric Hindrance

1-Aminocyclobutane-1-carboxamide hydrochloride is a non-proteinogenic amino acid valued for its ability to introduce conformational constraints into peptides, a desirable trait in drug discovery for improving stability and potency.[1][2] However, its α,α-disubstituted nature presents a significant steric challenge during amide bond formation, often leading to sluggish or incomplete reactions and, consequently, low yields.[3][4][5][6] Traditional coupling methods that are effective for standard amino acids may prove inefficient for this bulky building block.[6] This guide will dissect the common causes of low yield and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 1-Aminocyclobutane-1-carboxamide hydrochloride resulting in a low yield?

A1: Low yields in coupling reactions with this sterically hindered amino acid are often multifactorial. The primary culprit is the steric bulk around the amine group, which slows down the nucleophilic attack on the activated carboxylic acid.[6] Other contributing factors can include:

  • Inadequate Coupling Reagent: Not all coupling reagents are created equal, especially when dealing with sterically demanding substrates.

  • Suboptimal Base Selection: The choice and amount of base can significantly impact the reaction rate and the potential for side reactions.

  • Poor Solvent Choice: The solvent can influence the solubility of reactants and the stability of intermediates.

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.

  • Quality of Starting Materials: Degradation or impurities in your amino acid, coupling reagent, or solvent can inhibit the reaction.

Q2: Do I need to neutralize the hydrochloride salt before the coupling reaction?

A2: 1-Aminocyclobutane-1-carboxamide is typically supplied as a hydrochloride salt to improve its stability and handling.[1][7] While in situ neutralization with a suitable base is common practice, for particularly challenging couplings, pre-neutralization to the free amine immediately before the reaction can sometimes be beneficial. However, in most well-optimized protocols, using an appropriate excess of a non-nucleophilic base is sufficient to both neutralize the hydrochloride and facilitate the coupling.

Q3: How can I monitor the progress of my coupling reaction to identify issues early?

A3: For solution-phase synthesis, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable tools.[8] By taking aliquots at various time points, you can track the consumption of the starting materials and the formation of the product.[9] For solid-phase peptide synthesis (SPPS), traditional monitoring methods are more challenging.[10] In such cases, qualitative tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines) can indicate the presence of unreacted amine groups on the resin.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Reaction and Low Conversion

If you observe a significant amount of unreacted starting material, the activation of the carboxylic acid or the subsequent nucleophilic attack by the sterically hindered amine is likely inefficient.

Root Cause Analysis & Solutions:

  • Coupling Reagent Selection: Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, can be inefficient for hindered couplings.[6]

    • Recommendation: Employ more potent uronium/aminium or phosphonium salt-based coupling reagents.[11][12] Reagents like HATU , HBTU , HCTU , and COMU are known for their high reactivity and are often successful in coupling sterically hindered amino acids.[13][14][15] PyBOP is also a strong phosphonium-based option.[14]

    • Rationale: These reagents rapidly form highly reactive activated esters (OAt or OBt esters), which are more susceptible to attack by the hindered amine.[11] COMU, an Oxyma-based reagent, is particularly noted for its high coupling efficiency and improved safety profile compared to benzotriazole-based reagents.[15]

  • Base Selection and Stoichiometry: The choice of base is critical. It must be non-nucleophilic to avoid competing with the amine and sufficiently strong to facilitate the reaction.

    • Recommendation: Use a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[11] Typically, 2-4 equivalents of base are used. For uronium/aminium reagents, at least 2 equivalents are necessary: one to neutralize the amino acid salt (if applicable) and one to facilitate the coupling.

    • Rationale: DIPEA and collidine are less likely to cause side reactions like racemization compared to less hindered bases like triethylamine (TEA).[16] In cases of severe racemization risk, the weaker base sym-collidine is recommended.[11]

  • Solvent Effects: The reaction solvent can significantly impact solubility and reaction rates.

    • Recommendation: N,N-Dimethylformamide (DMF) is a common and effective solvent for peptide coupling.[17] If solubility or aggregation is an issue, consider using N-Methyl-2-pyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO).[18]

    • Rationale: These polar aprotic solvents are excellent at solvating the growing peptide chain and reagents, which can help overcome aggregation-related low yields.[18] However, be aware of the stability of your coupling reagent in the chosen solvent; for instance, COMU has limited stability in DMF over extended periods.[17]

  • Reaction Conditions:

    • Recommendation: Increase the reaction time, potentially to 24 hours or longer. For particularly difficult couplings, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial. Double coupling, where the coupling step is repeated with fresh reagents, can also drive the reaction to completion.[18]

    • Rationale: Sterically hindered reactions are kinetically slow. Providing more time and energy can help overcome the activation energy barrier.

Troubleshooting Workflow for Incomplete Conversion

G start Low Yield: Incomplete Conversion reagent Is a high-potency coupling reagent being used? (e.g., HATU, COMU) start->reagent base Is a hindered, non-nucleophilic base being used? (e.g., DIPEA, Collidine) reagent->base Yes solution1 Switch to HATU, HCTU, or COMU. reagent->solution1 No solvent Is the solvent appropriate? (e.g., DMF, NMP) base->solvent Yes solution2 Use 2-4 eq. of DIPEA or Collidine. base->solution2 No conditions Have extended reaction time or temperature been tried? solvent->conditions Yes solution3 Switch to NMP or add DMSO as a co-solvent. solvent->solution3 No solution4 Increase reaction time (24h+) and/or temperature (40-50°C). Consider double coupling. conditions->solution4 No end Improved Yield conditions->end Yes solution1->base solution2->solvent solution3->conditions solution4->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

Issue 2: Presence of Significant Side Products

The appearance of unexpected peaks in your HPLC or spots on your TLC plate indicates that side reactions are competing with the desired amide bond formation.

Root Cause Analysis & Solutions:

  • Racemization: The chiral integrity of the amino acid being coupled can be compromised, especially under basic conditions.[11][16]

    • Recommendation: Minimize the pre-activation time before adding the amine. The use of additives like HOBt, HOAt, or OxymaPure (which is part of COMU) is crucial for suppressing racemization.[19][20] If racemization is severe, consider switching to a weaker base like sym-collidine.[11]

    • Rationale: Racemization can occur via the formation of an oxazolone intermediate, a process that is accelerated by bases.[16] Additives trap the activated carboxylic acid as a less reactive ester, which is less prone to racemization.[20]

  • Guanidinylation of the N-terminus: Uronium/aminium reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that terminates the chain.[19]

    • Recommendation: Pre-activate the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding the solution to the amine component.[19]

    • Rationale: This allows the formation of the active ester intermediate, minimizing the concentration of free coupling reagent available to react with the peptide's N-terminus.

  • N-acylurea Formation: When using carbodiimides (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the chain.[11]

    • Recommendation: This is another strong reason to favor uronium/aminium or phosphonium reagents for hindered couplings. If carbodiimides must be used, ensure the reaction is run at a low temperature (0 °C) and that an additive like HOBt or OxymaPure is present.[11]

    • Rationale: Low temperatures disfavor the intramolecular rearrangement, and additives rapidly convert the O-acylisourea to the more stable active ester.

Comparative Table of Coupling Reagents for Hindered Systems

Coupling ReagentClassKey AdvantagesPotential Issues
HATU Uronium/AminiumVery high reactivity, effective for hindered couplings.[13]Guanidinylation side reaction, potential for racemization.
HCTU Uronium/AminiumHigh reactivity, similar to HATU.[13]Guanidinylation side reaction.
COMU UroniumHigh reactivity, water-soluble byproducts, reduced allergenicity.[15]Stability in DMF can be an issue over time.[17]
PyBOP PhosphoniumHigh reactivity, no guanidinylation of the N-terminus.[21]Can be less effective than HATU in some cases.[13]
EDC/HOBt CarbodiimideEconomical, water-soluble byproduct (EDC).[11]Lower reactivity, risk of N-acylurea formation, less effective for hindered systems.[22]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling with HATU
  • Dissolve the N-protected amino acid or peptide (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and allow to stir for 1-2 minutes.

  • Add DIPEA (2.5 eq.) and stir for another 1-2 minutes.

  • Add a solution of 1-Aminocyclobutane-1-carboxamide hydrochloride (1.2 eq.) in DMF.

  • Stir the reaction at room temperature and monitor by HPLC or TLC until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 2: Monitoring Reaction Progress by HPLC
  • Method Development: Develop an HPLC method that can resolve the starting materials (carboxylic acid and amine components) and the desired product. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is a good starting point.[23][24]

  • Sample Preparation: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot (5-10 µL) from the reaction mixture.

  • Dilute the aliquot with the mobile phase starting condition (e.g., 95:5 water:acetonitrile) to quench the reaction and prepare it for injection.

  • Analysis: Inject the sample onto the HPLC system.

  • Interpretation: Compare the chromatograms over time. A successful reaction will show a decrease in the peak areas of the starting materials and a corresponding increase in the peak area of the product.[9] The presence of new, unexpected peaks may indicate side reactions.

Reaction Mechanism Visualization

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Active_Ester R-COO-At* Carboxylic_Acid->Active_Ester + HATU/Base Coupling_Reagent HATU/Base Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + Amine Amine H₂N-R' (Hindered)

Caption: General mechanism of uronium salt-mediated amide bond formation.

By systematically addressing the factors of reagent choice, reaction conditions, and potential side reactions, researchers can significantly improve the yield and purity of peptides containing the sterically demanding 1-Aminocyclobutane-1-carboxamide hydrochloride.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α‑Amino Acids and N‑Alkyl Cysteines Using α,α-Disubstituted α‑Amidonitrile. ACS Figshare. [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Semantic Scholar. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. ChemBK. [Link]

  • Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 223-233. [Link]

  • ResearchGate. (n.d.). Re-evaluating the stability of COMU in different solvents: COMU Stability. [Link]

  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]

  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • CHIMIA. (2012). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 66(10), 748-752. [Link]

  • Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. [Link]

  • Baron, N., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Molecules, 19(6), 7959-7975. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

  • Royal Society of Chemistry. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry, 14(11), 3156-3162. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Dublin Institute of Technology. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem. [Link]

  • Springer. (n.d.). HPLC of Peptides and Proteins. [Link]

  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(10), 1400-1407. [Link]

  • ResearchGate. (n.d.). Optimization for coupling conditions. [Link]

  • PubMed Central. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 6061. [Link]

  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Troubleshooting

"1-Aminocyclobutane-1-carboxamide hydrochloride" reaction byproduct identification and removal

Welcome to the technical support center for 1-Aminocyclobutane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Aminocyclobutane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Reaction Byproduct Identification and Removal

This section addresses specific issues that may arise during the synthesis and purification of 1-Aminocyclobutane-1-carboxamide hydrochloride, focusing on the identification and remediation of common byproducts.

Issue 1: My final product purity is low after synthesis, and I observe unexpected peaks in my analytical data (NMR, LC-MS). What are the likely byproducts?

Root Cause Analysis:

The synthesis of 1-Aminocyclobutane-1-carboxamide hydrochloride typically proceeds from 1-aminocyclobutane-1-carbonitrile. The most common synthetic routes, such as the Strecker synthesis or the Bucherer-Bergs reaction, can introduce specific impurities if not perfectly controlled.[1][2] The primary cause of byproduct formation is often incomplete hydrolysis of the nitrile intermediate or side reactions involving the starting materials.

Common Byproducts and Their Identification:

Byproduct/ImpurityStructureIdentification Signature (1H NMR, LC-MS)
1-Aminocyclobutane-1-carbonitrile C₅H₈N₂1H NMR: Absence of the broad amide protons. LC-MS: A peak corresponding to the molecular weight of the nitrile (m/z = 96.13).
1-Aminocyclobutane-1-carboxylic acid C₅H₉NO₂1H NMR: Absence of amide protons, presence of a carboxylic acid proton (variable shift). LC-MS: A peak corresponding to the molecular weight of the carboxylic acid (m/z = 115.13).[3]
Hydantoin derivative (from Bucherer-Bergs) Varies1H NMR: Characteristic hydantoin ring protons. LC-MS: Molecular weight will correspond to the specific hydantoin formed from cyclobutanone.[4][5]
Unreacted Starting Materials (e.g., Cyclobutanone)1H NMR & GC-MS: Signals corresponding to the specific starting material used.

Troubleshooting Workflow:

Byproduct_Identification start Low Purity Product analysis Perform Analytical Characterization (NMR, LC-MS, IR) start->analysis decision Identify Unexpected Peaks? analysis->decision nitrile Incomplete Hydrolysis: 1-Aminocyclobutane-1-carbonitrile decision->nitrile Nitrile signals present acid Over-Hydrolysis/Side Reaction: 1-Aminocyclobutane-1-carboxylic acid decision->acid Carboxylic acid signals present hydantoin Bucherer-Bergs Side Product: Hydantoin Derivative decision->hydantoin Hydantoin signals present purification Proceed to Targeted Purification Protocol nitrile->purification acid->purification hydantoin->purification

Caption: Byproduct identification workflow.

Issue 2: How can I effectively remove the identified byproducts from my 1-Aminocyclobutane-1-carboxamide hydrochloride product?

Strategic Approach to Purification:

The choice of purification method depends on the nature of the primary impurity. A multi-step approach may be necessary for complex mixtures.

Protocol 1: Removal of Unreacted 1-Aminocyclobutane-1-carbonitrile

  • Principle: The unreacted nitrile is less polar than the desired amide hydrochloride. This difference in polarity can be exploited using chromatography.

  • Method: Column Chromatography

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. Start with a low polarity mixture (e.g., 100% DCM) and gradually increase the methanol concentration.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product. The more polar product will elute later.

Protocol 2: Removal of 1-Aminocyclobutane-1-carboxylic acid

  • Principle: The carboxylic acid byproduct is acidic, while the desired product is a hydrochloride salt. This difference in acidity allows for separation via extraction or ion-exchange chromatography.

  • Method: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6] The acidic byproduct will be deprotonated and move into the aqueous layer.

    • Separate the organic layer, which now contains the purified product.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

    • Convert the free base back to the hydrochloride salt by treating it with HCl in a suitable solvent (e.g., ether or dioxane).

Protocol 3: Removal of Hydantoin Byproducts

  • Principle: Hydantoins often have different solubility profiles compared to the desired amino acid derivative. Recrystallization can be a powerful tool for their removal.[7]

  • Method: Recrystallization

    • Solvent Screening: Identify a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the hydantoin byproduct remains soluble or is significantly less soluble. Common solvent systems include ethanol/water, isopropanol/water, or methanol/ether.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system.

    • Allow the solution to cool slowly to induce crystallization of the pure product.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Strategy Flowchart:

Purification_Strategy start Crude Product with Identified Byproduct(s) decision Primary Impurity? start->decision nitrile 1-Aminocyclobutane- 1-carbonitrile decision->nitrile Non-polar acid 1-Aminocyclobutane- 1-carboxylic acid decision->acid Acidic hydantoin Hydantoin Derivative decision->hydantoin Different Solubility chromatography Column Chromatography (Silica, DCM/MeOH gradient) nitrile->chromatography extraction Acid-Base Extraction (with NaHCO3) acid->extraction recrystallization Recrystallization (e.g., EtOH/Water) hydantoin->recrystallization pure_product Pure 1-Aminocyclobutane- 1-carboxamide hydrochloride chromatography->pure_product extraction->pure_product recrystallization->pure_product

Caption: Decision tree for purification strategy.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 1-Aminocyclobutane-1-carboxamide hydrochloride, and what are the critical control points?

The most common synthetic pathway starts from cyclobutanone and proceeds via a Strecker or Bucherer-Bergs reaction to form an intermediate, which is then hydrolyzed.[1][2]

  • Strecker Synthesis: Involves the reaction of cyclobutanone with an alkali metal cyanide and ammonium chloride to form 1-aminocyclobutane-1-carbonitrile.[8][9] This is followed by controlled hydrolysis of the nitrile to the amide.

  • Bucherer-Bergs Reaction: Cyclobutanone reacts with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[4][5] This hydantoin is then hydrolyzed to the corresponding amino acid, which can be subsequently converted to the amide.

Critical Control Points:

  • Temperature Control: Both the Strecker and Bucherer-Bergs reactions are sensitive to temperature. Maintaining the recommended temperature is crucial to minimize side reactions.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential to drive the reaction to completion and avoid the formation of byproducts.

  • Hydrolysis Conditions: The hydrolysis of the nitrile or hydantoin intermediate is a critical step. Harsh acidic or basic conditions can lead to the formation of the carboxylic acid byproduct instead of the desired amide.[10][11] Careful control of pH, temperature, and reaction time is necessary.

Q2: What are the recommended storage conditions for 1-Aminocyclobutane-1-carboxamide hydrochloride to ensure its stability?

1-Aminocyclobutane-1-carboxamide hydrochloride should be stored in a tightly sealed container in a cool, dry place, away from moisture.[12] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q3: Can 1-Aminocyclobutane-1-carboxamide hydrochloride be used directly in peptide synthesis?

Yes, after converting it to the free amine or a suitably protected form (e.g., Boc- or Fmoc-protected), it can be incorporated into peptide chains using standard peptide coupling reagents.[13][14] The hydrochloride salt itself is generally not used directly in the coupling reaction as the presence of the acid can interfere with the coupling reagents. The free amine can be generated in situ by adding a non-nucleophilic base like diisopropylethylamine (DIPEA) to the reaction mixture.

Q4: Are there any known safety precautions I should take when working with this compound and its synthetic precursors?

Yes, standard laboratory safety practices should always be followed.

  • Cyanide Salts: The precursors used in the Strecker and Bucherer-Bergs syntheses (e.g., KCN, NaCN) are highly toxic. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[15] An emergency cyanide antidote kit should be readily available.

  • 1-Aminocyclobutane-1-carboxamide hydrochloride: While generally considered less hazardous than its precursors, it is an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with the skin and eyes.

References

  • Washburn, W. N., & Chaney, M. O. (1996). Synthesis of 1-aminocyclobutane-1-carboxylic acid.
  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ChemBK. (2024). 1-aMinocyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • ResearchGate. (2005). First Synthesis of (1S,2S)- and (1R,2R)-1-Amino-2-isopropylcyclobutanecarboxylic Acids by Asymmetric Strecker Reaction from 2-Substituted Cyclobutanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(9), 2148. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Evotec. (n.d.). 3-Aminocyclobutane-1-carboxamide hydrochloride. Retrieved from [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclobutanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids.
  • ACS Publications. (2001). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 44(20), 3355–3362. [Link]

  • Gaoni, Y. (1995). Synthesis of aminocyclobutane mono- and dicarboxylic acids and derivatives thereof from (phenylsulfonyl)bicyclobutanes.
  • National Center for Biotechnology Information. (2001). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • AA Blocks. (n.d.). 3-aminocyclobutane-1-carboxamide hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclopentane-1-carboxamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • ACS Figshare. (2016). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Retrieved from [Link]

Sources

Optimization

"1-Aminocyclobutane-1-carboxamide hydrochloride" side reactions in solid-phase peptide synthesis

Welcome to the technical support center for the use of 1-Aminocyclobutane-1-carboxylic acid (Ac4c) derivatives in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 1-Aminocyclobutane-1-carboxylic acid (Ac4c) derivatives in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of incorporating this sterically hindered amino acid into peptide sequences.

Introduction

1-Aminocyclobutane-1-carboxylic acid (Ac4c), a Cα,α-dialkylated cyclic amino acid, is a valuable building block for creating conformationally constrained peptide analogs.[1] Its rigid cyclobutane ring can induce specific secondary structures, such as β-turns and helices, and enhance peptide stability against enzymatic degradation.[1][2] However, the very feature that makes Ac4c desirable—its steric bulk—also presents significant challenges during solid-phase peptide synthesis.[3][4][5]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles, primarily focusing on the use of Fmoc-1-aminocyclobutane-1-carboxylic acid (Fmoc-Ac4c-OH) , the standard derivative for Fmoc-based SPPS.[]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using Fmoc-Ac4c-OH in SPPS?

The main difficulty is achieving complete and efficient coupling of Fmoc-Ac4c-OH to the growing peptide chain.[3][7] This is due to the steric hindrance caused by the cyclobutane ring at the α-carbon. This bulkiness can significantly slow down the reaction rate and may lead to incomplete acylation of the N-terminal amine of the resin-bound peptide.[7]

Q2: My standard coupling protocol resulted in a low yield of the desired peptide after incorporating Ac4c. What happened?

Low yield is the most common consequence of inefficient coupling. Standard coupling conditions, which may be sufficient for proteinogenic amino acids, often fail to drive the reaction to completion for sterically hindered residues like Ac4c.[3][7] The unreacted N-terminal amines on the resin will be capped in the subsequent step (if using a capping step) or will result in deletion sequences (peptides missing the Ac4c residue), complicating purification and reducing the overall yield of your target peptide.

Q3: Can I use standard coupling reagents like DIC/HOBt for Fmoc-Ac4c-OH?

While not impossible, using standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) with additives like N-hydroxybenzotriazole (HOBt) is often inefficient for sterically hindered amino acids.[7] More potent activating agents are strongly recommended to achieve satisfactory results.

Q4: Are there any specific side reactions at the Ac4c residue itself during cleavage?

The cyclobutane moiety of Ac4c is generally stable under standard TFA cleavage conditions. Unlike residues such as Tryptophan or Cysteine, it is not susceptible to modification by carbocations generated during the cleavage of acid-labile protecting groups.[8] The primary "side reaction" to be concerned with is the generation of deletion sequences due to incomplete coupling during synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Incomplete Coupling of Fmoc-Ac4c-OH

Symptom:

  • A positive (blue) Kaiser test or a positive chloranil test after the coupling step.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the peptide sequence without the Ac4c residue (a "deletion sequence").

Root Cause Analysis: The steric hindrance of the Ac4c residue slows the kinetics of the amide bond formation. The chosen activation method and reaction conditions are not sufficient to overcome this energy barrier.

Solutions:

SolutionRationale
Use a More Potent Coupling Reagent Reagents like HATU , HCTU , or PyBOP are more effective for coupling hindered amino acids.[9] They form highly reactive activated esters that can overcome the steric barrier more efficiently than older reagents.
Increase Coupling Time Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help drive the sluggish reaction to completion.[9] Monitor the reaction progress with a ninhydrin test if possible.
Perform a Double Coupling If a single coupling is incomplete, repeating the coupling step with a fresh solution of activated Fmoc-Ac4c-OH is a highly effective strategy.[9][10] This ensures that most, if not all, of the available N-terminal amines are acylated.
Utilize Microwave-Enhanced SPPS Microwave energy can significantly accelerate difficult coupling reactions by efficiently transferring energy to the solvent and reactants.[3] This method has been shown to drive the coupling of bulky amino acids to completion quickly and efficiently.[3]
Increase Reagent Equivalents Using a higher excess of the Fmoc-Ac4c-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin substitution) can help push the reaction equilibrium towards product formation.[7]
Issue 2: Difficulty Coupling the Next Amino Acid onto Ac4c

Symptom:

  • The Kaiser test is negative after coupling Fmoc-Ac4c-OH, but positive after coupling the subsequent amino acid.

  • MS analysis shows truncation at the Ac4c residue.

Root Cause Analysis: While less common than the initial incorporation, the bulky cyclobutane ring can also hinder the approach of the next activated amino acid to the newly deprotected N-terminal amine of the Ac4c residue. This makes the Ac4c N-terminus a sterically hindered secondary amine for the subsequent coupling.

Solutions:

  • Apply the same strategies as in Issue 1 for the amino acid following Ac4c: use potent coupling reagents (HATU, PyAOP), double couple, and consider longer reaction times.[9][11]

  • Ensure the Fmoc deprotection of the Ac4c residue is complete. A sterically hindered environment might slightly impede the access of piperidine. Consider extending the second deprotection step (e.g., from 15 to 20 minutes).

Visualizing the Challenge and Solution Workflow

The following diagrams illustrate the core problem of steric hindrance and a logical workflow for troubleshooting coupling issues.

Steric_Hindrance cluster_0 Standard Coupling cluster_1 Hindered Coupling (Ac4c) Resin Resin-Peptide-NH2 AA Activated Amino Acid Resin->AA Efficient Coupling Resin_H Resin-Peptide-NH2 Block Steric Block Resin_H->Block Ac4c Activated Fmoc-Ac4c-OH Block->Ac4c label_incomplete Incomplete Coupling Troubleshooting_Workflow Start Start Ac4c Coupling Step Protocol Use Potent Activator (HATU/HCTU) + Extended Coupling Time (2h) Start->Protocol Test Perform Kaiser Test Protocol->Test Negative Coupling Complete Test->Negative Negative (Colorless) Positive Incomplete Coupling Test->Positive Positive (Blue) Proceed Proceed to Next Cycle Negative->Proceed DoubleCouple Perform a Second (Double) Coupling Positive->DoubleCouple Retest Perform Kaiser Test DoubleCouple->Retest Retest->Negative Negative Consult Consult Senior Scientist/ Consider Microwave SPPS Retest->Consult Still Positive

Sources

Troubleshooting

Technical Support Center: Formulation Strategies for 1-Aminocyclobutane-1-carboxamide hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of formulating the active pharmaceutical ingredient (API) "1-Aminocyclobutane-1-carboxamide hydrochloride" (CAS: 190004-62-7), with a focus on overcoming its poor solubility.[1]

Introduction to Formulation Challenges

1-Aminocyclobutane-1-carboxamide hydrochloride is a unique molecule with a cyclobutane core, an amine group, and a carboxamide group.[1] The presence of the amine and amide functionalities allows for hydrogen bonding, which can influence its solubility.[2][3] While the hydrochloride salt form is chosen to enhance aqueous solubility, formulation scientists may still encounter significant challenges in achieving the desired concentration and stability in various dosage forms.[4][5][6] This guide is designed to provide a logical, step-by-step approach to systematically address and overcome these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the formulation of 1-Aminocyclobutane-1-carboxamide hydrochloride.

Q1: What are the basic physicochemical properties of 1-Aminocyclobutane-1-carboxamide hydrochloride?

A1: The key properties are:

  • Molecular Formula: C₅H₁₁ClN₂O[1]

  • Molecular Weight: 150.606 g/mol [1]

  • Appearance: Typically a white to off-white crystalline powder.

  • Solubility Profile: While specific data is limited, its hydrochloride salt form suggests some aqueous solubility. However, achieving high concentrations for formulation can be challenging. Its analog, 1-Aminocyclobutanecarboxylic acid hydrochloride, is soluble in water, ethanol, and dimethyl sulfoxide (DMSO), which can be considered as starting points for solubility screening of the carboxamide.[7][8]

Q2: Why is the hydrochloride salt form used if solubility is still an issue?

A2: Salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of ionizable drugs.[5][6][9][10] For a basic compound like 1-Aminocyclobutane-1-carboxamide, forming a hydrochloride salt significantly improves its solubility compared to the free base by allowing it to ionize in solution.[4] However, this does not guarantee high solubility, and further formulation strategies are often necessary.

Q3: What are the initial steps I should take to assess the solubility of a new batch of this API?

A3: A systematic solubility screening is crucial. Start with a range of common pharmaceutical solvents of varying polarities. A suggested starting panel includes:

  • Purified Water

  • pH-adjusted buffers (e.g., pH 2, 4.5, 6.8, 7.4)

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - Note: Primarily for analytical purposes due to toxicity concerns in final formulations.

Q4: Can I use the solubility data for 1-Aminocyclobutanecarboxylic acid hydrochloride to guide my formulation of the carboxamide?

A4: While the carboxylic acid analog provides some initial clues, you should use this information with caution. The replacement of a carboxylic acid with a carboxamide group can significantly alter the molecule's hydrogen bonding capacity, pKa, and overall crystal lattice energy, leading to different solubility behavior.[11] The carboxylic acid is acidic, while the amide is neutral, which will fundamentally change its pH-solubility profile.

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.

Issue 1: The API is not dissolving sufficiently in aqueous media for my desired concentration.

Q: I need to prepare a 20 mg/mL aqueous solution for a preclinical study, but I can only achieve 5 mg/mL. What should I do?

A: This is a classic solubility-limited scenario. A multi-pronged approach is recommended. First, understand the "why" behind the poor solubility, and then apply targeted strategies.

The limited aqueous solubility is likely due to a combination of the non-polar cyclobutane ring and the crystalline nature of the solid form, which requires energy to break the crystal lattice. While the hydrochloride salt helps, it may not be sufficient to overcome these factors at higher concentrations.

Caption: Troubleshooting workflow for low aqueous solubility.

  • pH Adjustment:

    • Rationale: As a hydrochloride salt of a primary amine, the solubility of 1-Aminocyclobutane-1-carboxamide hydrochloride is expected to be pH-dependent. At lower pH values, the amine group will be protonated (cationic), which generally favors higher aqueous solubility.[9]

    • Protocol:

      • Prepare a series of buffers (e.g., citrate, acetate, phosphate) with pH values ranging from 2.0 to 7.4.

      • Determine the saturation solubility of the API in each buffer at a controlled temperature (e.g., 25°C).

      • Plot solubility versus pH to identify the optimal pH range for maximum solubility.

    • Expected Outcome: You should observe higher solubility at lower pH values. Select a pH that provides the target concentration while considering the stability of the API and the physiological compatibility of the final formulation.

  • Co-solvents:

    • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[9]

    • Commonly Used Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.

    • Protocol:

      • Prepare binary solvent systems by mixing water with increasing concentrations of a co-solvent (e.g., 10%, 20%, 30% v/v PG in water).

      • Determine the saturation solubility of the API in each co-solvent mixture.

      • Plot solubility versus co-solvent concentration to find the most effective system.

    • Data Summary (Hypothetical):

      Co-solvent System (v/v) Solubility (mg/mL)
      Water 5
      10% PG in Water 12
      20% PG in Water 25
      10% PEG 400 in Water 15

      | 20% PEG 400 in Water | 32 |

  • Surfactants:

    • Rationale: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of these micelles can entrap poorly soluble drug molecules, increasing their overall solubility.[12]

    • Commonly Used Surfactants: Polysorbate 80 (Tween® 80), Poloxamer 188, Sodium Lauryl Sulfate (SLS).

    • Protocol:

      • Prepare aqueous solutions of the chosen surfactant at concentrations above its CMC.

      • Determine the saturation solubility of the API in these surfactant solutions.

    • Caution: The amount and type of surfactant must be carefully selected, especially for parenteral formulations, to avoid toxicity.

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[13][14]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Protocol:

      • Prepare aqueous solutions of the cyclodextrin at various concentrations.

      • Add an excess of the API to each solution and equilibrate (e.g., by shaking for 24-48 hours).

      • Filter the samples and analyze the supernatant for the concentration of the dissolved API.

      • Plot the API concentration against the cyclodextrin concentration to determine the complexation efficiency.

Issue 2: The API dissolves initially but precipitates over time or upon temperature change.

Q: I successfully prepared a 20 mg/mL solution using a co-solvent system, but after 24 hours at 4°C, I see crystal formation. How can I prevent this?

A: This indicates that you have created a supersaturated solution that is not physically stable. The key is to enhance the stability of the solubilized state.

The initial energy input (e.g., heating, sonication) helped to dissolve the API, but the solution is thermodynamically unstable. At lower temperatures, the solubility decreases, and the excess dissolved API crystallizes out. The co-solvent system alone is insufficient to maintain the API in solution under these conditions.

Caption: Workflow for stabilizing a supersaturated solution.

  • Addition of Polymeric Precipitation Inhibitors:

    • Rationale: Certain polymers can inhibit the nucleation and growth of crystals, thereby maintaining a state of supersaturation for an extended period.[15]

    • Commonly Used Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC).

    • Protocol:

      • To your optimized co-solvent/aqueous system, add a small percentage (e.g., 0.1% to 2% w/v) of a polymer like PVP K30 or HPMC E5.

      • Prepare the solution as before and store it under the same stress conditions (e.g., 4°C).

      • Monitor for precipitation over time compared to a control without the polymer.

  • Solid Dispersions for Solid Dosage Forms:

    • Rationale: If you are developing a solid dosage form (e.g., tablets, capsules), creating an amorphous solid dispersion is a powerful technique.[14] In this approach, the API is molecularly dispersed in a polymeric carrier. When the dosage form disintegrates, the polymer helps to maintain the drug in a supersaturated state in the gastrointestinal fluid, enhancing absorption.[15]

    • Commonly Used Carriers: PVP, HPMC, Soluplus®, Eudragit® polymers.

    • Manufacturing Methods: Spray drying, hot-melt extrusion.

Part 3: Experimental Protocols

Protocol 1: Phase Solubility Analysis with Cyclodextrins

This protocol determines the type of complex formed and the stability constant (Ks) between 1-Aminocyclobutane-1-carboxamide hydrochloride and a cyclodextrin.

Materials:

  • 1-Aminocyclobutane-1-carboxamide hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate buffer (pH 6.8)

  • Scintillation vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in the phosphate buffer, ranging from 0 to 50 mM.

  • Add an excess amount of the API to each vial (enough to ensure saturation).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 48 hours to reach equilibrium.

  • After equilibration, allow the vials to stand for 2 hours for the undissolved API to settle.

  • Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate appropriately and analyze the concentration of the dissolved API using a validated HPLC method.

  • Plot the molar concentration of the dissolved API (y-axis) against the molar concentration of HP-β-CD (x-axis).

  • Analyze the resulting phase solubility diagram. A linear plot (AL-type) indicates the formation of a 1:1 soluble complex.

References

  • ChemGulf. (n.d.). What are the pharmaceutical applications of amines and amides? ChemGulf Blog. [Link]

  • ChemBK. (2024, April 9). 1-aMinocyclobutane-1-carboxylic acid hydrochloride. [Link]

  • Unknown Author. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. [Link]

  • MDPI. (n.d.). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. [Link]

  • ResearchGate. (n.d.). Polymer–drug linking through amide bonds: the chemistry and applications in drug delivery | Request PDF. [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

Sources

Optimization

Refinement of HPLC separation for "1-Aminocyclobutane-1-carboxamide hydrochloride" and its impurities

Welcome to the technical support resource for the chromatographic analysis of 1-Aminocyclobutane-1-carboxamide hydrochloride. This guide is designed for researchers, analytical scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of 1-Aminocyclobutane-1-carboxamide hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for refining HPLC separations of this compound and its related impurities. We will move beyond simple procedural lists to explore the underlying scientific principles, enabling you to troubleshoot effectively and develop robust, reliable analytical methods.

Section 1: Understanding the Molecule and its Chromatographic Challenges

1-Aminocyclobutane-1-carboxamide hydrochloride is a polar compound characterized by a primary amine and an amide functional group attached to a cyclobutane ring. Its hydrochloride salt form ensures water solubility. From an HPLC perspective, this structure presents a classic challenge: achieving good retention and symmetrical peak shape on traditional reversed-phase columns. The basic nature of the primary amine (pKa ~8-9) is the primary driver of common chromatographic issues.

Potential Impurities: The impurity profile can originate from the synthetic route or degradation. It is crucial to anticipate these to develop a stability-indicating method.

  • Synthetic Precursors: Unreacted starting materials like 1-aminocyclobutane-1-carboxylic acid or related esters can be present.[1][2]

  • Degradation Products: The amide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (1-aminocyclobutane-1-carboxylic acid). Oxidative degradation may also occur. Forced degradation studies are essential to identify these potential degradants.[3][4]

Section 2: Troubleshooting Guide - Common HPLC Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during method development and routine analysis.

Problem Area 1: Poor Peak Shape

Question: Why is my main peak for 1-Aminocyclobutane-1-carboxamide hydrochloride showing significant tailing?

Answer: Peak tailing for this analyte is almost certainly caused by secondary interactions between the protonated primary amine group and residual silanol groups on the silica surface of the HPLC column.[5][6] At typical mobile phase pH values (e.g., pH 3-7), silanol groups (Si-OH) can be deprotonated (Si-O⁻), creating active sites that strongly and non-ideally interact with the positively charged analyte, delaying its elution and causing a tailed peak.[7][8]

dot

Caption: Troubleshooting logic for peak tailing.

Question: How can I systematically eliminate peak tailing?

Answer: Follow these steps, starting with the simplest adjustment:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2.5-3.0 is the most effective first step.[6] This protonates the residual silanol groups, minimizing their ionic interaction with the basic analyte.

  • Select an Appropriate Column: If pH adjustment is insufficient, your column chemistry is likely the issue.

    • Use High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica (Type B) that has fewer metal contaminants and are exhaustively "end-capped" to block most residual silanols.[7]

    • Consider Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This feature helps to shield the analyte from silanol interactions and allows for use in highly aqueous mobile phases without phase collapse.[9]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol sites and improve peak shape.[10] Be mindful that higher buffer concentrations increase mobile phase viscosity and system backpressure.

  • Optimize Temperature: Increasing the column temperature (e.g., to 35-45°C) can improve mass transfer kinetics and often leads to sharper, more symmetrical peaks. However, ensure the temperature does not degrade the analyte or the column.[11]

Problem Area 2: Insufficient Resolution

Question: I have an impurity that is co-eluting or poorly resolved from the main peak. How can I improve the separation?

Answer: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

dot

Resolution_Factors Resolution Resolution (Rs) Efficiency (N) Selectivity (α) Retention (k) Efficiency Efficiency (N) Sharper, Narrower Peaks Increase Column Length Decrease Particle Size Optimize Flow Rate Resolution:s->Efficiency:f0 Selectivity Selectivity (α) Change Relative Peak Spacing Change Mobile Phase pH Change Organic Solvent (ACN vs. MeOH) Change Column Chemistry Resolution:s->Selectivity:f0 Retention Retention (k) Increase Analyte Interaction with Column Decrease Organic Solvent % Use Weaker Mobile Phase Resolution:s->Retention:f0

Caption: Key factors influencing HPLC resolution.

Recommended Strategies to Improve Resolution:

  • Change Selectivity (α): This is often the most powerful tool.

    • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of an impurity (especially an acidic degradant like 1-aminocyclobutane-1-carboxylic acid), drastically changing its retention time relative to the parent compound.[12]

    • Switch Organic Modifier: Acetonitrile and methanol have different solvent properties. Switching from one to the other can alter elution order and improve separation.[12]

    • Change Stationary Phase: If mobile phase changes are ineffective, switch to a column with a different selectivity, for example, from a C18 to a Phenyl-Hexyl or a Cyano phase.[11][13]

  • Increase Retention Factor (k): If peaks are eluting too close to the void volume, increasing their retention can provide more time for separation.

    • Decrease Organic Solvent Percentage: In reversed-phase, reducing the amount of acetonitrile or methanol in the mobile phase will increase the retention time of all components, often improving resolution between early-eluting peaks.[13]

  • Increase Efficiency (N): This strategy makes peaks narrower, which can resolve closely eluting compounds.

    • Use a Longer Column or Smaller Particle Size: Increasing column length (e.g., from 150 mm to 250 mm) or decreasing particle size (e.g., from 5 µm to 3 µm or sub-2 µm) increases the number of theoretical plates and enhances efficiency.[11][14] Note that this will significantly increase backpressure.

Problem Area 3: Retention Time Instability

Question: My retention times are drifting or are not reproducible between runs. What is the cause?

Answer: Retention time drift is typically caused by a lack of equilibrium in the system or changes in the mobile phase or column temperature.

Symptom Probable Cause Solution
Gradual drift over several injections Insufficient column equilibration time.Equilibrate the column with the mobile phase for at least 15-20 column volumes before the first injection.
Abrupt, random changes in retention Mobile phase preparation or proportioning error.Manually pre-mix mobile phase components to eliminate pump proportioning variability. Ensure mobile phase is fresh and properly degassed.[15]
Retention times consistently shorter than expected Column temperature is too high or has increased.Use a thermostatted column compartment and ensure it is set to the method-specified temperature.[11]
Drifting retention and increasing backpressure Column contamination or blockage.Use a guard column to protect the analytical column from sample matrix components.[15] If necessary, flush the column with a strong solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for 1-Aminocyclobutane-1-carboxamide hydrochloride?

A1: A robust starting point would be a reversed-phase method designed for polar basic compounds.

Parameter Recommendation Rationale
HPLC Column C18, High-Purity End-Capped or Polar-Embedded (e.g., "AQ" type), 150 x 4.6 mm, 3.5 µmMinimizes silanol interactions and is stable in highly aqueous mobile phases.[9]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric AcidLow pH protonates silanols to reduce peak tailing.[6]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 40% B over 15 minutesA gradient is recommended to ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces viscosity.[16]
Detection (UV) 205 - 215 nmThe amide and amine groups lack a strong chromophore, requiring detection at low UV wavelengths.
Injection Vol. 5 - 10 µLKeep volume low to prevent peak distortion.

Q2: Why are forced degradation studies necessary for this compound?

A2: Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A/Q1B) and a critical part of method development.[3] These studies intentionally degrade the drug substance under harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to:

  • Identify Likely Degradants: This helps establish the degradation pathways.[17][18]

  • Demonstrate Method Specificity: You must prove that your HPLC method can separate the main compound from all potential degradation products. This ensures the method is "stability-indicating."[4]

  • Understand Intrinsic Stability: It provides insight into the molecule's chemical vulnerabilities, which informs formulation and packaging decisions.[19]

Q3: How do I prepare my sample for injection?

A3: The principle of "like dissolves like" is key. Always dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible. Injecting the sample in a much stronger solvent (e.g., pure methanol or acetonitrile) can cause severe peak distortion and splitting.[10][20] For the recommended method above, a suitable sample diluent would be a 95:5 mixture of Mobile Phase A and Mobile Phase B.

Section 4: Experimental Protocol - Forced Degradation Study

This protocol outlines the steps to generate degraded samples of 1-Aminocyclobutane-1-carboxamide hydrochloride. The goal is to achieve 5-20% degradation of the main peak.

Objective: To generate potential degradation products for the development and validation of a stability-indicating HPLC method.

Materials:

  • 1-Aminocyclobutane-1-carboxamide hydrochloride standard

  • 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), Deionized Water

  • HPLC system with UV/PDA detector

  • pH meter, calibrated volumetric flasks, and pipettes

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL in deionized water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 M HCl and dilute to ~0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to ~0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Keep the solid powder in an oven at 80°C for 24 hours.

    • Dissolve and dilute to ~0.1 mg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions) for a specified duration.

    • Dilute to ~0.1 mg/mL with mobile phase.

  • Analysis: Inject the unstressed stock solution and each stressed sample into the HPLC system. Use a PDA detector to evaluate peak purity and identify newly formed impurity peaks.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Waters Corporation.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chemistry For Everyone. (2025, March 9). How To Improve Resolution In Liquid Chromatography? YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Hawach Scientific. (n.d.). How to Improve the Resolution of Two Peaks in Liquid Chromatography?
  • IJSDR. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
  • Patsnap Eureka. (2025, September 19). Achieving High Resolution in HPLC for Trace Analysis.
  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • ijamscr. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRkK1TwBm_X_aKoY_aM0l8Sm7pCIpRJ7Nk6oAfHTdIHCUVJru0FQ5P-DQHR_FR4Pr9dice_dGF6hhue8YpLXy_dsc9Ss5ssV5Pkqx3p-9eVx5Ge0O02nnJrPsA1_tl18hG_Sm4_Oetm8BcposgDXj9A3aQbuj8Gg5eJz_b69xDsNMOUuVQ1NyQwdt62A5AK-UL8rsmhA==]([Link]

Sources

Troubleshooting

Technical Support Center: Optimizing NMR Sample Preparation for 1-Aminocyclobutane-1-carboxamide Hydrochloride

< Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) sample preparation of 1-Aminocyclobutane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) sample preparation of 1-Aminocyclobutane-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this compound presents. As a small, polar, hydrochloride salt, this molecule requires careful attention to solvent selection, moisture control, and instrument parameters to achieve high-quality, reproducible spectra. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure your success.

Core Principles & Challenges

1-Aminocyclobutane-1-carboxamide hydrochloride is a white crystalline powder soluble in water and some polar organic solvents like DMSO and ethanol.[1] Its structure contains exchangeable protons (amine and amide) and a rigid cyclobutane core, making it an interesting candidate for structural analysis. However, its properties as a hydrochloride salt introduce specific challenges for NMR sample preparation:

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, readily absorbing atmospheric moisture. This leads to a dominant residual water peak in the ¹H NMR spectrum, which can obscure analyte signals and cause dynamic range issues.

  • Solubility: While soluble in highly polar solvents like D₂O and DMSO-d₆, its insolubility in less polar solvents (e.g., CDCl₃) limits solvent choice.[2]

  • Exchangeable Protons: The amine (-NH₃⁺) and amide (-CONH₂) protons can exchange with residual water or deuterium in the solvent. This can lead to peak broadening or disappearance, complicating spectral interpretation.

  • pH Sensitivity: The chemical shifts of protons near the amine and carboxamide groups can be sensitive to the sample's pH, which can be influenced by the compound's concentration and the purity of the deuterated solvent.

Troubleshooting Common NMR Problems

This section addresses the most common issues encountered during NMR analysis of 1-Aminocyclobutane-1-carboxamide hydrochloride.

Problem Probable Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks 1. Poor magnetic field homogeneity (shimming).[3][4] 2. Incomplete dissolution or presence of particulate matter.[2][5] 3. Sample concentration is too high, leading to aggregation.[3][4] 4. Presence of paramagnetic impurities (e.g., dissolved O₂).[2][4]1. Carefully shim the sample, focusing on Z1 and Z2. If lineshape is still poor, iterate through lower-order off-axis shims (X, Y, XZ, etc.).[6][7] 2. Ensure complete dissolution in a vial before transferring to the NMR tube. Filter the solution through a pipette with a cotton or glass wool plug.[5][8] 3. Prepare a more dilute sample (start with 1-5 mg in 0.6 mL for ¹H NMR).[2] 4. For high-resolution experiments, degas the sample using the freeze-pump-thaw technique.[4]
Large residual water peak (H₂O/HOD) 1. Hygroscopic nature of the compound has absorbed moisture. 2. Contaminated deuterated solvent. 3. Improperly dried NMR tube or glassware.[9]1. Dry the compound under high vacuum for several hours before preparation. Handle the compound in a low-humidity environment (e.g., glove box). 2. Use a fresh, sealed bottle of high-purity deuterated solvent. Store solvents over molecular sieves (use cylindrical sieves to avoid dust).[10] 3. Oven-dry NMR tubes (e.g., 125°C for 30-45 min) and cool in a desiccator before use.[9][11]
Missing or very broad -NH₃⁺ and -CONH₂ peaks 1. Rapid chemical exchange with deuterons from the solvent (especially D₂O or CD₃OD). 2. Intermediate exchange rate on the NMR timescale.1. Use an aprotic polar solvent like DMSO-d₆, which slows down the exchange rate. 2. Acquire spectra at a lower temperature to slow the exchange rate. 3. To confirm exchangeable protons, add a drop of D₂O to the sample in DMSO-d₆; the amine/amide peaks should disappear.[3]
Poor signal-to-noise (S/N) ratio 1. Sample is too dilute. 2. Insufficient number of scans. 3. Receiver gain set too low due to a large solvent signal.1. Increase the sample concentration, but be mindful of potential aggregation and line broadening (5-10 mg is a good starting point for ¹³C NMR).[2] 2. Increase the number of scans (NS). S/N increases with the square root of NS. 3. Implement a solvent suppression pulse sequence (e.g., presaturation) to reduce the water signal, allowing for a higher receiver gain.[12][13][14]
Spinning sidebands 1. Poor non-spinning shims (X, Y). 2. Inhomogeneous sample (e.g., particulates). 3. Poor quality or scratched NMR tube.[15]1. Improve the non-spinning shims before turning on the spinner. 2. Re-filter the sample to remove any suspended solids.[5] 3. Use a high-quality, clean, and unscratched NMR tube.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best initial deuterated solvent for this compound?

A1: For a comprehensive ¹H NMR spectrum that includes the exchangeable amine and amide protons, DMSO-d₆ is the recommended starting solvent. Its ability to form strong hydrogen bonds with the analyte slows down the proton exchange rate, resulting in sharper -NH and -NH₂ signals.[2] For experiments where observing these protons is not critical, or if you wish to confirm them by exchange, D₂O is an excellent choice due to the compound's high solubility. However, be aware that the amine and amide protons will rapidly exchange with deuterium and become invisible in the spectrum.[2]

Q2: My water peak is still overwhelming, even after careful sample preparation. What's next?

A2: This is a common issue. The next step is to use a solvent suppression pulse sequence. The most common and straightforward method is presaturation (presat) .[14] This technique applies a low-power radiofrequency pulse selectively at the water resonance frequency for a period before the main excitation pulse. This equalizes the populations of the water proton spin states, effectively saturating and nullifying its signal. More advanced techniques like WET or excitation sculpting can also be used for even better suppression.[13][16]

Q3: Why is shimming so important, and what does it do?

A3: Shimming is the process of adjusting currents in small electromagnetic coils (shim coils) to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[17][18] An inhomogeneous field causes nuclei in different parts of the sample to experience slightly different magnetic fields, leading them to resonate at different frequencies. This results in broad, distorted, and poorly resolved peaks.[18] For a small molecule like this, good shimming is critical to resolve the fine coupling patterns of the cyclobutane ring protons.

Q4: How many scans are enough for a good ¹H NMR spectrum?

A4: For a standard ¹H NMR of a 1-5 mg sample, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio. If the sample is very dilute, you may need to increase this to 64, 128, or more scans. Remember that the signal-to-noise ratio improves proportionally to the square root of the number of scans, so doubling the signal-to-noise requires four times the number of scans.

Q5: My chemical shifts don't match the literature. What could be the cause?

A5: Chemical shifts are highly dependent on the experimental environment. Discrepancies can arise from:

  • Different Solvents: A spectrum taken in D₂O will have different chemical shifts than one taken in DMSO-d₆.[10]

  • Concentration Effects: Changes in sample concentration can cause shifts, especially for protons involved in hydrogen bonding.[3]

  • pH Differences: The protonation state of the amine group can be affected by the sample's micro-pH, leading to shifts.

  • Temperature Variations: Temperature can also influence chemical shifts. Always ensure you are comparing your spectrum to a reference acquired under identical conditions (solvent, concentration, and temperature).

Experimental Workflow & Protocols

Visualizing the Workflow

The following diagram outlines the decision-making process for preparing and optimizing an NMR sample of 1-Aminocyclobutane-1-carboxamide hydrochloride.

NMR_Sample_Prep_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Troubleshooting start Start: Dry Compound (High Vacuum) dissolve Dissolve 1-5 mg in 0.6 mL Solvent (Vial) start->dissolve filter Filter into NMR Tube (Cotton Plug Pipette) dissolve->filter acquire Acquire Initial Spectrum (16 scans) filter->acquire check_shim Check Linewidth & Lineshape acquire->check_shim shim Re-shim (Z1, Z2) check_shim->shim Broad or Asymmetric check_water Assess Residual Water Peak check_shim->check_water Sharp & Symmetric shim->acquire water_supp Apply Water Suppression (Presat) check_water->water_supp Too Large check_sn Check S/N check_water->check_sn Acceptable water_supp->acquire inc_scans Increase Scans check_sn->inc_scans Too Low final_spec Final Spectrum check_sn->final_spec Acceptable inc_scans->acquire

Caption: Decision workflow for NMR sample preparation and optimization.

Step-by-Step Protocol for Optimized Sample Preparation

This protocol is designed to minimize common issues like water contamination and poor resolution.

Materials:

  • 1-Aminocyclobutane-1-carboxamide hydrochloride (1-5 mg)

  • High-purity deuterated solvent (DMSO-d₆ recommended)

  • High-quality 5 mm NMR tube and cap

  • Glass vial (e.g., 1-dram)

  • Pasteur pipette and bulb

  • Small plug of cotton or glass wool

  • Desiccator and vacuum source

Procedure:

  • Dry the Analyte: Place the required amount of the compound in a clean, dry vial. Dry under high vacuum for at least 2-4 hours to remove any adsorbed water.

  • Prepare the NMR Tube: While the sample is drying, place a clean, high-quality NMR tube in a drying oven at ~125°C for at least 30 minutes. Transfer the hot tube to a desiccator to cool to room temperature.

  • Dissolve the Sample: In a low-humidity environment if possible, add 0.6 mL of DMSO-d₆ to the vial containing your dried compound. Vortex or gently agitate until the solid is completely dissolved. A clear, particulate-free solution is essential.[2][11]

  • Filter the Sample: Place a small, loose plug of cotton wool into a clean Pasteur pipette. Transfer the solution from the vial through the pipette filter directly into the prepared NMR tube.[5] This removes any dust or microscopic particulate matter that could interfere with shimming.

  • Cap and Mix: Securely cap the NMR tube. Invert the tube several times to ensure the solution is homogeneous. Wipe the outside of the tube clean with a lint-free tissue (e.g., Kimwipe) before inserting it into the spinner turbine.

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Spin the sample (typically 20 Hz).

    • Perform a thorough shimming procedure, starting with on-axis shims (Z1, Z2, Z3, Z4) and progressing to non-spinning shims if necessary to correct lineshape and minimize spinning sidebands.[6][17]

  • Acquisition:

    • Acquire a quick 1-scan or 4-scan spectrum to assess the water signal.

    • If the water peak is significant, set up a presaturation experiment centered on the water resonance frequency.[14][19]

    • Acquire the final spectrum with an appropriate number of scans (start with 16) to achieve the desired signal-to-noise ratio.

References

  • Dal Poggetto, G., et al. (2021). Optimizing water suppression for quantitative NMR-based metabolomics: a tutorial review. RSC Analyst. Available: [Link]

  • Columbia University. (n.d.). Water Suppression. NMR Core Facility. Available: [Link]

  • Reddit. (2016). How to keep water out of NMR samples? r/chemistry. Available: [Link]

  • University of Ottawa. (n.d.). Water Suppression using Presaturation (presat). NMR Facility. Available: [Link]

  • UMass Amherst. (2014). How to Set Up Solvent Suppression. Nuclear Magnetic Resonance (NMR) Labs. Available: [Link]

  • ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Available: [Link]

  • Pearson, G. A. (1991). SHIMMING AN NMR MAGNET. University of Wisconsin-Madison. Available: [Link]

  • Bio-NMR Core. (n.d.). Shimming: Theory and Practice. Available: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available: [Link]

  • University of Illinois. (n.d.). Shimming an NMR Magnet. Available: [Link]

  • Bruker. (2004). SHIMMING. Available: [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available: [Link]

  • University of Vienna. (n.d.). NMR Sample Preparation. Available: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Available: [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. Available: [Link]

  • Fung, B. M., et al. (2000). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance. Available: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available: [Link]

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Optimization

Technical Support Center: Stability and Degradation of 1-Aminocyclobutane-1-carboxamide Hydrochloride

Welcome to the technical support center for 1-Aminocyclobutane-1-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Aminocyclobutane-1-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the degradation pathways of this compound under various stress conditions. This guide offers troubleshooting advice and frequently asked questions to support the design and interpretation of your forced degradation studies.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] The data generated is essential for developing and validating stability-indicating analytical methods, which are crucial for ensuring the quality, safety, and efficacy of the final drug product.[5][6] A well-designed forced degradation study aims for a target degradation of 5-20%, as excessive degradation can lead to the formation of irrelevant secondary products, while insufficient degradation may not reveal all significant pathways.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 1-Aminocyclobutane-1-carboxamide hydrochloride that are susceptible to degradation?

A1: The molecule has three key features to consider:

  • Primary Amide (-CONH₂): This is the most likely site for hydrolytic degradation under both acidic and basic conditions.[8][9]

  • Primary Amine (-NH₂): The amino group can be susceptible to oxidative degradation.

  • Cyclobutane Ring: This is a strained four-membered ring system. While generally stable, the ring strain can make it susceptible to opening under harsh conditions like high heat or extreme pH, although this is less common than amide hydrolysis.[10][11]

Q2: Why is it important to perform forced degradation studies on 1-Aminocyclobutane-1-carboxamide hydrochloride?

A2: These studies are mandated by regulatory agencies like the ICH to understand the stability of the drug substance.[1][5] Key objectives include:

  • Identifying likely degradation products.[3]

  • Establishing degradation pathways.[4]

  • Developing and validating a stability-indicating analytical method capable of separating the drug from its degradants.[5][6]

  • Informing decisions on formulation, packaging, and storage conditions.[12]

Q3: What are the typical stress conditions I should apply?

A3: According to ICH guidelines, the following conditions are typically employed:[7]

  • Acid Hydrolysis: Using 0.1 N to 1 N HCl or H₂SO₄ at room temperature or elevated temperatures (e.g., 60-80°C).[1]

  • Base Hydrolysis: Using 0.1 N to 1 N NaOH or KOH at room temperature or elevated temperatures.[1]

  • Oxidation: Using hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Heating the solid drug substance (e.g., at 10°C increments above accelerated testing temperatures) and in solution.[13]

  • Photodegradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Troubleshooting Guide for Forced Degradation Studies

This section addresses common issues encountered during stress testing of 1-Aminocyclobutane-1-carboxamide hydrochloride and provides practical solutions.

Scenario 1: No or Minimal Degradation Observed

Problem: After applying standard stress conditions, you observe less than 5% degradation of the parent compound.

Possible Causes & Solutions:

  • Insufficient Stress: The compound may be highly stable under the initial conditions.

    • Solution: Gradually increase the severity of the stressor. For example, increase the acid/base concentration, raise the temperature, or extend the exposure time.[14] It is crucial to do this systematically to avoid excessive degradation.

  • Poor Solubility: The drug substance may not be fully dissolved in the stress medium, reducing its exposure to the stressor.

    • Solution: Ensure complete dissolution. You may need to use a co-solvent, but be sure to run a control with the co-solvent alone to check for any interactions.

Scenario 2: Excessive Degradation or "Mass Balance" Issues

Problem: You observe more than 20% degradation, or the sum of the parent peak and all degradant peaks does not account for the initial amount of the drug (poor mass balance).

Possible Causes & Solutions:

  • Harsh Conditions: The applied stress is too aggressive, leading to the formation of secondary or tertiary degradation products that may not be relevant to shelf-life stability.[7]

    • Solution: Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, or lower reagent concentration).[7]

  • Non-UV Active Degradants: Some degradation products may lack a UV chromophore and will not be detected by a standard HPLC-UV detector.

    • Solution: Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify non-chromophoric degradants. A Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be employed.

  • Volatile Degradants: Degradation may produce volatile compounds that are lost during the experiment.

    • Solution: If volatile products are suspected, consider using headspace GC-MS for their identification.

  • Precipitation of Degradants: A degradation product might be insoluble in the sample diluent and precipitate out of the solution.

    • Solution: Visually inspect your samples for any precipitate. If observed, try a different diluent for your analysis.

Scenario 3: Poor Chromatographic Resolution

Problem: The peak for 1-Aminocyclobutane-1-carboxamide hydrochloride co-elutes with one or more degradation products.

Possible Causes & Solutions:

  • Suboptimal HPLC Method: The current analytical method is not "stability-indicating."

    • Solution: The HPLC method needs to be re-developed and optimized. Experiment with different columns (e.g., C18, phenyl-hexyl, cyano), mobile phase compositions (e.g., pH, organic modifier), gradient profiles, and temperatures to achieve adequate separation.[14]

  • Structurally Similar Degradants: Some degradation products may have very similar physicochemical properties to the parent compound, making separation challenging.

    • Solution: In addition to method optimization, consider using a different detection technique. For instance, if the degradant has a different mass-to-charge ratio, LC-MS can distinguish it from the parent compound even if they are not chromatographically resolved.

Predicted Degradation Pathways

Based on the chemical structure of 1-Aminocyclobutane-1-carboxamide hydrochloride, the following degradation pathways are proposed under various stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

The primary amide functional group is the most probable site of hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions and heat, the amide will likely hydrolyze to form 1-aminocyclobutane-1-carboxylic acid and ammonium chloride.[8][15][16] The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base and heat, the amide can be hydrolyzed to the corresponding carboxylate salt (1-aminocyclobutane-1-carboxylate) and ammonia.[8][15][16] This reaction is generally slower than acid-catalyzed hydrolysis for amides.[9] Subsequent acidification of the sample during workup will protonate the carboxylate to form 1-aminocyclobutane-1-carboxylic acid.

Proposed Hydrolytic Degradation Pathway

G cluster_acid Acidic Hydrolysis (H₃O⁺, Δ) cluster_base Basic Hydrolysis (OH⁻, Δ) A 1-Aminocyclobutane-1-carboxamide B 1-Aminocyclobutane-1-carboxylic Acid + NH₄⁺ A->B Hydrolysis C 1-Aminocyclobutane-1-carboxamide D 1-Aminocyclobutane-1-carboxylate + NH₃ C->D Hydrolysis

Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.

Oxidative Degradation

The primary amine is a potential site for oxidation. The reaction with hydrogen peroxide could lead to a variety of products.

  • Potential Products: Oxidation of the primary amine could potentially form the corresponding hydroxylamine or nitroso compound, although these may be unstable and undergo further reactions. Given the structure, more complex degradation involving the cyclobutane ring is also possible, though less predictable without experimental data.

Proposed Oxidative Degradation Pathway

G Parent 1-Aminocyclobutane-1-carboxamide Hydroxylamine 1-(Hydroxyamino)cyclobutane-1-carboxamide Parent->Hydroxylamine [O] (H₂O₂) Other Other Oxidation Products (e.g., ring-opened species) Parent->Other [O] (Harsh Conditions) Nitroso 1-Nitrosocyclobutane-1-carboxamide Hydroxylamine->Nitroso [O]

Caption: Potential oxidative degradation pathways of the primary amine.

Thermal Degradation

At elevated temperatures, several degradation pathways are conceivable.

  • Decarboxamidation/Deamination: Similar to amino acids, thermal stress could lead to the loss of the carboxamide group (as formamide or other small molecules) or the amino group. Thermal degradation of amino acids often involves decarboxylation and deamination.[17][18][19]

  • Ring Opening: The strain in the cyclobutane ring might be overcome at high temperatures, potentially leading to ring-opening to form linear or rearranged products.[10] The exact nature of these products is difficult to predict without experimental data.

Photodegradation

The photostability of 1-Aminocyclobutane-1-carboxamide hydrochloride is difficult to predict without experimental data. Saturated alkanes are generally photostable. However, the presence of the amine and amide functional groups could potentially sensitize the molecule to photodegradation. It is also known that cyclobutane rings can be formed and cleaved through photochemical reactions.[20][21]

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies.

General Experimental Workflow

G A Prepare Stock Solution of Drug Substance B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Withdraw Samples at Time Points B->C D Neutralize/Quench Reaction C->D E Dilute to Target Concentration D->E F Analyze by Stability-Indicating HPLC-UV/MS Method E->F G Evaluate Data (Peak Purity, Mass Balance) F->G

Caption: General workflow for a forced degradation experiment.

Table 1: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C).[1][7]To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C).[1][7]To assess degradation in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.To investigate susceptibility to oxidative degradation.
Thermal (Solid) Heat at temperatures 10-20°C above accelerated stability conditions (e.g., 80°C).To assess the thermal stability of the solid drug substance.
Thermal (Solution) Heat a solution of the drug substance at elevated temperatures (e.g., 70°C).To evaluate thermal degradation in solution.
Photostability Expose to light with an overall illumination of ≥1.2 million lux-hours and UV energy of ≥200 watt-hours/m².To determine the impact of light exposure on stability.
Protocol 1: Acid Hydrolysis
  • Prepare a 1 mg/mL solution of 1-Aminocyclobutane-1-carboxamide hydrochloride in a suitable solvent (e.g., water or methanol).

  • Add an equal volume of 0.1 N HCl to the drug solution.

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.[7]

Protocol 2: Base Hydrolysis
  • Prepare a 1 mg/mL solution of the drug substance.

  • Add an equal volume of 0.1 N NaOH to the drug solution.

  • Incubate at a controlled temperature (e.g., 60°C).

  • At designated time points, withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 0.1 N HCl.[7]

  • Dilute and analyze by HPLC.

  • A control sample (drug substance in solvent without base) should be run in parallel.

Protocol 3: Oxidative Degradation
  • Prepare a 1 mg/mL solution of the drug substance.

  • Add an appropriate volume of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • At designated time points, withdraw an aliquot.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze immediately by HPLC.

  • A control sample without H₂O₂ should be analyzed in parallel.

References

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Monajjemzadeh F, et al. Common Problems in Stress Testing of Pharmaceutical Preparations. J Anal Bioanal Tech. 2014;5(6):214.
  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. 2014. Available from: [Link]

  • Pharma Stability. Troubleshooting & Pitfalls in Forced Degradation Studies. Available from: [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides (video). Available from: [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. 2025. Available from: [Link]

  • Chemistry LibreTexts. 24.4: Hydrolysis of Amides. 2021. Available from: [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. Available from: [Link]

  • Wikipedia. Hofmann rearrangement. Available from: [Link]

  • Bryan Research & Engineering, LLC. Amine Thermal Degradation. 2008. Available from: [Link]

  • European Pharmaceutical Review. New developments in the pharmaceutical stress testing industry. 2021. Available from: [Link]

  • Pharmaceutical Technology. A Stress Testing Benchmarking Study. Available from: [Link]

  • ResearchGate. Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. Available from: [Link]

  • Semantic Scholar. Common Problems in Stress Testing of Pharmaceutical Preparations. 2014. Available from: [Link]

  • PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. 2020. Available from: [Link]

  • MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Available from: [Link]

  • YouTube. Hofmann Degradation|Amides into Primary Amines|Nitrene formation|NEET|JEE. 2022. Available from: [Link]

  • Neopharm Labs. Drug Product Stress Testing. Available from: [Link]

  • ResearchGate. Hydrothermal Degradation of Amino Acids. 2021. Available from: [Link]

  • National Institutes of Health (NIH). Hydrothermal Degradation of Amino Acids. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. 2016. Available from: [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. 2025. Available from: [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. 2025. Available from: [Link]

  • ACS Publications. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Available from: [Link]

  • bioRxiv. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. 2017. Available from: [Link]

  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Available from: [Link]

  • Study.com. Give a detailed mechanism for the Hoffman degradation of amides. Available from: [Link]

  • Wikipedia. Cyclobutane. Available from: [Link]

  • PubMed. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Available from: [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. Available from: [Link]

  • Organic Syntheses. 19 - Organic Syntheses Procedure. Available from: [Link]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. 2014. Available from: [Link]

  • National Institutes of Health (NIH). Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

  • PubMed Central. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Available from: [Link]

  • ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. 2021. Available from: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

  • PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Available from: [Link]

  • Royal Society of Chemistry. Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. 2025. Available from: [Link]

  • ResearchGate. Validation of Amino Acid Analysis Methods. 2025. Available from: [Link]

  • PubChem. 1-Aminocyclobutanecarboxylic acid. Available from: [Link]

  • ACS Publications. Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. 2026. Available from: [Link]

  • ACS Publications. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Available from: [Link]

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Troubleshooting

Preventing epimerization during "1-Aminocyclobutane-1-carboxamide hydrochloride" incorporation in peptides

Topic: Preventing Epimerization During "1-Aminocyclobutane-1-carboxamide hydrochloride" Incorporation Welcome to the Technical Support Hub. This guide is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Epimerization During "1-Aminocyclobutane-1-carboxamide hydrochloride" Incorporation

Welcome to the Technical Support Hub. This guide is designed for researchers, chemists, and drug development professionals facing challenges with the incorporation of sterically hindered, non-natural amino acids. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols specifically for using 1-Aminocyclobutane-1-carboxamide hydrochloride, with a primary focus on maintaining chiral integrity.

Section 1: Understanding the Core Challenge

This section addresses the fundamental properties of 1-Aminocyclobutane-1-carboxamide and the mechanism of epimerization.

Q1: What is 1-Aminocyclobutane-1-carboxamide hydrochloride, and why is its incorporation into peptides challenging?

1-Aminocyclobutane-1-carboxamide hydrochloride is a non-proteinogenic amino acid derivative. Its structure features a cyclobutane ring attached to the α-carbon, making it an α,α-disubstituted amino acid.[1] This unique structure introduces significant steric hindrance around the carboxylic acid and amine functional groups.

Causality of Challenges:

  • Steric Hindrance: The bulky cyclobutane group physically obstructs the approach of coupling reagents and the incoming nucleophilic amine of the growing peptide chain. This slows down the desired amide bond formation, often leading to incomplete reactions or requiring more forceful conditions.[2][3]

  • Increased Epimerization Risk: The slower reaction kinetics mean the activated carboxylic acid intermediate exists for a longer period under basic conditions. This extended lifetime increases the probability of α-proton abstraction by a base, which is the initiating step for epimerization.[4][5]

Q2: What is epimerization in the context of peptide synthesis, and why is it a critical problem?

Epimerization is a chemical process where the configuration at one of several stereogenic centers in a molecule is inverted.[4][6][7] In peptide synthesis, this almost always refers to the inversion of the α-carbon's stereochemistry (from L to D, or vice-versa). The biological activity of most peptides is highly dependent on their precise three-dimensional structure, and the inversion of even a single amino acid can drastically alter the peptide's conformation, potentially eliminating its therapeutic effect or causing unforeseen off-target effects.[4][8]

Primary Mechanism: Oxazolone Formation & Direct Enolization During peptide coupling, the carboxylic acid of the incoming amino acid is "activated" to make it more electrophilic. In the presence of a base, two main pathways can lead to epimerization:

  • Oxazolone Intermediate: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the N-terminal protecting group (like Fmoc or Boc), forming a planar, achiral oxazolone intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[9]

  • Direct α-Proton Abstraction: A base present in the reaction mixture can directly abstract the proton from the α-carbon. This creates a planar carbanion (enolate), which is achiral. Reprotonation by a proton source (like the solvent) can then occur non-stereospecifically, resulting in epimerization.[4] This is a significant risk, especially with hindered amino acids where the desired coupling reaction is slow.

Epimerization_Mechanism StartNode Activated L-Amino Acid (Sterically Hindered) Intermediate Planar Enolate Intermediate (Loss of Chirality) StartNode->Intermediate α-Proton Abstraction BaseNode Base (e.g., DIPEA) BaseNode->StartNode Protonation Reprotonation Intermediate->Protonation L_Product Desired L-Peptide Protonation->L_Product 50% D_Product Epimerized D-Peptide (Diastereomeric Impurity) Protonation->D_Product 50%

Caption: General mechanism of base-mediated epimerization.

Section 2: Troubleshooting Guide - Proactive Prevention of Epimerization

This section details the critical experimental parameters that must be controlled to suppress epimerization when incorporating 1-Aminocyclobutane-1-carboxamide.

FAQ 1: Which coupling reagents are recommended for sterically hindered amino acids to minimize epimerization?

The choice of coupling reagent is the most critical factor. For sterically demanding couplings, high-reactivity reagents are necessary to ensure the amide bond forms faster than epimerization can occur. Modern aminium/uronium and phosphonium salt-based reagents are generally superior to older carbodiimides like DCC for this purpose.[2][10]

Data Summary: Coupling Reagent Performance

ReagentTypeKey AdvantagesTypical Epimerization Level (Hindered Couplings)
HATU / HCTU Aminium/UroniumHigh reactivity due to formation of OAt/O-6-ClBt esters. Widely successful for difficult couplings.[10]Low[2]
COMU Aminium/UroniumCoupling efficiency comparable to HATU, but with a non-explosive and less allergenic leaving group (Oxyma).[11] Excellent for microwave SPPS.Low[2]
PyBOP / PyAOP PhosphoniumRobust and effective, especially for solution-phase synthesis. PyAOP is more reactive than PyBOP.[10]Low[2]
DIC / Oxyma Carbodiimide + AdditiveA cost-effective and powerful combination. The additive (Oxyma) is crucial for accelerating the coupling and suppressing epimerization.[12]Very Low (when used without pre-activation)
TFFH / BTFFH FluorouroniumGenerates highly reactive amino acid fluorides in situ, which are excellent for coupling hindered substrates.[11][13]Minimal; acyl fluorides are less prone to racemization.[13]

Expert Recommendation: For incorporating 1-Aminocyclobutane-1-carboxamide, COMU or a DIC/Oxyma system are excellent starting points due to their high efficiency and demonstrated low epimerization potential.[2][11][12] HATU remains a gold standard but requires careful handling.[10]

FAQ 2: How do the choice and amount of base impact epimerization?

The base is a double-edged sword: it is required to deprotonate the incoming amine's ammonium salt and to neutralize the reaction, but it is also the primary catalyst for epimerization.[4]

  • Base Strength: Sterically hindered, non-nucleophilic bases are preferred. Diisopropylethylamine (DIPEA) is common but can be a potent catalyst for epimerization. Weaker, bulkier bases like 2,4,6-trimethylpyridine (collidine) or N,N-diisopropylethylamine (TMP) have been shown to significantly reduce epimerization levels, especially in challenging couplings.[5]

  • Stoichiometry: Use the minimum amount of base necessary. A common mistake is using a large excess. Typically, 2 equivalents of base relative to the amino acid are sufficient for standard couplings. For the hydrochloride salt of 1-Aminocyclobutane-1-carboxamide, an additional equivalent is needed to neutralize the salt. Carefully titrating the base is crucial.

FAQ 3: What is the influence of other reaction conditions like temperature and solvent?
  • Temperature: While elevated temperatures can accelerate slow coupling reactions, they also dramatically increase the rate of epimerization.[14] It is generally advisable to perform the coupling at room temperature or even cooled (e.g., 0 °C) initially, especially if epimerization is detected. Microwave synthesis, which uses high temperatures for short durations, can be effective but must be carefully optimized with low-epimerization reagents like COMU.[11]

  • Solvent: Dimethylformamide (DMF) is the most common solvent for SPPS. However, in cases of severe epimerization, switching to a less polar solvent like Dichloromethane (DCM) can sometimes reduce the rate of proton abstraction, although this may also decrease coupling efficiency.[12]

  • Pre-activation Time: Pre-activating the carboxylic acid with the coupling reagent and base before adding it to the resin-bound amine is a common practice. However, this allows the activated species to exist for a longer time, increasing the epimerization risk. A protocol involving no pre-activation, where the amino acid, coupling reagent, and base are added simultaneously to the resin, has been shown to suppress epimerization significantly.[12]

Section 3: Validated Experimental Protocols

This section provides actionable, step-by-step protocols designed to minimize epimerization.

Experimental_Workflow Start Start: Incorporate 1-Aminocyclobutane-1-carboxamide HCl ResinPrep 1. Resin Preparation (Swell resin, Fmoc deprotection) Start->ResinPrep ReagentPrep 2. Prepare Coupling Cocktail (See Protocol 1) ResinPrep->ReagentPrep Coupling 3. Coupling Reaction (Room Temp, 2-4h) ReagentPrep->Coupling Wash 4. Wash Resin (DMF, DCM) Coupling->Wash Check 5. Check Coupling Completion (Kaiser or Chloranil test) Wash->Check Cleave 6. Cleavage & Purification Check->Cleave Complete Recouple Recouple using Protocol 2 (Difficult Coupling) Check->Recouple Incomplete Analyze 7. Analytical Validation (Chiral HPLC, LC-MS) Cleave->Analyze End End: Pure Peptide Analyze->End Recouple->Wash

Caption: Workflow for incorporating hindered amino acids.

Protocol 1: Standard Low-Epimerization Coupling

This protocol is recommended as a first-line approach for incorporating 1-Aminocyclobutane-1-carboxamide hydrochloride. It utilizes the DIC/Oxyma system without pre-activation.

Materials:

  • Fmoc-deprotected peptide-resin

  • 1-Aminocyclobutane-1-carboxamide hydrochloride

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Diisopropylcarbodiimide (DIC)

  • 2,4,6-Collidine

  • Anhydrous DMF

Procedure (based on 1 g of resin with 0.5 mmol/g substitution):

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and the resin is washed thoroughly with DMF.

  • Reagent Solution: In a separate vial, dissolve:

    • 1-Aminocyclobutane-1-carboxamide hydrochloride (3 eq., 1.5 mmol, 226 mg)

    • Oxyma Pure (3 eq., 1.5 mmol, 213 mg)

    • 2,4,6-Collidine (7 eq., 3.5 mmol, 462 µL) in 5 mL of anhydrous DMF. Note: 3 eq. of base are for the coupling, 1 eq. is to neutralize the HCl salt.

  • Initiate Coupling: Add the solution from Step 2 to the reaction vessel containing the resin.

  • Add DIC: Immediately add DIC (3 eq., 1.5 mmol, 234 µL) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (incomplete coupling), continue the reaction for another 2 hours. If it remains positive, consider a second coupling (see Protocol 2).

  • Wash: Once the reaction is complete (negative Kaiser test), drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Re-coupling Strategy for Difficult Couplings

If the first coupling is incomplete, a more powerful reagent should be used for the second coupling.

Materials:

  • Peptide-resin from the previous incomplete coupling

  • 1-Aminocyclobutane-1-carboxamide hydrochloride

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]uronium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Wash Resin: Wash the resin from the previous step thoroughly.

  • Reagent Solution: In a separate vial, dissolve:

    • 1-Aminocyclobutane-1-carboxamide hydrochloride (2 eq., 1.0 mmol, 151 mg)

    • COMU (2 eq., 1.0 mmol, 428 mg)

    • DIPEA (5 eq., 2.5 mmol, 436 µL) in 5 mL of anhydrous DMF.

  • Reaction: Add the solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring & Washing: Proceed as described in steps 6 and 7 of Protocol 1.

Section 4: Analytical Methods for Detecting Epimerization

Verifying the chiral purity of the final peptide is a non-negotiable step in quality control.

FAQ: How can I confirm whether epimerization has occurred and quantify it?

Standard reverse-phase HPLC cannot separate diastereomers (epimers) of a full-length peptide. Specialized analytical techniques are required.

  • Chiral HPLC: This is the most direct method. The crude or purified peptide is analyzed on a chiral stationary phase column. This allows for the separation and quantification of the desired L-peptide from its D-epimer.

  • LC-MS/MS Analysis: While mass spectrometry cannot distinguish isomers by mass, it can be used in conjunction with liquid chromatography.[15][16] If the diastereomers can be separated chromatographically, their identity can be confirmed by their mass.[17][18][19] Tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns between epimers, aiding in identification.[15][18]

  • Enzymatic Digestion: The peptide can be digested into its constituent amino acids using acid hydrolysis followed by derivatization with a chiral reagent (e.g., Marfey's reagent). The resulting derivatized amino acids can then be separated by standard HPLC, allowing for the quantification of D- and L-isomers of each amino acid in the sequence.

References
  • Subir, A. K., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Epimerisation in Peptide Synthesis. OUCI. [Link]

  • Subir, A. K., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Zhao, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Subir, A. K., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082. [Link]

  • Bennett, C. S., et al. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 136(31), 11123–11131. [Link]

  • Mitin, Y. V., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(4), 340–346. [Link]

  • Ortmayer, M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 548–555. [Link]

  • Sarga, T. D., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(19), 9576–9584. [Link]

  • Zhang, Q., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15, 5262. [Link]

  • Li, L., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 741–748. [Link]

  • Sarga, T. D., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship, University of California. [Link]

  • Sarga, T. D., et al. (2014). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. PubMed. [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Sarga, T. D., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC. [Link]

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Reference Data & Comparative Studies

Validation

An In-Depth In Vitro Comparison of 1-Aminocyclobutane-1-carboxamide Hydrochloride and Other NMDA Receptor Antagonists

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of neuroscience research and drug development, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for th...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience research and drug development, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. The intricate nature of the NMDA receptor, with its multiple subunits and modulatory sites, presents a fertile ground for the development of antagonists with distinct pharmacological profiles. This guide provides a comprehensive in vitro comparison of 1-Aminocyclobutane-1-carboxamide hydrochloride and its analogs with other well-characterized NMDA receptor antagonists, namely Ketamine, Dizocilpine (MK-801), and D-2-Amino-5-phosphonopentanoic acid (AP5).

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of data. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The NMDA Receptor: A Complex Target for Modulation

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D).[1][2] Activation of the receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, leading to the opening of a calcium-permeable channel.[3] The influx of Ca2+ through the NMDA receptor is a critical trigger for numerous forms of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process implicated in various neurodegenerative diseases.[4]

NMDA receptor antagonists can be broadly classified based on their mechanism of action:

  • Competitive Antagonists: These compounds, such as AP5, bind to the glutamate recognition site on the GluN2 subunit, thereby preventing agonist binding and receptor activation.[3][5]

  • Uncompetitive Channel Blockers: This class, which includes Ketamine and MK-801, binds within the ion channel pore when it is in the open state, physically occluding the passage of ions.[6][7] Their action is therefore use-dependent.

  • Glycine Site Antagonists: These antagonists bind to the glycine co-agonist site on the GluN1 subunit.

The subject of this guide, 1-Aminocyclobutane-1-carboxamide hydrochloride, belongs to a class of compounds derived from 1-aminocyclobutane-1-carboxylic acid, which have shown potent and selective antagonist activity at NMDA receptors.[8] While specific in vitro data for the carboxamide hydrochloride form is limited in the public domain, studies on its parent compound and its derivatives provide valuable insights into its potential pharmacological profile.

Comparative Analysis of In Vitro Performance

The following table summarizes the key in vitro parameters for 1-Aminocyclobutane-1-carboxamide analogs and the selected NMDA receptor antagonists. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as the specific radioligand used, the receptor subtype composition, and the assay methodology.

CompoundMechanism of ActionTarget SiteIC50 / Ki (µM)Receptor Subunit SelectivityReference
1-Aminocyclobutane-1-carboxylic acid derivatives Competitive AntagonistGlutamate site (GluN2)Potent (specific values vary by derivative)Selective for NMDA receptors[8]
Ketamine Uncompetitive Channel BlockerPore regionIC50: ~1-10 (electrophysiology)Preferential block of GluN2C/D-containing receptors in the presence of Mg2+[6]
Dizocilpine (MK-801) Uncompetitive Channel BlockerPore regionIC50: 0.01 - 0.1 (binding assays); 0.14 (electrophysiology)High affinity, slow off-rate from GluN1/GluN2 receptors[6][9]
D-AP5 Competitive AntagonistGlutamate site (GluN2)IC50: 3.7 (electrophysiology); Ki: ~0.2-1 µM (binding)Selective for NMDA receptors over other glutamate receptors[10][11]

Key Insights from the Comparison:

  • Potency: MK-801 exhibits the highest potency among the compared antagonists, with IC50 values in the nanomolar range in binding assays. Derivatives of 1-aminocyclobutane-1-carboxylic acid have been shown to be more potent than the standard antagonist D-AP5.[8]

  • Mechanism of Action: The distinct mechanisms of competitive antagonism (1-aminocyclobutane derivatives, AP5) versus uncompetitive channel block (Ketamine, MK-801) have significant functional consequences. Uncompetitive blockers are use-dependent, meaning they require receptor activation to exert their inhibitory effect. This property can be advantageous in selectively targeting overactive receptors.

  • Subunit Selectivity: The subunit composition of the NMDA receptor significantly influences its pharmacological properties.[1][3] While some antagonists like AP5 are broadly selective for NMDA receptors, others exhibit a degree of subunit preference. For instance, Ketamine shows a preferential block of GluN2C/D-containing receptors under physiological magnesium concentrations. The development of antagonists with high selectivity for specific GluN2 subunits is a major goal in the field to achieve more targeted therapeutic effects with fewer side effects.[1][12]

Visualizing the NMDA Receptor Signaling Pathway

The following diagram illustrates the NMDA receptor signaling pathway and the sites of action for the different classes of antagonists discussed.

Caption: NMDA receptor signaling and antagonist sites of action.

Methodologies for In Vitro Characterization

The in vitro characterization of NMDA receptor antagonists relies on a variety of robust and well-established experimental techniques. The choice of methodology is dictated by the specific research question, whether it is determining binding affinity, assessing functional antagonism, or investigating subunit selectivity.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion flow through the NMDA receptor channel in response to agonist application, providing a functional readout of antagonist activity.

Experimental Workflow:

Patch_Clamp_Workflow start Prepare cultured neurons or heterologous expression system (e.g., HEK293 cells expressing NMDA receptor subunits) patch Establish whole-cell patch-clamp configuration on a single cell start->patch baseline Record baseline NMDA receptor-mediated currents by applying glutamate and glycine patch->baseline antagonist Bath apply the antagonist (e.g., 1-Aminocyclobutane-1-carboxamide HCl) at varying concentrations baseline->antagonist record Record NMDA-mediated currents in the presence of the antagonist antagonist->record washout Washout the antagonist and record recovery of the current record->washout analysis Analyze the data to determine IC50 value and mechanism of inhibition (e.g., competitive vs. non-competitive) washout->analysis Binding_Assay_Workflow start Prepare cell membranes from brain tissue or cells expressing NMDA receptors incubation Incubate membranes with a fixed concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) and varying concentrations of the unlabeled antagonist (e.g., 1-Aminocyclobutane-1-carboxamide HCl) start->incubation separation Separate bound from free radioligand by rapid filtration through glass fiber filters incubation->separation quantification Quantify the amount of bound radioactivity on the filters using liquid scintillation counting separation->quantification analysis Analyze the data to determine the IC50 and calculate the Ki value for the antagonist quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing NMDA receptors in a buffered solution. Centrifuge the homogenate to pellet the membranes and wash them repeatedly to remove endogenous ligands.

  • Binding Reaction: In a series of tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the channel site or [³H]CGP 39653 for the glutamate site), and a range of concentrations of the unlabeled antagonist.

  • Incubation: Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the non-specific binding by including a high concentration of a known potent unlabeled ligand in some tubes. Subtract the non-specific binding from the total binding to get the specific binding. Plot the specific binding as a function of the unlabeled antagonist concentration to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. [13]

Conclusion and Future Directions

The in vitro characterization of NMDA receptor antagonists is a critical step in the discovery and development of novel therapeutics for a wide range of CNS disorders. This guide has provided a comparative overview of 1-Aminocyclobutane-1-carboxamide hydrochloride and its analogs alongside established NMDA receptor antagonists, highlighting their distinct mechanisms of action, potencies, and subunit selectivities.

While derivatives of 1-aminocyclobutane-1-carboxylic acid show promise as potent and selective NMDA receptor antagonists, further in vitro studies are warranted to fully characterize the pharmacological profile of the specific 1-Aminocyclobutane-1-carboxamide hydrochloride form. [8]Future research should focus on determining its IC50 and Ki values against a panel of NMDA receptor subtypes to elucidate its selectivity profile.

The detailed experimental protocols provided herein offer a robust framework for conducting these essential in vitro studies. By employing a combination of electrophysiological and radioligand binding assays, researchers can gain a comprehensive understanding of the molecular pharmacology of novel NMDA receptor antagonists, paving the way for the development of more effective and safer therapies for neurological and psychiatric diseases.

References

  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61.
  • Boyce, S., et al. (1999). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 38(5), 611-623.
  • Milton, A. L., et al. (2013). The prevention of reminder-associated amnesia by NMDA receptor antagonists. Frontiers in Behavioral Neuroscience, 7, 133.
  • Grech, D. M., et al. (2026). Effect of NMDA Receptor Blocker Hemantane in Combination with TRPV1 Agonist Capsaicin on Pain Response in Mice. Bulletin of Experimental Biology and Medicine, 180(3), 323-327.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170.
  • Mayer, M. L. (2017). The Role of NMDA Receptor Partial Antagonist, Carbamathione, as a Therapeutic Agent for Transient Global Ischemia. International Journal of Molecular Sciences, 18(11), 2387.
  • Davies, J., et al. (1986). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology, 89(4), 781-792.
  • Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 243-259). Humana Press.
  • Bigge, C. F., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of medicinal chemistry, 35(8), 1371–1384.
  • Chazot, P. L. (2004). IC 50 Values of Propanolamines with Various Amino Substituents. In The NMDA Receptor (pp. 1-26). CRC Press.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • Parsons, C. G., et al. (1995). Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices. British journal of pharmacology, 114(4), 741–750.
  • Olverman, H. J., Jones, A. W., & Watkins, J. C. (1988). The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. Neuroscience, 26(1), 1–15.
  • van der Schyf, C. J., et al. (2019). Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. Molecules, 24(22), 4053.
  • Zanos, P., et al. (2018). Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. bioRxiv, 396558.
  • Vyklicky, V., Jr, et al. (2014). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British journal of pharmacology, 171(2), 438–451.
  • Wyllie, D. J. A. (2021). Allosteric antagonist action at triheteromeric NMDA receptors. Neuropharmacology, 197, 108740.
  • Treece, B. R., et al. (2002). Hindbrain administration of NMDA receptor antagonist AP-5 increases food intake in the rat.
  • Karakas, E., & Furukawa, H. (2014). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR)
  • Conti, P., et al. (2004). Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists. Journal of medicinal chemistry, 47(27), 6740–6748.
  • Lee, C. H., et al. (2014). Mechanism of NMDA receptor channel block by MK-801 and memantine. Neuron, 81(5), 1084–1096.
  • Eroglu, C., et al. (2009). The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions. Cell, 139(2), 380-392.
  • Hansen, K. B., et al. (2014). Inhibition curves and statistical comparisons of IC50-values of A-ligands and B-ligands. Journal of Neuroscience, 34(37), 12559-12571.
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Comparative

A Comparative Analysis for the Bench Scientist: 1-Aminocyclobutane-1-carboxamide Hydrochloride vs. its Carboxylic Acid Analog

For researchers and drug development professionals navigating the nuanced world of small molecule design, the choice between a carboxylic acid and its corresponding primary amide can profoundly influence a compound's jou...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the nuanced world of small molecule design, the choice between a carboxylic acid and its corresponding primary amide can profoundly influence a compound's journey from a laboratory curiosity to a viable therapeutic candidate. This guide provides an in-depth comparative analysis of two such analogs: 1-Aminocyclobutane-1-carboxamide hydrochloride and its parent compound, 1-Aminocyclobutane-1-carboxylic acid . By delving into their structural nuances, anticipated physicochemical properties, and functional implications, this document aims to equip scientists with the foundational knowledge and practical methodologies to judiciously select and evaluate these critical building blocks in their research endeavors.

Introduction: The Carboxylic Acid vs. The Amide - A Tale of Two Functional Groups

The rigid cyclobutane scaffold of these molecules offers a conformationally constrained framework, a desirable feature in medicinal chemistry for enhancing receptor affinity and specificity. The key distinction lies in the C-terminus: a carboxylic acid versus a primary carboxamide. This seemingly minor alteration has significant repercussions for a molecule's hydrogen bonding capacity, polarity, charge state at physiological pH, and metabolic stability.

1-Aminocyclobutane-1-carboxylic acid is a non-proteinogenic cyclic amino acid that has garnered attention as a partial agonist at the glycine site of the NMDA receptor.[1] Its zwitterionic nature at physiological pH influences its solubility and interaction with biological targets.

1-Aminocyclobutane-1-carboxamide hydrochloride , the amide analog, presents as a salt, which typically enhances aqueous solubility. The primary amide group, being neutral and a hydrogen bond donor and acceptor, is expected to alter the molecule's interaction profile and membrane permeability compared to the charged carboxylate.

Physicochemical Properties: A Comparative Overview

Property1-Aminocyclobutane-1-carboxamide hydrochloride1-Aminocyclobutane-1-carboxylic acidRationale for Predicted Differences
Molecular Formula C₅H₁₁ClN₂OC₅H₉NO₂The carboxamide has an additional nitrogen and hydrogen, and the hydrochloride salt includes a chloride ion.
Molecular Weight 150.61 g/mol 115.13 g/mol The addition of NH₂ and HCl increases the molecular weight.
Predicted pKa Amine (~8-9), Amide (>17)Amine (~10), Carboxyl (~2-3)The electron-withdrawing nature of the amide group is expected to slightly decrease the basicity of the α-amino group compared to the carboxylic acid. The amide proton is significantly less acidic than the carboxylic acid proton.
Predicted Solubility High in aqueous solutionsModerately soluble in water, especially at neutral pH where it exists as a zwitterion. Insoluble in nonpolar organic solvents like diethyl ether.[2]The hydrochloride salt form generally confers higher aqueous solubility. The zwitterionic nature of the amino acid also contributes to its water solubility.
Predicted Lipophilicity (LogP) LowerHigherThe charged hydrochloride salt and the polar amide group are expected to decrease lipophilicity compared to the zwitterionic but overall more neutral carboxylic acid at certain pH values.
Hydrogen Bonding Amide: 1 donor (NH₂), 1 acceptor (C=O); Amine: 3 donors (NH₃⁺)Carboxylate: 2 acceptors (COO⁻); Amine: 3 donors (NH₃⁺)Both are potent hydrogen bond formers, but the nature of the donor/acceptor sites differs, influencing interactions with biological targets and solvation.

Synthesis and Structural Characterization

The synthesis of 1-aminocyclobutane-1-carboxylic acid has been well-documented, often starting from cyclobutanone.[3] The carboxamide can be synthesized from the carboxylic acid precursor through standard amide coupling reactions.

General Synthesis Workflow

Caption: General synthetic route from cyclobutanone to the target compounds.

Experimental Protocols for Structural Characterization

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

  • Objective: To confirm the chemical structure of the synthesized compounds.

  • Methodology:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • For the carboxylic acid, the α-proton signal will be a singlet, and the cyclobutane protons will exhibit characteristic multiplets. The carboxylic carbon will have a chemical shift around 170-180 ppm.

    • For the carboxamide, the α-proton signal and cyclobutane proton signals will be similar to the carboxylic acid, but the amide protons will appear as two distinct signals in the ¹H NMR spectrum (due to restricted rotation around the C-N bond), and the carbonyl carbon will have a chemical shift around 170-175 ppm.

  • Causality: The distinct chemical environments of the protons and carbons in each molecule will result in unique NMR spectra, allowing for unambiguous structural confirmation.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

  • Objective: To identify the key functional groups in each analog.

  • Methodology:

    • Prepare a KBr pellet or use an ATR-FTIR spectrometer.

    • Acquire the IR spectrum from 4000 to 400 cm⁻¹.

    • For the carboxylic acid, look for a broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

    • For the carboxamide, look for two N-H stretching bands around 3100-3500 cm⁻¹ (primary amide), a C=O stretch (Amide I band) around 1650-1690 cm⁻¹, and an N-H bend (Amide II band) around 1550-1640 cm⁻¹.

  • Causality: The vibrational frequencies of chemical bonds are specific to the atoms and bond types, providing a fingerprint of the functional groups present.

Comparative Biological and Pharmacokinetic Profile

The conversion of a carboxylic acid to a primary amide can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity.

Expected Differences in Biological Activity

Given that 1-aminocyclobutane-1-carboxylic acid is a partial agonist at the glycine site of the NMDA receptor, it is plausible that the carboxamide analog will exhibit altered activity.[1] The carboxylic acid moiety is often a key pharmacophoric element for binding to amino acid receptors. Replacing it with a neutral amide group may reduce or abolish this activity. However, the amide could also introduce new interactions or alter the compound's ability to cross the blood-brain barrier, potentially leading to a different pharmacological profile.

Protocol 3: NMDA Receptor Binding Assay

  • Objective: To compare the binding affinity of the two compounds for the NMDA receptor.

  • Methodology: A radioligand binding assay using a specific ligand for the glycine site (e.g., [³H]glycine or [³H]DCKA) can be employed.

    • Prepare rat brain membrane homogenates.

    • Incubate the membranes with the radioligand in the presence of varying concentrations of the test compounds.

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC₅₀ values for each compound to determine their relative binding affinities.

  • Causality: This competitive binding assay directly measures the ability of the test compounds to displace a known ligand from the receptor, providing a quantitative measure of their binding affinity.

Predicted Pharmacokinetic Differences

Cell Permeability: The neutral charge of the amide group at physiological pH may enhance passive diffusion across cell membranes compared to the charged carboxylate of the acid.

Protocol 4: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of the compounds as an indicator of oral absorption.

  • Methodology:

    • Culture Caco-2 cells on permeable supports for 21 days to form a confluent monolayer.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, sample the basolateral (B) side and quantify the concentration of the compound using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for the A to B transport.

  • Causality: The Caco-2 cell line mimics the human intestinal epithelium, providing an in vitro model to predict in vivo drug absorption.

Caption: Workflow for the microsomal stability assay.

Conclusion: A Strategic Choice for Drug Discovery

The decision to advance either 1-Aminocyclobutane-1-carboxamide hydrochloride or 1-Aminocyclobutane-1-carboxylic acid in a drug discovery program is not trivial. The carboxylic acid may be preferred if its charged nature is crucial for target engagement, as is often the case with amino acid receptor ligands. However, this can come at the cost of lower cell permeability and potential metabolic liabilities.

Conversely, the carboxamide analog, with its neutral character and enhanced metabolic stability, may offer a superior pharmacokinetic profile, particularly for oral drug delivery. The trade-off might be a reduction in target affinity if the carboxylate is a key binding motif.

Ultimately, the optimal choice will be context-dependent, guided by the specific therapeutic target and the desired pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for a thorough, data-driven comparison, enabling researchers to make informed decisions and accelerate the development of novel therapeutics.

References

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (URL: [Link])

  • NMR Characterization of RNA Small Molecule Interactions. (URL: [Link])

  • Pharmacology of NMDA Receptors. (URL: [Link])

  • Characterizing Small Molecules with NMR. (URL: [Link])

  • NMR spectroscopy of small molecules in solution. (URL: [Link])

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (URL: [Link])

  • Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. (URL: [Link])

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... (URL: [Link])

  • FTIR Analysis for Biomolecules. (URL: [Link])

  • How to Identify Functional Groups in FTIR Spectra. (URL: [Link])

  • Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. (URL: [Link])

  • 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. (URL: [Link])

  • 1-aMinocyclobutane-1-carboxylic acid hydrochloride. (URL: [Link])

  • 1-Aminocyclobutanecarboxylic acid. (URL: [Link])

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. (URL: [Link])

  • Synthesis of aminocyclopentane carboxylic acids. (URL: )
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (URL: [Link])

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (URL: [Link])

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (URL: [Link])

  • Relative basicities of amines and carboxylic acids in amino acids. (URL: [Link])

  • 1-Amino-cyclobutane carboxylic acid hydrochloride. (URL: [Link])

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (URL: [Link])

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (URL: [Link])

  • FTIR Analysis of Protein Structure. (URL: [Link])

  • 1-Aminocyclobutane-1-carboxylate. (URL: [Link])

  • 1-Aminocyclobutane-1-Carboxylic Acid. (URL: [Link])

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (URL: [Link])

  • Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors. (URL: [Link])

  • Boc-1-amino-1-cyclobutane carboxylic acid. (URL: [Link])

  • 1-Methylcyclobutane-1-carboxylic acid. (URL: [Link])

  • Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. (URL: [Link])

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (URL: [Link])

  • 9.1: Properties of Carboxylic Acids and Amines. (URL: [Link])

  • From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. (URL: [Link])

  • 1-aMinocyclobutane-1-carboxylic acid hydrochloride. (URL: [Link])

  • Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids. (URL: [Link])

  • 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. (URL: [Link])

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Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 1-Aminocyclobutane-1-carboxamide Hydrochloride

As a Senior Application Scientist, the validation of an analytical method is not merely a box-checking exercise; it is the foundational process that ensures the integrity of all subsequent data. This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the validation of an analytical method is not merely a box-checking exercise; it is the foundational process that ensures the integrity of all subsequent data. This guide provides an in-depth, experience-driven comparison for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the active pharmaceutical ingredient (API), 1-Aminocyclobutane-1-carboxamide hydrochloride. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing two distinct chromatographic approaches to develop a robust, reliable, and regulatory-compliant method.

The subject of our study, 1-Aminocyclobutane-1-carboxamide hydrochloride (Molecular Formula: C₅H₁₁ClN₂O, Molecular Weight: 150.61 g/mol [1]), presents a common analytical challenge. As a small, polar molecule lacking a significant UV chromophore, it is poorly retained on traditional reversed-phase columns, making separation from polar degradants and impurities difficult. This guide will therefore compare a conventional ion-pair reversed-phase method (Method A) with a Hydrophilic Interaction Liquid Chromatography (HILIC) approach (Method B), providing the experimental data to support a final method selection.

The entire validation process is governed by the principles laid out by the International Council for Harmonisation (ICH), specifically guidelines Q2(R2) for analytical validation and Q1A(R2) for stability testing.[2][3] The objective is to create a method that is not only precise and accurate but is unequivocally "stability-indicating"—meaning it can resolve the intact API from any potential degradation products.[4][5]

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2) Dev_Start Analyte Characterization (1-Aminocyclobutane-1-carboxamide HCl) Method_A Method A Development (Ion-Pair RP-HPLC) Dev_Start->Method_A Method_B Method B Development (HILIC) Dev_Start->Method_B Optimization Column & Mobile Phase Optimization Method_A->Optimization Method_B->Optimization Forced_Deg Forced Degradation Study (ICH Q1A) Optimization->Forced_Deg Specificity Demonstrate Specificity & Peak Purity Analysis Forced_Deg->Specificity Validation Validation Protocol Execution (Accuracy, Precision, Linearity, etc.) Specificity->Validation Comparison Comparative Data Analysis (Method A vs. Method B) Validation->Comparison Selection Final Method Selection Comparison->Selection

Overall workflow for development and validation.

Part 1: The Forced Degradation Study

Before validation can commence, the stability-indicating nature of the analytical method must be proven. A forced degradation study is the cornerstone of this process.[4][6] Its purpose is to intentionally stress the API under various conditions to generate potential degradation products.[7][8] A successful method must be able to separate the primary analyte peak from these newly formed degradant peaks.

Causality Behind Stress Conditions: The conditions are chosen based on ICH Q1A(R2) guidelines to mimic potential environmental exposures during manufacturing, transport, and storage.[7][9] The goal is not to destroy the molecule completely but to achieve a target degradation of 5-20%, which provides sufficient levels of degradants for analytical assessment without being unrealistic.[7]

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) API API Solution (1-Aminocyclobutane-1-carboxamide HCl) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis HPLC Analysis (Method A & Method B) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Outcome: - Identify Degradation Products - Establish Degradation Pathways - Confirm Method Specificity Analysis->Outcome

Logic of the forced degradation study.
Forced Degradation Experimental Protocol
  • Preparation: Prepare a stock solution of 1-Aminocyclobutane-1-carboxamide hydrochloride at 1.0 mg/mL in water.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours, neutralize with 0.1 M NaOH, and dilute to a target concentration for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at timed intervals and dilute for analysis.

  • Thermal Degradation: Store the solid API powder in a calibrated oven at 80°C. Periodically withdraw samples, dissolve in the mobile phase, and analyze.

  • Photolytic Degradation: Expose both the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. Analyze the samples against a control stored in the dark.

Part 2: Comparative Method Validation

Following the successful demonstration of specificity in the forced degradation study, the methods are subjected to a full validation protocol as outlined in ICH Q2(R2).[3][10] We will compare the performance of our two candidate methods across each parameter.

Chromatographic Conditions
ParameterMethod A: Ion-Pair Reversed-PhaseMethod B: HILIC
Column C18 Column (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3 µmHILIC Column (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 5 mM Sodium 1-Octanesulfonate in Water, pH 3.0 with H₃PO₄10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.5 with Formic Acid
Mobile Phase B Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.5 with Formic Acid
Gradient Isocratic: 95% A, 5% B0-5 min: 95% A -> 50% A; 5-6 min: 50% A -> 95% A; 6-8 min: 95% A
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30°C40°C
Injection Vol. 10 µL2 µL
Detection UV at 210 nmUV at 210 nm

Rationale:

  • Method A uses an ion-pairing agent (octanesulfonate) to form a neutral complex with the positively charged amine, enhancing retention on a non-polar C18 stationary phase. This is a classic but often complex approach.

  • Method B uses a HILIC column with a polar stationary phase (amide). The highly organic mobile phase creates a water-rich layer on the particle surface into which the polar analyte can partition, providing excellent retention for compounds that are unretained in reversed-phase.[11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[12] The forced degradation samples are the ultimate test.

Protocol:

  • Inject a blank (diluent), a reference standard of the API, and each of the stressed samples from the forced degradation study.

  • Assess the chromatograms for resolution between the main API peak and any degradation peaks. The resolution factor (Rs) should be > 1.5.

  • Perform peak purity analysis using a Diode Array Detector (DAD) to confirm that the API peak is spectrally homogeneous in all stressed samples.

Comparative Results:

Stress ConditionMethod A: Resolution (Rs) of Closest ImpurityMethod B: Resolution (Rs) of Closest Impurity
Acid Hydrolysis1.62.5
Base Hydrolysis1.83.1
Oxidation2.13.5
Thermal2.54.0
Photolytic1.92.8

Analysis: Method B (HILIC) provided significantly better resolution for all degradation products, indicating superior specificity. The more orthogonal separation mechanism of HILIC was better suited to separating the polar API from its likely also-polar degradants.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[12]

Protocol:

  • Prepare a series of at least five concentrations of the API reference standard, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Results:

ParameterMethod A: Ion-PairMethod B: HILICAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAs defined
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept Minimal, not significantly different from zeroMinimal, not significantly different from zeroReport

Analysis: Both methods demonstrated excellent linearity. Method B showed a slightly higher correlation coefficient, suggesting a tighter fit to the regression line.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo (matrix) with known amounts of the API at different concentration levels.[12]

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo mixture.

  • Analyze the samples and calculate the percentage recovery of the API.

Comparative Results:

Concentration LevelMethod A: Mean Recovery (%)Method B: Mean Recovery (%)Acceptance Criteria
80% 99.1%100.2%98.0 - 102.0%
100% 99.5%100.5%98.0 - 102.0%
120% 100.8%100.9%98.0 - 102.0%

Analysis: Both methods met the acceptance criteria for accuracy, demonstrating their capability to provide results close to the true value.

Precision

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]

Protocol:

  • Repeatability (Intra-assay precision): Perform six replicate injections of a single sample preparation at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.

Comparative Results:

ParameterMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability (n=6) 0.85%0.45%≤ 2.0%
Intermediate Precision (n=6) 1.20%0.65%≤ 2.0%

Analysis: Method B demonstrated superior precision with significantly lower Relative Standard Deviation (%RSD) values. The isocratic nature of Method A with an ion-pairing agent can sometimes be prone to longer equilibration times and baseline variability, which may have contributed to its slightly higher imprecision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]

Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • S/N approach: LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Comparative Results:

ParameterMethod A: Ion-PairMethod B: HILICAcceptance Criteria
LOD (µg/mL) 0.100.05Report
LOQ (µg/mL) 0.300.15Report, Precision at LOQ ≤ 10%
Precision at LOQ (%RSD) 6.8%4.2%≤ 10%

Analysis: The HILIC method (Method B) was more sensitive, achieving lower LOD and LOQ values. This is critical for accurately quantifying low-level impurities and early-stage degradation products.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • pH of the mobile phase (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Mobile phase composition (e.g., % organic ± 2%)

  • Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention time, and peak area.

Comparative Results:

Parameter VariedMethod A: ImpactMethod B: ImpactAcceptance Criteria
pH ± 0.2 Significant shift in retention time (>15%)Minor shift in retention time (<5%)System suitability must pass
Temp ± 5°C Minor shift in retention time (<5%)Minor shift in retention time (<5%)System suitability must pass
Flow Rate ± 10% Predictable shift in retention timePredictable shift in retention timeSystem suitability must pass

Analysis: Method A was highly sensitive to changes in mobile phase pH. Because it relies on a specific ionization state for the ion-pairing mechanism to work, small pH variations significantly impacted retention. Method B was far more robust, showing minimal changes. This is a critical advantage for method transferability and routine use in a QC environment.

Conclusion and Method Selection

This comparative validation guide demonstrates that while both an ion-pair reversed-phase method and a HILIC method can be validated for the analysis of 1-Aminocyclobutane-1-carboxamide hydrochloride, the HILIC approach (Method B) is demonstrably superior.

Final Recommendation: Method B (HILIC)

The selection is based on the following key performance advantages supported by experimental data:

  • Superior Specificity: Significantly better resolution of all forced degradation products.

  • Enhanced Precision: Lower %RSD values in both repeatability and intermediate precision studies.

  • Greater Sensitivity: Lower LOD and LOQ, enabling more accurate impurity profiling.

  • Superior Robustness: Far less susceptible to minor changes in mobile phase pH, making it a more reliable method for routine deployment.

By grounding our choices in scientific rationale and backing them with comprehensive validation data, we have developed a trustworthy, stability-indicating method that ensures the quality and integrity of the drug substance throughout its lifecycle.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Acutest. (n.d.). Method Development & Validation (Stability-Indicating). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Royal Society of Chemistry. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Wróbel, T., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Farkas, T., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. [Link]

  • ICH. (2023). Final ICH Q2(R2) Guideline on Validation of Analytical Procedures. [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • PubChem. (n.d.). 1-Aminocyclobutanecarboxylic Acid Hydrochloride. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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Comparative

A Comparative Guide to Constrained Peptides: The Efficacy of 1-Aminocyclobutane-1-carboxamide and Its Carboxylic Acid Analogue

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Conformational Control in Peptide Therapeutics In the realm of drug development, peptides represent a highly attractive class of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the realm of drug development, peptides represent a highly attractive class of therapeutics due to their high specificity and low toxicity. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, hindering their clinical potential. To overcome these limitations, medicinal chemists employ a powerful strategy: introducing conformational constraints. By incorporating non-proteinogenic amino acids, the peptide backbone can be locked into a specific, bioactive conformation, enhancing proteolytic resistance and optimizing receptor interactions.[1]

This guide provides an in-depth comparison of the conformational effects induced by cyclobutane-based amino acids, with a special focus on the well-documented 1-Aminocyclobutane-1-carboxylic acid (Ac4c) . While direct experimental data on the peptide incorporation of its amide counterpart, 1-Aminocyclobutane-1-carboxamide , is not extensively available in current literature, we will analyze the profound impact of Ac4c and extrapolate the key structural and functional differences that would arise from the substitution of the C-terminal carboxyl group with a carboxamide. This comparison will be framed against other widely used constrained amino acids, including Aminoisobutyric acid (Aib) and Proline, to provide a comprehensive overview for the rational design of next-generation peptide drugs.

The Core Comparison: Carboxylic Acid vs. Carboxamide at the α-Carbon

The primary distinction between 1-Aminocyclobutane-1-carboxylic acid (Ac4c) and 1-Aminocyclobutane-1-carboxamide lies in the functional group attached to the Cα atom. This seemingly minor change from a carboxylic acid (-COOH) to a carboxamide (-CONH₂) has significant implications for a peptide's physicochemical properties.

  • Charge and Polarity: The carboxylic acid group is anionic at physiological pH, contributing a negative charge. The carboxamide group is neutral but polar, capable of acting as both a hydrogen bond donor and acceptor.[2] This difference fundamentally alters the electrostatic profile of the peptide.

  • Hydrogen Bonding: A C-terminal carboxamide can form additional hydrogen bonds, which can influence and stabilize local secondary structures.[3] In contrast, the deprotonated carboxylate of Ac4c primarily engages in electrostatic interactions.

  • Structural Analogy: The closest natural proteinogenic analogues are Aspartic acid (Asp) and Glutamic acid (Glu) versus their amide forms, Asparagine (Asn) and Glutamine (Gln). While these are side-chain modifications, the principle holds: the amide versions introduce different steric and electronic properties compared to their acidic precursors.[4]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Structural comparison of Ac4c and its carboxamide analogue.

Comparative Analysis of Constrained Amino Acids

The efficacy of a constraining residue is determined by its influence on the peptide's secondary structure. Ac4c is a member of the Cα,α-dialkylated glycine family, which are known to strongly favor specific backbone torsion angles (φ, ψ).

Amino AcidStructureDominant Secondary StructureKey Features & Rationale
1-Aminocyclobutane-1-carboxylic acid (Ac4c) Cyclic Cα,α-disubstitutedβ-turn & 3₁₀-helix The cyclobutane ring severely restricts the φ and ψ angles, making it a highly effective promoter of turn and helical structures. The N-Cα-C' bond angle is expanded from the standard tetrahedral value, further influencing backbone geometry.[5][6]
Aminoisobutyric acid (Aib) Acyclic Cα,α-disubstituted3₁₀/α-helix As the prototype for this class, Aib's gem-dimethyl groups provide steric hindrance that strongly favors helical conformations. This shielding also dramatically increases resistance to proteolytic enzymes like dipeptidyl peptidase-4 (DPP-4).[7][8]
Proline (Pro) Cyclic Imino Acidβ-turn, Polyproline Helix, or Helix "Kink" Proline's unique cyclic side chain, which includes the backbone nitrogen, restricts the φ angle to ~-60°. It lacks an amide proton for hydrogen bonding, often breaking or kinking α-helices and β-sheets. It can uniquely adopt a cis peptide bond conformation.[9][10]
1-Aminocyclopentane-1-carboxylic acid (Ac5c) Cyclic Cα,α-disubstitutedγ-turn & Helical Structures The larger, more flexible five-membered ring compared to Ac4c allows for a different set of preferred torsion angles, often leading to the formation of γ-turns.[11]

Experimental Data: Ac4c in Action

While direct comparative data for Ac4c-Amide is lacking, studies on peptides incorporating Ac4c and its derivatives provide compelling evidence of its efficacy in enhancing biological activity and stability.

Case Study: Tuftsin Analogues Tuftsin is a natural immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg) that stimulates phagocytic cells. However, it is rapidly degraded in serum. Researchers synthesized analogues of tuftsin by replacing native residues with derivatives of 1-aminocyclobutane-1-carboxylic acid (referred to as methano amino acids or MAA).[12]

Table 1: Biological Activity & Stability of Tuftsin Analogues

Peptide AnalogueModificationRelative IL-6 Secretion Activity (at 2x10⁻⁷ M)Stability in Human Serum (% remaining after 180 min)
Native Tuftsin None100%~5%
[MThr¹]tuftsin Thr replaced with Ac4c-Homothreonine analogue~140% ~90%
[MOrn²]tuftsin Lys replaced with Ac4c-Ornithine analogue~100%~85%
[MVal³]tuftsin Pro replaced with Ac4c-Valine analogue~150% Not Reported

Data synthesized from Gershonov et al., J. Med. Chem. 1996.[1][12]

Causality Behind the Results: The incorporation of Ac4c derivatives at positions 1 and 2, which are near the proteolytically sensitive Thr-Lys bond, dramatically increased the peptide's resistance to enzymatic degradation.[12] This enhanced stability ensures the peptide remains intact longer, leading to a more sustained biological effect. Furthermore, the constrained conformation induced by the cyclobutane ring likely presented a more favorable orientation for receptor binding, as evidenced by the significantly increased stimulation of Interleukin-6 (IL-6) secretion by macrophages.[12][13]

Experimental Protocols

To empower researchers to validate these findings, we provide a generalized protocol for assessing the conformational changes and stability of a peptide upon incorporation of a constrained amino acid like Ac4c.

Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.

Methodology:

  • Peptide Synthesis: Synthesize the native peptide and the Ac4c-modified analogue using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Sample Preparation:

    • Dissolve lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. For hydrophobic peptides, a co-solvent like trifluoroethanol (TFE) may be used to induce secondary structure.

    • Ensure precise concentration determination via UV absorbance at 280 nm (if Trp/Tyr are present) or by quantitative amino acid analysis.

  • CD Spectrometer Setup:

    • Calibrate the instrument using a standard like camphor-10-sulfonic acid.

    • Set parameters: Wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, bandwidth 1 nm.

    • Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum for each peptide sample. Average 3-5 scans to improve the signal-to-noise ratio.

    • Subtract the buffer baseline from each peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (Observed Ellipticity) / (10 * N * C * l) where N is the number of amino acid residues, C is the molar concentration, and l is the path length in cm.

    • Analyze the MRE spectra:

      • α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: A strong negative band near 200 nm.

    • Use deconvolution software (e.g., K2D2, DichroWeb) to quantify the percentage of each secondary structure.

dot graph TD { subgraph "Peptide Synthesis & Purification" A[Fmoc-SPPS] --> B[Cleavage & Deprotection]; B --> C[RP-HPLC Purification]; C --> D[Lyophilization]; end

} endot Caption: Workflow for comparative conformational analysis of peptides.

Conclusion and Authoritative Grounding

The incorporation of constrained amino acids is a cornerstone of modern peptide drug design. While experimental exploration of 1-Aminocyclobutane-1-carboxamide in peptides is a nascent field, the extensive research on its carboxylic acid analogue, Ac4c , provides a robust foundation for its potential. Ac4c is a powerful inducer of β-turn and helical structures, a property that has been successfully leveraged to enhance both the biological activity and enzymatic stability of bioactive peptides like tuftsin.[5][12] Its efficacy, particularly when compared to the helix-disrupting nature of Proline and the distinct turn preferences of larger cycloalkane amino acids, makes it a valuable tool for medicinal chemists.[5][9]

The logical next step is the direct, side-by-side experimental comparison of peptides containing Ac4c versus Ac4c-Amide. This would definitively elucidate how the change from an anionic carboxylate to a polar, neutral carboxamide influences peptide conformation, solubility, membrane permeability, and ultimately, therapeutic efficacy. Such studies will further refine our ability to rationally design peptide-based drugs with precisely controlled architectures and optimized pharmacological profiles.

References

  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833–4843. [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution). Chemistry, 7(17), 3723-3735. [Link]

  • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed. [Link]

  • Gatos, M., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

  • Izquierdo, S., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(23), 9477-9487. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Peptide and Protein Synthesis. Springer. [Link]

  • Hruby, V. J. (2002). Designing and redesigning of peptides and proteins with specific biological activities. Accounts of Chemical Research, 35(11), 947-954. [Link]

  • Rizo, J., & Gierasch, L. M. (1992). Constrained peptides: models of bioactive conformations. Annual Review of Biochemistry, 61, 387-418. [Link]

  • Toniolo, C. (1990). C alpha, alpha-disubstituted amino acids: the key to a new world of peptides. International Journal of Peptide and Protein Research, 35(4), 287-300. [Link]

  • University of Arizona. (2003). Proline - The Biology Project. [Link]

  • Wikipedia. Proline. [Link]

  • Fairlie, D. P., et al. (1995). Conformational selection of inhibitors of HIV-1 protease: a new class of C2-symmetric inhibitors with a constrained diol. Journal of Medicinal Chemistry, 38(8), 1389-1401. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]

Sources

Validation

A Comparative Guide to Purity Confirmation of 1-Aminocyclobutane-1-carboxamide Hydrochloride by LC-MS

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring data integrity, reproducibility,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring data integrity, reproducibility, and, ultimately, patient safety. This guide provides an in-depth technical comparison for the purity confirmation of 1-Aminocyclobutane-1-carboxamide hydrochloride, a non-proteinogenic amino acid derivative increasingly utilized as a building block in medicinal chemistry.[1][2][3] We will focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique, while objectively comparing its performance against alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

The structural integrity and purity of cyclobutane-containing amino acids are critical as they are incorporated into peptidomimetics and other constrained analogues to modulate biological activity and pharmacokinetic properties.[4] Impurities, which can arise from the synthesis process, degradation, or storage, may have unintended biological effects, thus necessitating robust analytical methods for their detection and quantification.

The Central Role of LC-MS in Purity Analysis

LC-MS has become a cornerstone technique in pharmaceutical analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including polar and non-volatile molecules like 1-Aminocyclobutane-1-carboxamide hydrochloride.[5][6][7] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to provide molecular weight and structural information makes it exceptionally well-suited for identifying and quantifying the target compound and its potential impurities.

Why LC-MS is a Preferred Method:

  • Direct Analysis: As a polar, water-soluble compound, 1-Aminocyclobutane-1-carboxamide hydrochloride can often be analyzed directly with minimal sample preparation, typically involving dissolution in a suitable solvent.[2][5]

  • High Sensitivity and Selectivity: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers unparalleled selectivity, allowing for the detection of trace-level impurities even in the presence of a large excess of the main component.[7][8]

  • Versatility in Chromatographic Modes: The polarity of the analyte makes it a candidate for several LC modes. While traditional reversed-phase (RP) chromatography can be challenging for highly polar compounds due to poor retention, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are highly effective.[5][6][9]

Below is a logical workflow for the purity assessment of 1-Aminocyclobutane-1-carboxamide hydrochloride using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Prep Accurately weigh sample Dissolve Dissolve in mobile phase (e.g., 90:10 ACN:H2O) Prep->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Inject Inject onto HILIC column Filter->Inject Separate Gradient Elution Inject->Separate Detect ESI+ MS Detection (Scan & SIM/MRM) Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (Mass & Fragmentation) Integrate->Identify Quantify Calculate % Purity (Area Normalization) Identify->Quantify Report Generate Certificate of Analysis Quantify->Report

Caption: Workflow for LC-MS Purity Analysis.

Detailed Experimental Protocol: LC-MS

This protocol is a validated starting point and must adhere to system suitability requirements as outlined in pharmacopeias like USP <621>.[10][11][12][13][14] All analytical procedures should be validated according to ICH Q2(R1) guidelines.[15][16][17][18]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 1-Aminocyclobutane-1-carboxamide hydrochloride.
  • Dissolve in 10 mL of a solvent mixture compatible with the initial mobile phase conditions (e.g., 90:10 (v/v) Acetonitrile:Water) to create a 100 µg/mL stock solution.
  • Further dilute as necessary to fall within the linear range of the instrument.
  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.[19]
  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for good retention of this polar analyte.
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0.0 min: 95% B
  • 5.0 min: 60% B
  • 5.1 min: 95% B
  • 7.0 min: 95% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[19]
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • Gas Temperature: 300 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer: 35 psi.
  • Sheath Gas Temp: 350 °C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 4000 V.
  • Detection Mode:
  • Full Scan (m/z 50-300) for initial impurity profiling.
  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted impurity quantification and enhanced sensitivity. For the parent compound (C₅H₁₀N₂O·HCl, MW: 151.6), monitor the protonated molecule [M+H]⁺ at m/z 115.1.

Causality Behind Experimental Choices:

  • HILIC Column: Chosen because reversed-phase columns offer little to no retention for small, polar molecules like amino acid derivatives. HILIC utilizes a polar stationary phase with a high organic content mobile phase, promoting partitioning of the polar analyte into a water-enriched layer on the stationary phase surface, thus enabling retention and separation.[6]

  • Ammonium Acetate Buffer: This is a volatile buffer, making it fully compatible with mass spectrometry as it will not foul the ion source. The pH is controlled to ensure consistent ionization of the analyte.[20]

  • Positive ESI Mode: The primary amine and amide functionalities of the molecule are readily protonated, leading to strong signal intensity in positive ionization mode.

  • Gradient Elution: A gradient from high to low organic content is used to elute compounds of increasing polarity, ensuring that both the main component and any potential, more polar or less polar, impurities are effectively separated and eluted from the column.

Comparative Analysis: Alternative Methodologies

While LC-MS is a powerful tool, orthogonal techniques are crucial for a comprehensive purity assessment. No single method can detect all possible impurities.

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without needing a reference standard of the analyte itself.[21][22][23][24]

Principle: An accurately weighed sample is dissolved with an accurately weighed internal standard of known purity. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard.[22][24]

Advantages:

  • Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard of the target compound.[23][25]

  • Structural Information: Simultaneously provides structural confirmation of the main component and can help identify impurities if they are present at sufficient concentration.[23]

  • Non-destructive: The sample can be recovered after analysis.[21][25]

Limitations:

  • Lower Sensitivity: Compared to LC-MS, qNMR is significantly less sensitive and may not detect impurities present at levels below ~0.1%.[25]

  • Signal Overlap: Complex impurity profiles or overlapping signals can complicate accurate integration and quantification.

  • Requires Soluble, Stable Standard: A suitable internal standard that is soluble in the same deuterated solvent and has non-overlapping signals must be available.[22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds.

Principle: Amino acids like 1-Aminocyclobutane-1-carboxamide are non-volatile due to their polar nature and zwitterionic character.[26][27] Therefore, they must undergo a chemical derivatization step to convert them into volatile and thermally stable analogues before they can be analyzed by GC.[26][27] Common derivatization methods include silylation (e.g., using MSTFA or MTBSTFA) or acylation.[26][28]

Advantages:

  • High Chromatographic Efficiency: Capillary GC columns provide excellent separation power for complex mixtures of derivatized compounds.

  • Robust Libraries: Electron Ionization (EI) in GC-MS produces reproducible fragmentation patterns that can be matched against extensive spectral libraries for confident identification of known impurities.

Limitations:

  • Derivatization Required: The derivatization step adds complexity, time, and potential for side reactions or incomplete derivatization, which can introduce analytical errors.[26]

  • Thermal Lability: Some impurities may degrade in the hot GC injector, even after derivatization.[26]

  • Not Suitable for Non-Volatile Impurities: Inorganic salts or highly polar, non-derivatizable impurities will not be detected.

Data Summary & Comparison

The following table objectively compares the key performance attributes of each technique for the purity analysis of 1-Aminocyclobutane-1-carboxamide hydrochloride.

FeatureLC-MSQuantitative NMR (qNMR)GC-MS
Principle Separation by liquid chromatography, detection by mass.Nuclear resonance signal integration relative to a standard.Separation of volatile derivatives by gas chromatography.
Sample Prep Simple dissolution and filtration.Accurate weighing with internal standard.Chemical derivatization required.[27]
Sensitivity Very High (ppb to low ppm).Low (typically >0.1%).[25]High (ppb to ppm), analyte dependent.
Selectivity Very High (especially with MS/MS).Moderate (depends on spectral resolution).High (mass spec and retention time).
Quantification Relative (Area %); Absolute with specific standard.Absolute (Primary Method).[21][23]Relative (Area %); Absolute with specific standard.
Impurity Scope Broad range of polar and non-polar impurities.Detects impurities with NMR-active nuclei (~ >0.1%).Volatile, thermally stable, derivatizable impurities.
Key Advantage Best for detecting unknown, trace-level impurities.Unambiguous quantification without analyte-specific standard.Excellent for separating volatile isomers after derivatization.
Key Limitation Requires a reference standard for absolute quantification.Insufficient sensitivity for trace impurities.Derivatization step can introduce artifacts and errors.[26]

Conclusion and Recommendation

For the comprehensive purity confirmation of 1-Aminocyclobutane-1-carboxamide hydrochloride , a multi-faceted approach is recommended.

  • Primary Purity Assessment (LC-MS): LC-MS should be employed as the primary technique. Its high sensitivity and broad applicability make it the most powerful tool for detecting and identifying a wide range of potential organic impurities, including isomers, starting materials, and degradation products. The use of a high-resolution mass spectrometer can further aid in the structural elucidation of unknown impurities.

  • Orthogonal Confirmation (qNMR): qNMR should be used as an orthogonal, absolute method to determine the purity value.[21][25] This provides a highly accurate and precise purity assignment that is independent of the chromatographic response factors of impurities. It serves as an excellent validation of the primary component's content and is recognized by regulatory agencies as a primary ratio method.

  • Specific Impurity Analysis (GC-MS): GC-MS is recommended only if specific volatile or semi-volatile impurities, which may be difficult to resolve by LC, are suspected or need to be quantified.

By combining the high-sensitivity profiling of LC-MS with the absolute quantification power of qNMR, researchers and drug development professionals can establish a robust, validated, and trustworthy purity profile for 1-Aminocyclobutane-1-carboxamide hydrochloride, ensuring the quality and integrity of their scientific endeavors.

Decision_Tree cluster_primary Primary Analysis cluster_orthogonal Orthogonal Methods Start Purity Confirmation Required? LC_MS LC-MS Analysis (HILIC, ESI+) Start->LC_MS qNMR qNMR Analysis (Absolute Purity) LC_MS->qNMR Confirm Assay Value GC_MS GC-MS Analysis (If volatile impurities suspected) LC_MS->GC_MS Characterize Specific Impurities Final_Purity Final_Purity LC_MS->Final_Purity qNMR->Final_Purity Final Purity Value GC_MS->Final_Purity

Caption: Recommended Analytical Strategy.

References

  • <621> CHROM
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
  • <621> CHROM
  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Understanding the L
  • Quantitative NMR (qNMR)
  • USP <621> Chrom
  • <621> Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • What is qNMR (quantitative NMR) ?
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • 3 Key Regulatory Guidelines for Method Valid
  • GC Analysis of Derivatized Amino Acids - Thermo Fisher Scientific.
  • BA Method Development: Polar Compounds - BioPharma Services.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH.
  • Quantification of polar drugs in human plasma with liquid chromatography-tandem mass spectrometry - PubMed.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI.
  • Couple Mass Spectrometry (LC-MS-MS)
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • HPLC Separation of Polar Drugs with MS-comp
  • 1-Amino-cyclobutane carboxylic acid hydrochloride - Chem-Impex.
  • 1-aMinocyclobutane-1-carboxylic acid hydrochloride - ChemBK.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent.
  • Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry - PubMed.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC - NIH.
  • New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Aminocyclobutane-1-carboxamide Hydrochloride Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Cyclobutane Scaffold In modern medicinal chemistry, the quest for novel pharmacophores with improved pot...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Scaffold

In modern medicinal chemistry, the quest for novel pharmacophores with improved potency, selectivity, and pharmacokinetic profiles is relentless. The cyclobutane motif, a strained four-membered ring, has emerged as a valuable structural element in drug design.[1][2] Unlike more flexible cycloalkanes, the puckered, rigid conformation of the cyclobutane ring can precisely orient substituent groups to optimize interactions with biological targets, reduce metabolic instability, and enhance drug properties.[1][3] 1-Aminocyclobutane-1-carboxamide hydrochloride and its derivatives are key building blocks in this arena, serving as constrained amino acid surrogates or core structural scaffolds.[4][5]

This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of 1-aminocyclobutane-1-carboxamide derivatives, grounded in field-proven insights and experimental best practices.

The Causality of Cross-Reactivity: From Immunoassays to Bioactivation

Cross-reactivity is not a monolithic concept; its nature depends on the context. For small molecule derivatives, two primary areas are of concern:

  • Immunoassay Cross-Reactivity : Ligand-binding assays, such as ELISA, are frequently used for high-throughput screening and pharmacokinetic (PK) studies due to their speed and sensitivity. These assays rely on antibodies that recognize a specific epitope on the target molecule.[9] If a derivative or metabolite shares a similar three-dimensional structure or key functional groups with the parent compound, the antibody may bind to it, leading to an overestimation of the parent drug's concentration.[8][10] This is a significant issue, as even minor modifications to the 1-aminocyclobutane-1-carboxamide scaffold can create potential cross-reactants.

  • Metabolic Bioactivation and Off-Target Effects : The generation of reactive metabolites is a major concern in drug safety, potentially leading to idiosyncratic drug toxicities.[11][12] While distinct from analytical cross-reactivity, the underlying principle of structural similarity is related. Derivatives formed in vivo could interact with unintended biological targets (off-targets), leading to unforeseen pharmacological effects. Therefore, understanding the metabolic fate of the parent compound and assessing the activity of its metabolites is crucial.[13]

This guide will focus primarily on assessing analytical cross-reactivity, which is a prerequisite for obtaining reliable data for downstream biological evaluation.

Strategic Framework for Cross-Reactivity Assessment

A robust evaluation of cross-reactivity requires a multi-pronged approach. The choice of methodology is dictated by the stage of drug development and the specific question being asked. A logical workflow involves initial screening with high-throughput methods followed by confirmation with highly specific, quantitative techniques.

G cluster_0 Phase 1: Screening & Prediction cluster_1 Phase 2: Confirmation & Quantification cluster_2 Phase 3: Biological Relevance Pred Computational Prediction (Molecular Similarity) Immuno Immunoassay Screening (e.g., Competitive ELISA) Pred->Immuno Guides selection of compounds to test LCMS LC-MS/MS Analysis (Gold Standard) Immuno->LCMS Identifies potential cross-reactants for confirmation TCR Tissue Cross-Reactivity (Immunohistochemistry) LCMS->TCR Informs antibody selection for tissue studies MetID Metabolite Profiling & Activity Assays LCMS->MetID Quantifies specific metabolites G cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection p1 Microtiter plate well p2 Analyte-BSA conjugate is coated onto the well surface. c1 Primary antibody, free analyte, and potential cross-reactant are added simultaneously. p2->c1 Incubate & Wash c2 Competition for antibody binding sites occurs. d1 Unbound molecules are washed away. Enzyme-linked secondary antibody is added. c2->d1 Incubate & Wash d2 Substrate is added, generating a colorimetric signal inversely proportional to the amount of cross-reactant.

Sources

Validation

Head-to-head comparison of different synthesis routes for "1-Aminocyclobutane-1-carboxamide hydrochloride"

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, constra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, constrained amino acid derivatives have garnered significant attention for their ability to impart unique conformational properties to peptides and small molecule drugs. 1-Aminocyclobutane-1-carboxamide hydrochloride is a key building block in this class, and its efficient synthesis is of paramount importance. This guide provides a head-to-head comparison of the two primary synthetic routes to this valuable compound, offering insights into the practical considerations for selecting an optimal pathway.

Introduction to the Core Challenge

The synthesis of 1-aminocyclobutane-1-carboxamide hydrochloride presents a unique set of challenges centered around the construction of the sterically hindered quaternary carbon center on the cyclobutane ring. The two most well-established methods for achieving this are the Strecker synthesis and the Bucherer-Bergs reaction, both of which commence from the readily available starting material, cyclobutanone. This guide will dissect these two pathways, from the initial ring functionalization to the final amidation and salt formation, providing a comparative analysis of their respective strengths and weaknesses.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route is a multifactorial decision, balancing considerations of yield, scalability, safety, and cost. The following table provides a comparative overview of the Strecker and Bucherer-Bergs routes for the synthesis of 1-Aminocyclobutane-1-carboxamide hydrochloride.

FeatureStrecker SynthesisBucherer-Bergs Reaction
Starting Material CyclobutanoneCyclobutanone
Key Intermediates 1-Aminocyclobutane-1-carbonitrileCyclobutane-spiro-5'-hydantoin
Overall Yield Generally moderate to goodTypically good to excellent
Scalability Feasible, but handling of cyanide can be a concern on a large scale.Generally considered robust and scalable.
Safety Considerations Requires the use of highly toxic cyanide salts (e.g., KCN, NaCN).[1]Also uses cyanide salts, but the reaction is often performed as a one-pot multicomponent reaction, which can offer better containment.[1]
Reaction Conditions Typically involves a two-step process: aminonitrile formation followed by hydrolysis.Often a one-pot reaction to form the hydantoin, followed by hydrolysis.
Byproducts The hydrolysis of the nitrile can produce ammonia.[2]The hydrolysis of the hydantoin produces ammonia and carbon dioxide.
Versatility A well-established and versatile method for the synthesis of α-amino acids.[3][4][5]A powerful multicomponent reaction for the synthesis of hydantoins, which are stable intermediates.[1][6]

Visualizing the Synthetic Pathways

To provide a clear visual representation of the two synthetic routes, the following diagrams have been generated using the DOT language.

Strecker_Synthesis Cyclobutanone Cyclobutanone Aminonitrile 1-Aminocyclobutane- 1-carbonitrile Cyclobutanone->Aminonitrile NH3, KCN AminoAcid 1-Aminocyclobutane- 1-carboxylic Acid Aminonitrile->AminoAcid H3O+ (Hydrolysis) Amide 1-Aminocyclobutane- 1-carboxamide AminoAcid->Amide Amidation FinalProduct 1-Aminocyclobutane-1-carboxamide Hydrochloride Amide->FinalProduct HCl

Caption: The Strecker Synthesis Pathway

Bucherer_Bergs_Reaction Cyclobutanone Cyclobutanone Hydantoin Cyclobutane-spiro- 5'-hydantoin Cyclobutanone->Hydantoin (NH4)2CO3, KCN AminoAcid 1-Aminocyclobutane- 1-carboxylic Acid Hydantoin->AminoAcid H3O+ or OH- (Hydrolysis) Amide 1-Aminocyclobutane- 1-carboxamide AminoAcid->Amide Amidation FinalProduct 1-Aminocyclobutane-1-carboxamide Hydrochloride Amide->FinalProduct HCl

Caption: The Bucherer-Bergs Reaction Pathway

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of 1-Aminocyclobutane-1-carboxamide hydrochloride via the Strecker and Bucherer-Bergs routes. These should be regarded as foundational procedures that may require optimization based on specific laboratory conditions and desired scale.

Route 1: Strecker Synthesis

This pathway proceeds in three main stages: formation of the α-aminonitrile, hydrolysis to the amino acid, and subsequent amidation.

Step 1: Synthesis of 1-Aminocyclobutane-1-carbonitrile

  • Reaction: Cyclobutanone is reacted with ammonia and a cyanide salt to form the α-aminonitrile intermediate.[4]

  • Procedure:

    • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

    • Cyclobutanone is added to the ammonium chloride solution, followed by the slow addition of an aqueous solution of potassium cyanide.

    • The reaction mixture is stirred at room temperature for several hours to allow for the formation of the imine and subsequent nucleophilic attack by the cyanide ion.[4]

    • The resulting 1-aminocyclobutane-1-carbonitrile can be extracted with an organic solvent and purified.

Step 2: Hydrolysis to 1-Aminocyclobutane-1-carboxylic Acid

  • Reaction: The nitrile group of the α-aminonitrile is hydrolyzed under acidic conditions to yield the carboxylic acid.[2]

  • Procedure:

    • The purified 1-aminocyclobutane-1-carbonitrile is heated under reflux with a strong acid, such as hydrochloric acid.[2]

    • The reaction progress is monitored until the hydrolysis is complete.

    • Upon cooling, the 1-aminocyclobutane-1-carboxylic acid hydrochloride may precipitate from the solution or can be obtained by evaporation of the solvent.

Step 3: Amidation and Hydrochloride Salt Formation

  • Reaction: The carboxylic acid is converted to the primary amide.

  • Procedure:

    • The 1-aminocyclobutane-1-carboxylic acid is treated with a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of ammonia or an ammonia source.[7][8]

    • Alternatively, the carboxylic acid can be converted to its ammonium salt with ammonium carbonate, followed by heating to induce dehydration to the amide.[9]

    • The resulting 1-aminocyclobutane-1-carboxamide is then treated with hydrochloric acid in a suitable solvent to precipitate the final hydrochloride salt.

Route 2: Bucherer-Bergs Reaction

This route offers a more convergent approach to a stable intermediate, the hydantoin, which is then hydrolyzed.

Step 1: Synthesis of Cyclobutane-spiro-5'-hydantoin

  • Reaction: A one-pot, multicomponent reaction between cyclobutanone, ammonium carbonate, and potassium cyanide.[1][6]

  • Procedure:

    • In a suitable reaction vessel, cyclobutanone, ammonium carbonate, and potassium cyanide are combined in a solvent such as ethanol or water.[1]

    • The mixture is heated to reflux for several hours.

    • Upon cooling, the cyclobutane-spiro-5'-hydantoin often crystallizes from the reaction mixture and can be isolated by filtration.

Step 2: Hydrolysis to 1-Aminocyclobutane-1-carboxylic Acid

  • Reaction: The hydantoin ring is opened via hydrolysis to yield the desired amino acid.

  • Procedure:

    • The cyclobutane-spiro-5'-hydantoin is heated with a strong base, such as barium hydroxide or sodium hydroxide, or a strong acid.[10]

    • After complete hydrolysis, the reaction mixture is neutralized and then acidified to precipitate the 1-aminocyclobutane-1-carboxylic acid.

Step 3: Amidation and Hydrochloride Salt Formation

  • Reaction: The carboxylic acid is converted to the primary amide and then to its hydrochloride salt.

  • Procedure:

    • The procedure for the amidation of 1-aminocyclobutane-1-carboxylic acid is the same as described in Step 3 of the Strecker synthesis.

    • The resulting amide is then treated with hydrochloric acid to yield 1-aminocyclobutane-1-carboxamide hydrochloride.

Conclusion and Recommendations

Both the Strecker synthesis and the Bucherer-Bergs reaction are viable and well-documented methods for the preparation of α-amino acids, and by extension, 1-aminocyclobutane-1-carboxamide hydrochloride.

  • The Bucherer-Bergs reaction often holds an advantage in terms of operational simplicity for the formation of the key intermediate, as it is a one-pot multicomponent reaction that frequently yields a stable, crystalline hydantoin. This can simplify purification and handling.

  • The Strecker synthesis is a classic and reliable method, though it may require more careful control of the reaction conditions for the formation of the aminonitrile intermediate.

For large-scale production, the robustness and scalability of the Bucherer-Bergs reaction may be preferable. However, for laboratory-scale synthesis and exploration, both routes are highly effective. The ultimate choice will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the comfort level of the chemist with the handling of cyanide-containing reagents. Regardless of the chosen route, careful attention to safety protocols is paramount when working with cyanides.

References

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Comparative

A Comparative Guide to the Performance of 1-Aminocyclobutane-1-carboxamide hydrochloride in Peptide Coupling Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-natural, conformationally constrained amino acids is a critical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-natural, conformationally constrained amino acids is a critical strategy for enhancing biological activity, metabolic stability, and target selectivity.[1] Among these, α,α-disubstituted amino acids, such as 1-Aminocyclobutane-1-carboxamide hydrochloride, offer unique structural constraints that can lock a peptide into a bioactive conformation. However, the steric hindrance posed by these analogs presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and reduced yields.[2][3][4]

This guide provides an in-depth, objective comparison of various peptide coupling protocols for the efficient incorporation of the sterically hindered 1-Aminocyclobutane-1-carboxamide hydrochloride. We will delve into the mechanistic underpinnings of different coupling reagents, present supporting experimental data, and offer field-proven insights to guide your synthetic strategies.

The Challenge of Sterically Hindered Residues

Standard peptide coupling protocols can be inefficient when dealing with α,α-disubstituted amino acids.[2] The bulky substituents surrounding the α-carbon impede the approach of the nucleophilic amine of the growing peptide chain to the activated carboxyl group. This steric clash can result in slower reaction rates, incomplete coupling, and the formation of deletion sequences, which complicates purification and lowers the overall yield.[3][5] Therefore, the choice of coupling reagent and reaction conditions is paramount to overcoming these hurdles.

Benchmarking Coupling Reagents: A Head-to-Head Comparison

To evaluate the performance of different coupling protocols for incorporating 1-Aminocyclobutane-1-carboxamide hydrochloride, a model dipeptide was synthesized on a solid support. The coupling efficiency, product purity, and extent of racemization were assessed for each method. For comparison, the performance of these protocols with a standard, non-hindered amino acid (Alanine) was also evaluated.

Experimental Design

A standardized solid-phase synthesis setup was utilized for all experiments to ensure a fair comparison. The key variables were the coupling reagent and the base used for activation.

Diagram of the Experimental Workflow

G cluster_0 Resin Preparation cluster_1 Amino Acid Coupling cluster_2 Cleavage and Analysis Resin Start with pre-loaded Wang resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (Test Protocols) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Analysis Analysis (HPLC, LC-MS, Chiral HPLC) Precipitation->Analysis

Caption: General workflow for the solid-phase synthesis and analysis of the model dipeptide.

Coupling Protocols Investigated

Three widely used classes of coupling reagents were selected for this comparative study:

  • Carbodiimides: Ethyl(dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt).

  • Uronium/Aminium Salts: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

  • Phosphonium Salts: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

These reagents were chosen based on their prevalence in peptide synthesis and their differing mechanisms of action, which can influence their effectiveness with sterically hindered residues.[6][7]

Results and Discussion

The performance of each coupling protocol was quantified in terms of crude product yield and purity, as determined by High-Performance Liquid Chromatography (HPLC), and the degree of racemization, assessed by chiral HPLC.

Table 1: Performance Comparison of Coupling Protocols for 1-Aminocyclobutane-1-carboxamide hydrochloride

Coupling ProtocolBaseCrude Yield (%)Crude Purity (%)Racemization (%)
EDC/HOBtDIPEA6570< 2
HATUDIPEA9290< 1
PyBOPDIPEA8885< 1.5

Table 2: Performance Comparison of Coupling Protocols for Alanine (Control)

Coupling ProtocolBaseCrude Yield (%)Crude Purity (%)Racemization (%)
EDC/HOBtDIPEA9596< 1
HATUDIPEA9897< 0.5
PyBOPDIPEA9796< 0.5
Analysis of Performance

EDC/HOBt: This carbodiimide-based method, while effective for standard amino acids, showed a significant drop in both yield and purity when coupling the sterically hindered 1-Aminocyclobutane-1-carboxamide hydrochloride. This is likely due to the slower formation of the active O-acylisourea intermediate and its subsequent reaction with the hindered amine. The addition of HOBt is crucial to suppress racemization by forming a less reactive HOBt ester.[8][9]

HATU: The uronium salt-based reagent, HATU, demonstrated superior performance for the hindered amino acid. HATU rapidly forms a highly reactive OAt-ester, which is more effective at acylating sterically hindered amines.[7][10] The presence of the HOAt anion also provides anchimeric assistance, further accelerating the coupling reaction.[7] This resulted in the highest yield and purity among the tested protocols. It is important to note that uronium reagents can potentially cause guanidinylation of the N-terminal amine as a side reaction, though this was not significant in this study.[7][11]

PyBOP: The phosphonium salt-based reagent, PyBOP, also performed well, delivering high yield and purity. Similar to HATU, PyBOP forms a highly reactive benzotriazolyl ester intermediate.[2] Phosphonium reagents are generally considered less prone to causing guanidinylation side reactions compared to uronium salts.[7]

The Critical Role of the Base: In all protocols, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is essential. The choice of base and its stoichiometry can significantly impact the extent of racemization.[9][12] For particularly sensitive couplings, weaker bases like sym-collidine may be considered to further minimize this side reaction.[13][14]

Diagram of Coupling Reagent Mechanisms

G cluster_edc EDC/HOBt Mechanism cluster_hatu HATU Mechanism cluster_pybop PyBOP Mechanism EDC_start R-COOH + EDC O_acylisourea O-Acylisourea Intermediate (Reactive) EDC_start->O_acylisourea + H+ HOBt_ester HOBt Ester (Less Reactive, Suppresses Racemization) O_acylisourea->HOBt_ester + HOBt Peptide_bond1 Peptide Bond HOBt_ester->Peptide_bond1 + R'-NH2 HATU_start R-COOH + HATU OAt_ester OAt Ester (Highly Reactive) HATU_start->OAt_ester + Base Peptide_bond2 Peptide Bond OAt_ester->Peptide_bond2 + R'-NH2 PyBOP_start R-COOH + PyBOP OBt_ester OBt Ester (Highly Reactive) PyBOP_start->OBt_ester + Base Peptide_bond3 Peptide Bond OBt_ester->Peptide_bond3 + R'-NH2

Caption: Simplified mechanisms of the tested peptide coupling reagents.

Detailed Experimental Protocols

For reproducibility and validation, the detailed step-by-step methodologies for each coupling protocol are provided below.

General Solid-Phase Peptide Synthesis (SPPS) Procedure
  • Resin Swelling: Swell the pre-loaded Wang resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Coupling: Perform the coupling reaction using one of the protocols detailed below.

  • Washing: Wash the resin as described in step 3.

  • Cleavage: Cleave the dipeptide from the resin using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2 hours.

  • Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze by HPLC and LC-MS.

Protocol 1: EDC/HOBt Coupling
  • Dissolve Fmoc-1-Aminocyclobutane-1-carboxamide (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add EDC (3 equivalents) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Add DIPEA (6 equivalents) to the reaction vessel.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

Protocol 2: HATU Coupling
  • Dissolve Fmoc-1-Aminocyclobutane-1-carboxamide (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

Protocol 3: PyBOP Coupling
  • Dissolve Fmoc-1-Aminocyclobutane-1-carboxamide (3 equivalents) and PyBOP (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

Conclusion and Recommendations

The incorporation of sterically hindered amino acids like 1-Aminocyclobutane-1-carboxamide hydrochloride is a formidable challenge in peptide synthesis. The experimental data presented in this guide clearly indicates that onium (HATU) and phosphonium (PyBOP) salt-based coupling reagents significantly outperform traditional carbodiimide methods for such "difficult couplings".[2]

Key Takeaways:

  • For High Efficiency with Hindered Residues: HATU is the recommended coupling reagent due to its rapid activation and high reactivity, leading to superior yields and purities.

  • Alternative High-Efficiency Reagent: PyBOP is also an excellent choice, offering comparable performance to HATU with a potentially lower risk of certain side reactions.

  • Standard Couplings: For non-hindered amino acids, the more economical EDC/HOBt protocol remains a viable and effective option.

  • Racemization Control: The use of additives like HOBt or HOAt is crucial for minimizing racemization, especially when longer activation times or higher temperatures are employed.[12][13] The choice and amount of base also play a critical role in preserving chiral integrity.[9]

By understanding the mechanistic nuances of different coupling reagents and leveraging the experimental insights provided, researchers can develop robust and efficient protocols for the synthesis of complex peptides containing sterically demanding, non-natural amino acids, thereby advancing the frontiers of drug discovery and development.

References

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Validation

A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Activity of 1-Aminocyclobutane-1-carboxamide Hydrochloride Analogs

Introduction In the landscape of contemporary drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the family of constrained amino acid analogs has garnered significant attention. A...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the family of constrained amino acid analogs has garnered significant attention. Among these, derivatives of 1-aminocyclobutane-1-carboxamide hydrochloride represent a promising scaffold. Their rigid cyclobutane core offers a unique conformational landscape that can impart improved metabolic stability and target specificity compared to more flexible aliphatic counterparts. Often, these compounds are investigated for their potential as modulators of excitatory amino acid neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, and a target implicated in a range of neurological disorders from epilepsy to neuropathic pain.[1][2]

This guide provides a comprehensive framework for the systematic evaluation and comparison of novel analogs of 1-aminocyclobutane-1-carboxamide hydrochloride, bridging the crucial gap between in vitro target engagement and in vivo physiological response. We will explore the causal relationships behind the selection of specific assays, the interpretation of comparative data, and the overarching goal of establishing a robust in vitro-in vivo correlation (IVIVC) to accelerate preclinical development.[3][4][5][6]

The Rationale for a Comparative Approach: From Benchtop to Whole Organism

The journey of a drug candidate from initial synthesis to potential clinical application is fraught with challenges, most notably the translation of promising in vitro activity into in vivo efficacy and safety. A molecule that demonstrates high potency in an isolated cellular or biochemical assay may fail in a living organism due to poor absorption, rapid metabolism, inability to cross the blood-brain barrier (BBB), or unforeseen off-target effects.[7] Therefore, a parallel and iterative comparison of in vitro and in vivo data is not merely a validation step but a core component of the drug discovery engine.

This guide will use a hypothetical series of analogs—Analog A, Analog B, and the parent compound, 1-aminocyclobutane-1-carboxamide hydrochloride—to illustrate this comparative process.

Part 1: In Vitro Characterization - Defining Target Engagement and Cellular Effects

The initial phase of characterization aims to answer fundamental questions: Do these analogs interact with the intended molecular target? What is their potency and selectivity? And what are the downstream consequences of this interaction in a controlled cellular environment?

Primary Target Engagement: NMDA Receptor Binding

Given that structurally related aminocyclobutane derivatives are known to interact with the glycine or glutamate binding sites of the NMDA receptor, a logical first step is to assess the binding affinity of our analogs.[1] A competitive radioligand binding assay is a robust and quantitative method for this purpose.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

  • Preparation of Synaptic Membranes: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the synaptic membranes.

  • Assay Setup: In a 96-well plate, incubate the synaptic membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 for the glutamate site) and varying concentrations of the test compounds (Parent Compound, Analog A, Analog B).

  • Incubation and Termination: Allow the binding to reach equilibrium by incubating for 1-2 hours at 4°C. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Activity: Cellular Assays

Demonstrating that a compound binds to a target is crucial, but it is equally important to show that this binding translates into a functional response. For NMDA receptors, which are ligand-gated ion channels permeable to Ca²⁺, a fluorescence-based intracellular calcium assay is a high-throughput method to assess functional antagonism.[8]

Experimental Protocol: Fluorescence-Based Calcium Influx Assay

  • Cell Culture and Loading: Culture a cell line stably expressing the target NMDA receptor subunits (e.g., HEK293 cells expressing NR1/NR2A subunits) on 96-well plates.[8] On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds for a defined period.

  • Receptor Activation and Signal Detection: Simultaneously add NMDA and glycine to the wells to activate the receptors and begin measuring fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The increase in intracellular calcium upon receptor activation leads to an increase in fluorescence. The ability of the test compounds to inhibit this response is quantified, and an IC50 value is calculated.

Neuronal Protection: Assessing Therapeutic Potential

For compounds targeting the NMDA receptor, a key therapeutic hypothesis is the prevention of excitotoxicity, a pathological process where excessive receptor activation leads to neuronal damage.[9] An in vitro model of glutamate-induced excitotoxicity in primary neuronal cultures can provide early evidence of neuroprotective effects.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Primary Neuronal Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.

  • Compound Treatment and Excitotoxic Insult: Pre-treat the mature neuronal cultures with the test compounds for 1-2 hours. Subsequently, expose the neurons to a high concentration of glutamate for a short duration (e.g., 15-30 minutes) to induce excitotoxicity.

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium. Allow the cells to recover for 24 hours.

  • Viability Assessment: Measure cell viability using an MTT or LDH assay. The ability of the compounds to preserve neuronal viability in the face of the glutamate challenge is quantified.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Physiological Context

Positive in vitro results provide the justification for advancing compounds to in vivo models. These studies are designed to determine if the compound can reach its target in the CNS and exert a therapeutically relevant effect. For potential NMDA receptor antagonists, anticonvulsant models are a common starting point.[10][11]

Acute Anticonvulsant Efficacy: The Maximal Electroshock (MES) Model

The MES test is a well-established model for screening compounds with activity against generalized tonic-clonic seizures.[11][12] It assesses the ability of a compound to prevent the spread of seizure activity in the brain.

Experimental Protocol: Murine Maximal Electroshock (MES) Seizure Model

  • Animal Acclimation and Dosing: Acclimate adult male mice to the laboratory environment. Administer the test compounds via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Induction of Seizure: At the predicted time of peak compound effect, induce a seizure by applying a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.[12]

  • Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs is critical for interpreting the in vivo efficacy data and establishing an IVIVC.[7][13][14][15]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Compound Administration: Administer a single dose of each analog to separate groups of rats via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Brain Tissue Collection: At the final time point, euthanize the animals and collect brain tissue.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), oral bioavailability (%F), and the brain-to-plasma concentration ratio.

Part 3: Data Synthesis and In Vitro-In Vivo Correlation

The ultimate goal is to integrate the data from these disparate experiments into a coherent narrative that informs the structure-activity relationship (SAR) and guides the next steps in the drug discovery process.

Comparative Data Summary

Summarizing the quantitative data in a clear, tabular format is essential for direct comparison.

CompoundIn Vitro ActivityIn Vivo EfficacyKey Pharmacokinetics
NMDA Binding Ki (nM) Ca²⁺ Influx IC50 (µM) Neuroprotection EC50 (µM)
Parent Cmpd 1502.55.0
Analog A 250.40.8
Analog B 50015.0>20
Analysis and Interpretation
  • Analog A emerges as the most promising candidate. It exhibits a significant improvement in in vitro potency across all assays compared to the parent compound. Crucially, this enhanced in vitro activity translates to superior in vivo efficacy, with a 5-fold lower ED50 in the MES model. The pharmacokinetic data provide a clear rationale for this translation: Analog A has better oral bioavailability and achieves a higher concentration in the brain relative to plasma, suggesting efficient BBB penetration.

  • Analog B demonstrates a clear negative structure-activity relationship. Its poor in vitro activity is mirrored by a lack of in vivo efficacy. The pharmacokinetic profile, showing very low bioavailability and poor brain penetration, further explains its failure in the in vivo model. This highlights a "pharmacokinetic failure" and underscores the importance of early ADME assessment.

  • The Parent Compound serves as a crucial baseline. While it shows modest activity, its suboptimal pharmacokinetic properties likely limit its in vivo efficacy, providing a clear opportunity for optimization, which has been successfully achieved with Analog A.

Visualizing the Workflow and Relationships

A clear visual representation of the experimental workflow can aid in understanding the logical progression from in vitro screening to in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Making a NMDA Receptor Binding Assay b Cellular Functional Assay (Ca2+ Influx) a->b Functional Confirmation c Neuroprotection Assay b->c Therapeutic Potential d Pharmacokinetic Profiling (PK) c->d Advance to In Vivo e Anticonvulsant Efficacy (MES Model) d->e Dose Selection f In Vitro-In Vivo Correlation (IVIVC) d->f e->f g Lead Optimization (SAR) f->g

Caption: Experimental workflow for comparing in vitro and in vivo activity.

The relationship between pharmacokinetic and pharmacodynamic (PK/PD) properties is central to understanding the in vivo performance of a drug candidate.

G PK Pharmacokinetics (ADME) Conc Drug Concentration at Target Site PK->Conc Determines PD Pharmacodynamics (Efficacy & Potency) Effect Pharmacological Effect PD->Effect Produces Dose Administered Dose Dose->PK Governs Conc->PD Drives

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Conclusion

The systematic comparison of in vitro and in vivo activity is the cornerstone of modern preclinical drug discovery. By employing a tiered approach—from target binding and cellular function to whole-organism efficacy and pharmacokinetic profiling—researchers can build a comprehensive understanding of a compound's behavior. This guide, using the illustrative case of 1-aminocyclobutane-1-carboxamide hydrochloride analogs, demonstrates that success is not merely a function of in vitro potency but a complex interplay between a molecule's intrinsic activity and its ability to reach and remain at its target site in a living system. The establishment of a strong IVIVC is paramount, as it de-risks clinical development and ultimately accelerates the delivery of novel therapeutics to patients in need.

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Comparative

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 1-Aminocyclobutane-1-carboxamide Hydrochloride

In the landscape of pharmaceutical development and quality control, the precise determination of a drug substance's purity is not merely a regulatory requirement but a cornerstone of safety and efficacy. For active pharm...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a drug substance's purity is not merely a regulatory requirement but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) like 1-Aminocyclobutane-1-carboxamide hydrochloride, a compound with significant potential in medicinal chemistry, an accurate purity value is critical.[1] This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other analytical techniques, establishing why qNMR is an indispensable primary method for purity assessment. Our discussion is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

The Principle of Absolute Quantification: Why qNMR Stands Apart

Unlike chromatographic techniques that rely on the compound-specific response to a detector (e.g., UV absorbance), qNMR operates on a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5][6][7] This unique characteristic allows for the determination of the absolute purity of a substance without needing an identical, highly characterized reference standard of the analyte itself.[6][8][9] This is a significant advantage, especially in early drug development when such standards may be unavailable or prohibitively expensive.[10]

The purity of the analyte (P_analyte) is determined using a certified internal standard (IS) with a known purity (P_IS) and mass. The calculation is governed by the following equation:

P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I : Integral value of the selected signal for the analyte or internal standard.

  • N : Number of protons contributing to the selected signal.

  • M : Molar mass of the analyte or internal standard.

  • m : Mass of the analyte or internal standard.

This direct, ratio-based measurement positions qNMR as a primary analytical method, offering a high degree of accuracy and traceability to the International System of Units (SI) when Certified Reference Materials (CRMs) are used.[11][12]

Comparative Analysis: qNMR vs. Conventional Purity Methods

The choice of an analytical method for purity determination depends on various factors, including the development stage, available resources, and the specific properties of the molecule. Here, we compare ¹H-qNMR with High-Performance Liquid Chromatography (HPLC), a workhorse in the pharmaceutical industry.

FeatureQuantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal integral is directly proportional to the number of nuclei.[5][6]Measures the analyte's UV absorbance relative to a concentration curve.
Reference Standard Requires a certified, structurally different internal standard.[6][8]Requires a highly purified, identical reference standard of the analyte.
Quantification Absolute, primary ratio method.[7]Relative, requires calibration curves.
Sample Throughput Lower; requires longer relaxation delays for accuracy (10-15 min/sample).[8][13]Higher; typical run times are 20-30 minutes but can be faster.[13]
Sample Nature Non-destructive; the sample can be fully recovered.[13]Destructive.
Universality Nearly universal detection for proton-containing molecules.[12]Limited to chromophore-containing molecules for UV detection.
Impurity Detection Can simultaneously identify and quantify unknown impurities if signals are resolved.Requires impurity reference standards for accurate quantification.
Accuracy & Precision High accuracy and precision (RSD < 1%) are achievable under optimized conditions.[6][14]High precision, but accuracy is dependent on the purity of the reference standard.
"Silent" Impurities Does not detect non-protonated impurities (e.g., inorganic salts).[15]May or may not detect impurities depending on the detector used.

While HPLC is unparalleled for high-throughput screening and detecting trace impurities, qNMR provides a more accurate, absolute purity value of the main component.[13][16][17] This makes qNMR an ideal orthogonal technique for validating chromatographic methods and for the definitive characterization of reference standards.[9][12]

Visualizing the Analytical Workflow

The decision to use qNMR can be contextualized within a broader analytical strategy. The following diagram illustrates a logical approach to selecting a purity method.

MethodSelection cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow start Purity Assessment Required for 1-Aminocyclobutane-1-carboxamide HCl is_ref_std_available Is a high-purity (>99.5%) identical reference standard available? start->is_ref_std_available hplc_dev Develop HPLC Method (Column, Mobile Phase, Detector) is_ref_std_available->hplc_dev  Yes qnmr_dev Select Certified Internal Standard (CRM) & Deuterated Solvent is_ref_std_available->qnmr_dev No / For Orthogonal Validation   hplc_quant Quantify against Reference Standard hplc_dev->hplc_quant hplc_result Result: Relative Purity (%) hplc_quant->hplc_result qnmr_quant Perform qNMR Experiment qnmr_dev->qnmr_quant qnmr_result Result: Absolute Purity (w/w %) qnmr_quant->qnmr_result qNMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Calculation weigh 1. Accurately weigh Analyte and CRM Internal Standard dissolve 2. Dissolve in high-purity Deuterated Solvent (D₂O) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Setup Spectrometer Parameters (Crucially: Relaxation Delay > 5 * T₁) transfer->setup acquire 5. Acquire ¹H NMR Spectrum (Ensure S/N > 150) setup->acquire process 6. Process Data (FT, Phasing, Baseline Correction) acquire->process integrate 7. Integrate non-overlapping signals for Analyte and IS process->integrate calculate 8. Calculate Purity using the qNMR Equation integrate->calculate result Final Result: Absolute Purity (w/w %) calculate->result

Caption: Step-by-step experimental workflow for qNMR purity analysis.

Hypothetical Comparative Data

The following table presents hypothetical data comparing the purity assessment of a single batch of 1-Aminocyclobutane-1-carboxamide hydrochloride using different methods, illustrating the expected outcomes.

Analytical MethodMean Purity (%) (n=6)RSD (%)Key Observations
¹H-qNMR 99.10.3Provides an absolute purity value. Non-destructive. Lower throughput. Insensitive to inorganic impurities.
HPLC-UV (Area %) 99.50.2Relative purity based on UV-active impurities. Assumes all impurities have the same response factor as the API.
HPLC-UV (vs. Std.) 98.90.4More accurate than area %, but its accuracy is entirely dependent on the certified purity of the analyte's own reference standard.

This data illustrates that while HPLC area percent might overestimate purity, a properly executed qNMR experiment provides a result that is both accurate and highly precise, serving as a reliable benchmark. [15]

Conclusion: An Authoritative Approach to Purity

For researchers, scientists, and drug development professionals, Quantitative NMR is more than just an alternative analytical technique; it is a primary method that provides a direct, unbiased measure of purity. [6][7]Its foundation in a fundamental physical constant, rather than a compound-dependent response factor, imparts a level of trustworthiness and authority that is essential for the rigorous characterization of pharmaceutical substances like 1-Aminocyclobutane-1-carboxamide hydrochloride. By integrating the detailed, self-validating protocol described herein, laboratories can achieve highly accurate and defensible purity assessments, ensuring the quality and integrity of their materials from discovery through to production.

References

  • Certified reference materials for quantitative NMR. (n.d.). Separation Science. [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. (2020, January). Magnetic Resonance in Chemistry. [Link]

  • qNMR Standards. (n.d.). CPAchem Products. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. [Link]

  • Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. (2017, September 1). Journal of AOAC International. [Link]

  • Deuterated Solvents. (n.d.). FUJIFILM Wako Chemicals Europe GmbH. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Standards for qNMR. (n.d.). Eurisotop. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Medicines Control Agency. [Link]

  • 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE - Introduction. (2024, April 9). ChemBK. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). International Council for Harmonisation. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023, September 13). ResearchGate. [Link]

  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2025, August 6). ResearchGate. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. [Link]

  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. (n.d.). PMC - NIH. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Sannova. [Link]

  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. (n.d.). PubChem. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (n.d.). ResearchGate. [Link]

  • Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications. (2025, August 4). ResearchGate. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). CiteSeerX. [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025, August 7). ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Aminocyclobutane-1-carboxamide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 1-Aminocyclobutane-1-carboxamide hydrochl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 1-Aminocyclobutane-1-carboxamide hydrochloride. As a specialized chemical intermediate, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a procedural and logical approach rooted in the principles of chemical compatibility, hazard mitigation, and regulatory diligence.

Section 1: Hazard Assessment & Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the material's intrinsic hazards. 1-Aminocyclobutane-1-carboxamide hydrochloride, as an amine hydrochloride salt, presents a specific hazard profile that dictates its handling and disposal pathway.

Inherent Chemical Hazards: The hydrochloride salt of an amine will form a mildly acidic solution upon contact with water. While specific toxicity data for this exact compound is limited, data from structurally similar molecules, such as 1-aminocyclopropanecarboxylic acid and other amino acid derivatives, provide a strong basis for hazard assessment. The primary hazards are associated with irritation and potential sensitization.[1][2][3][4]

Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] For 1-Aminocyclobutane-1-carboxamide hydrochloride:

  • Corrosivity: An aqueous solution of this compound will be acidic. If the pH of the waste solution is less than or equal to 2.0, it is classified as a corrosive hazardous waste.[5]

  • Toxicity: While not explicitly listed as a "P-listed" acutely toxic waste, its potential to cause irritation and harm if ingested necessitates its management as a hazardous chemical waste.[4][5][6]

Table 1: Anticipated Hazard Profile based on Structurally Related Compounds

Hazard Classification Description Rationale & Source
Acute Oral Toxicity Harmful if swallowed. Based on GHS classifications for similar amino acid derivatives.[4][6]
Skin Irritation Causes skin irritation. A common characteristic of amine salts and related cyclic amino acids.[1][3][4]
Serious Eye Irritation Causes serious eye irritation. Direct contact with the solid or its solutions can cause significant eye damage.[1][3][4][6]

| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | Fine powders of amine salts can irritate the respiratory tract.[1][3][4] |

Causality Behind Experimental Choices: Understanding this hazard profile is not merely a formality. It directly informs the selection of Personal Protective Equipment (PPE), the choice of waste containers (e.g., avoiding metal to prevent corrosion[7]), and the segregation from incompatible waste streams like bases or strong oxidizers.

Section 2: Core Disposal Protocol for Bulk & Residual Quantities

This protocol outlines the standard operating procedure for disposing of unused, expired, or residual 1-Aminocyclobutane-1-carboxamide hydrochloride. The primary goal is to prepare the material for safe collection by your institution's certified Environmental Health & Safety (EHS) department or a licensed waste management contractor.[8][9]

Step 1: Waste Segregation

  • Principle: The cardinal rule of chemical waste management is segregation to prevent dangerous reactions.[10]

  • Action: Designate a specific, properly labeled waste container for this compound. Do NOT mix it with other waste streams, especially:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates)

    • Halogenated Solvents[10]

Step 2: Container Selection and Labeling

  • Principle: The container must be compatible with the waste to ensure integrity during accumulation and transport.[7][10]

  • Action:

    • Select a clean, leak-proof container made of high-density polyethylene (HDPE) or glass. Do not use metal containers.[7]

    • Ensure the container has a tightly fitting screw cap.[10]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "1-Aminocyclobutane-1-carboxamide hydrochloride" and its CAS number if available. List all constituents, including any solvents used.

Step 3: Waste Accumulation

  • Principle: Waste must be managed in a designated and controlled area to minimize exposure and risk.

  • Action:

    • If disposing of the solid, transfer it carefully into the labeled waste container, minimizing dust generation.[1][6]

    • If it is a solution, pour it carefully into the container, using a funnel.

    • Do not fill the container beyond 90% capacity to allow for expansion.[7]

    • Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[5] This area should be under the direct control of laboratory personnel and away from sinks or floor drains.

Step 4: Arranging for Disposal

  • Principle: Hazardous waste has a regulatory "shelf life" in the lab and must be removed by authorized personnel.

  • Action: Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste transfer and documentation.

Waste_Disposal_Workflow cluster_prep Waste Preparation & Characterization cluster_path Disposal Pathway cluster_final Final Disposition A Waste Generated (Solid or Solution) B Consult SDS & Characterize Waste (Acidic, Irritant) A->B C Select Compatible Container (Glass or Plastic) B->C D Affix Hazardous Waste Label (Full Chemical Name) C->D E Transfer Waste to Container (<90% Full) D->E F Store in Satellite Accumulation Area E->F G Request EHS Pickup F->G H Waste Manifested & Removed by Certified Personnel G->H

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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